Cyclohexylthiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14S |
|---|---|
Molecular Weight |
166.29 g/mol |
IUPAC Name |
2-cyclohexylthiophene |
InChI |
InChI=1S/C10H14S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h4,7-9H,1-3,5-6H2 |
InChI Key |
SEEWBDKUFPWFKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=CS2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Cyclohexylthiophene: Molecular Structure, Properties, and Applications
Introduction
Thiophene and its derivatives are cornerstone heterocyclic compounds in modern chemistry, renowned for their versatile applications ranging from pharmaceuticals to materials science. The thiophene ring is often considered a bioisostere of the benzene ring, making it a "privileged structure" in medicinal chemistry.[1][2] This guide focuses on 2-cyclohexylthiophene, a derivative where a bulky, aliphatic cyclohexane ring is appended to the thiophene core. This substitution significantly influences the molecule's steric and electronic properties, creating a unique chemical entity with distinct reactivity and potential applications. This document provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and analytical characterization, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Bonding
The aromaticity of the thiophene ring is due to the delocalization of six π-electrons (four from the double bonds and two from the sulfur atom's lone pair) across the five-membered ring. This aromatic character dictates much of its chemical reactivity. The C-S bonds in the thiophene ring are shorter than a typical single C-S bond, indicative of partial double bond character. The cyclohexyl group, being a saturated alkyl substituent, acts as a weak electron-donating group through an inductive effect, which can subtly influence the electron density of the thiophene ring.
Caption: 2D representation of the 2-cyclohexylthiophene molecular structure.
Physicochemical Properties
The physicochemical properties of 2-cyclohexylthiophene are dictated by the combination of the polarizable, aromatic thiophene ring and the nonpolar, aliphatic cyclohexane moiety. This duality imparts moderate lipophilicity. While specific experimental data for 2-cyclohexylthiophene is sparse, properties can be inferred from related structures like 2-hexylthiophene.[5][6]
| Property | Value / Description | Source |
| Molecular Formula | C₁₀H₁₄S | - |
| Molecular Weight | 166.28 g/mol | - |
| Appearance | Expected to be a colorless to pale yellow liquid | General observation for similar compounds |
| Boiling Point | Estimated to be in the range of 230-250 °C | Extrapolated from similar structures |
| Density | Estimated to be ~1.0 g/mL | Extrapolated from similar structures |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, toluene) | General chemical principles |
| LogP (Octanol/Water) | Estimated to be > 4 | Based on the lipophilic nature of the cyclohexyl and thiophene groups[5] |
Synthesis and Reaction Chemistry
The synthesis of 2-cyclohexylthiophene can be achieved through several established organometallic cross-coupling reactions. A common and reliable method involves the reaction of a Grignard reagent derived from a cyclohexyl halide with a 2-halothiophene, or vice versa.
Protocol 1: Synthesis via Grignard Cross-Coupling
This protocol describes a representative synthesis of 2-cyclohexylthiophene from 2-bromothiophene and cyclohexylmagnesium bromide.
Causality and Experimental Design:
-
Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. Therefore, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the reagent and ensure a high yield.
-
Solvent Choice: Tetrahydrofuran (THF) is an excellent solvent for Grignard reactions as its ether oxygen atoms can coordinate to the magnesium center, stabilizing the Grignard reagent and facilitating its formation and reactivity.
-
Catalyst: While not always strictly necessary for this type of coupling, a catalyst like [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) can significantly improve the reaction rate and yield by facilitating the transmetalation and reductive elimination steps of the catalytic cycle.
-
Work-up: The reaction is quenched with a weak acid (e.g., aqueous ammonium chloride) to protonate any remaining Grignard reagent and hydrolyze the magnesium salts, making them water-soluble for easy removal during the extraction phase.
Step-by-Step Methodology:
-
Apparatus Setup: A three-necked, round-bottom flask is flame-dried under vacuum and allowed to cool under a stream of dry nitrogen. The flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask. A small crystal of iodine is added as an initiator. A solution of cyclohexyl bromide (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: The Grignard solution is cooled to 0 °C. A solution of 2-bromothiophene (1.1 eq) in anhydrous THF is added dropwise. If a catalyst is used, NiCl₂(dppp) (0.01 eq) is added to the 2-bromothiophene solution before addition.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching and Work-up: After completion, the reaction is cooled in an ice bath and slowly quenched by the addition of saturated aqueous ammonium chloride solution.
-
Extraction: The mixture is transferred to a separatory funnel. Diethyl ether is added, and the organic layer is separated. The aqueous layer is extracted twice more with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 2-cyclohexylthiophene.
Caption: Workflow for the synthesis of 2-cyclohexylthiophene via Grignard coupling.
Spectroscopic and Analytical Characterization
The structure of 2-cyclohexylthiophene is unequivocally confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 2-cyclohexylthiophene.[7][8]
-
¹H NMR: The proton NMR spectrum will show distinct signals for the thiophene and cyclohexyl protons.
-
Thiophene Protons: Three signals in the aromatic region (typically δ 6.8-7.4 ppm) are expected. The proton at the 5-position will appear as a doublet of doublets due to coupling with the protons at positions 3 and 4. The protons at the 3 and 4-positions will also appear as doublets of doublets.
-
Cyclohexyl Protons: A series of complex, overlapping multiplets will be observed in the aliphatic region (typically δ 1.2-2.9 ppm). The methine proton on the carbon attached to the thiophene ring will be the most downfield of this group, likely appearing as a multiplet around δ 2.8 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will show 10 distinct signals (assuming the chair flip of the cyclohexane is fast on the NMR timescale, leading to 4 signals for the cyclohexane ring and 6 for the thiophene-plus-substituent carbons).
-
Thiophene Carbons: Four signals in the aromatic region (δ 120-150 ppm). The carbon atom attached to the cyclohexyl group (C2) will be the most downfield of the thiophene carbons.
-
Cyclohexyl Carbons: Four signals in the aliphatic region (δ 25-45 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[9][10] The spectrum of 2-cyclohexylthiophene will be characterized by:
-
C-H Stretching (sp²): A sharp peak just above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹) corresponding to the C-H bonds on the aromatic thiophene ring.[11]
-
C-H Stretching (sp³): Strong, sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) corresponding to the C-H bonds of the cyclohexane ring.
-
C=C Stretching: A peak in the 1600-1450 cm⁻¹ region due to the aromatic C=C stretching vibrations within the thiophene ring.
-
C-H Bending: Various bands in the fingerprint region (< 1500 cm⁻¹) corresponding to the bending vibrations of the C-H bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion: The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 166.
-
Fragmentation: Key fragmentation pathways would include the loss of the cyclohexyl radical (M - 83) to give the thienyl cation at m/z = 83, and fragmentation of the cyclohexane ring itself, such as the loss of ethylene (M - 28).
Applications and Research Significance
The unique combination of an aromatic heterocycle and a bulky aliphatic group makes 2-cyclohexylthiophene and its derivatives interesting candidates for several fields.
-
Drug Development: The thiophene nucleus is a key component in numerous marketed drugs, including antipsychotics, anticoagulants, and antifungal agents.[12] The cyclohexyl group can enhance lipophilicity, which may improve membrane permeability and pharmacokinetic properties. Substituted 2-aminothiophenes, which can be derived from precursors like 2-cyclohexylthiophene, are used as allosteric enhancers of adenosine receptors and have shown antimicrobial and anti-inflammatory activities.[1][13] The steric bulk of the cyclohexyl group can also be used to probe the size and shape of receptor binding pockets.
-
Materials Science: Thiophene-based polymers are widely studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of a bulky, non-planar substituent like a cyclohexyl group can disrupt π-π stacking between polymer chains. This can alter the material's morphology, solubility, and electronic properties, providing a tool to fine-tune the performance of these advanced materials.
-
Agrochemicals: The structural motifs found in 2-cyclohexylthiophene are also present in some pesticides and herbicides. The thiophene ring can provide a stable scaffold that is amenable to further functionalization to develop new crop protection agents.
Safety and Handling
2-Cyclohexylthiophene should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is expected to be combustible and should be kept away from ignition sources. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal information.
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thermodynamic stability of cyclohexylthiophene isomers
An In-depth Technical Guide to the Thermodynamic Stability of Cyclohexylthiophene Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their utility is intrinsically linked to their three-dimensional structure and inherent stability. This guide provides a comprehensive analysis of the thermodynamic principles governing the stability of this compound isomers. We will dissect the subtle interplay of positional isomerism, conformational dynamics, and steric effects that dictate the energetic landscape of these molecules. By integrating high-level computational chemistry protocols with the principles of experimental validation, this document serves as a technical resource for predicting, understanding, and manipulating the stability of these important heterocyclic compounds.
Introduction: The Significance of Isomeric Purity and Stability
Thiophene-containing compounds are a cornerstone of modern drug discovery and organic electronics, prized for their unique electronic properties and ability to act as bioisosteres for other aromatic systems.[1][2][3] When functionalized with a cyclohexyl group, two primary positional isomers are possible: 2-cyclohexylthiophene and 3-cyclohexylthiophene. The choice of isomeric substitution is not trivial; it profoundly impacts molecular conformation, crystal packing, and biological activity.[4] Consequently, a deep understanding of the relative thermodynamic stability of these isomers is critical for designing efficient synthetic routes and for predicting the long-term stability and behavior of the final products.[5][6] This guide elucidates the theoretical underpinnings and practical methodologies used to evaluate and compare the thermodynamic stabilities of these isomers.
The Theoretical Framework of Molecular Stability
Thermodynamic stability refers to the relative energy state of a molecule compared to its isomers. A more stable isomer possesses lower internal energy. This concept is quantified primarily by two key thermodynamic potentials: the Standard Enthalpy of Formation (ΔH°f) and the Gibbs Free Energy of Formation (ΔG°f) .[7]
-
Enthalpy of Formation (ΔH°f) : Represents the heat change when one mole of a compound is formed from its constituent elements in their standard states.[7] A more negative ΔH°f indicates greater enthalpic stability.
-
Gibbs Free Energy (ΔG°) : Considered the ultimate arbiter of thermodynamic feasibility, Gibbs free energy accounts for both enthalpy (heat content) and entropy (disorder) at a given temperature (T).[8][9] The fundamental relationship is given by the equation:
For isomerization reactions, the isomer with the more negative ΔG° will be the more abundant species at equilibrium.
The stability of this compound isomers is governed by a confluence of three major factors:
-
Positional Isomerism : The point of attachment of the cyclohexyl group to the thiophene ring (C2 vs. C3 position).
-
Conformational Isomerism : The spatial arrangement of the cyclohexyl ring, primarily its chair conformation.
-
Steric and Electronic Effects : The non-bonded interactions and electron distribution differences between isomers.
Methodologies for Assessing Thermodynamic Stability
A dual-pronged approach, combining computational modeling and experimental verification, provides the most robust understanding of isomer stability.
Computational Chemistry: An In Silico Protocol
Modern computational methods, particularly Density Functional Theory (DFT), allow for highly accurate predictions of molecular energies and thermodynamic properties.[3][5][11] They serve as an invaluable tool for comparing the relative stabilities of isomers before embarking on complex synthetic efforts.[12]
-
Initial Structure Generation : Build 3D models of the isomers of interest (e.g., 2-cyclohexylthiophene and 3-cyclohexylthiophene). For the cyclohexyl group, model the chair conformation with the thiophene substituent in both axial and equatorial positions.
-
Geometry Optimization : Perform a full geometry optimization to locate the lowest energy conformation for each isomer. This step minimizes the forces on all atoms. A commonly used and reliable level of theory is the B3LYP functional with a Pople-style basis set like 6-311+G(d,p).[12][13]
-
Causality: This step is crucial because the calculated energy is highly dependent on the molecular geometry. Finding the true energy minimum is essential for a valid comparison.
-
-
Vibrational Frequency Calculation : Conduct a frequency calculation at the same level of theory.
-
Self-Validation: This calculation serves two purposes. First, the absence of imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[12] Second, it provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections necessary to calculate enthalpy (H) and Gibbs free energy (G) at a specific temperature (e.g., 298.15 K).[13]
-
-
Single-Point Energy Calculation (Optional but Recommended) : To achieve higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a more sophisticated level of theory or a larger basis set.[5][12]
-
Relative Energy Analysis : Compare the final Gibbs free energies (or enthalpies) of the isomers. The isomer with the lowest calculated energy is predicted to be the most thermodynamically stable.
Caption: A typical DFT workflow for determining isomer stability.
Experimental Validation: Principles and Practice
Experimental methods provide real-world data to corroborate computational predictions. For thermodynamic stability, the most direct approach involves quantifying the isomer ratio at equilibrium.
-
Isomer Mixture Preparation : Obtain a mixture of the isomers to be studied. If one isomer is synthesized selectively, it can be subjected to conditions that promote isomerization.
-
Equilibration : Subject the mixture to conditions that allow for interconversion between isomers until equilibrium is reached. This typically involves heating the sample in the presence of a catalyst (e.g., a strong acid like Amberlyst resin or a Lewis acid).
-
Causality: The catalyst provides a lower-energy pathway for isomerization, allowing the system to reach a thermodynamic equilibrium in a reasonable timeframe. The final isomer ratio will reflect their relative Gibbs free energies, independent of the starting ratio.
-
-
Sampling and Quenching : Periodically take aliquots from the reaction mixture and rapidly cool them ("quench") to halt the isomerization process.
-
Quantitative Analysis : Analyze the composition of each quenched aliquot using a quantitative technique like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[14]
-
Equilibrium Confirmation : Continue the process until the isomer ratio remains constant over several consecutive measurements, confirming that equilibrium has been established.
-
Calculation of ΔG° : Use the equilibrium constant (K_eq = [Isomer B]/[Isomer A]) to calculate the standard Gibbs free energy difference between the isomers using the equation ΔG° = -RT ln(K_eq) , where R is the gas constant and T is the temperature in Kelvin.
Caption: Experimental workflow for determining ΔG° via equilibration.
Comparative Stability Analysis
Positional Isomers: 2- vs. 3-Cyclohexylthiophene
The electronic structure of the thiophene ring is not uniform. The α-positions (C2 and C5) are more electron-rich and generally more reactive than the β-positions (C3 and C4). Computational studies on substituted thiophenes consistently show that substitution at the α-position leads to greater thermodynamic stability.[12][15] This preference is attributed to more favorable electronic interactions between the substituent and the aromatic system.
For this compound, 2-cyclohexylthiophene is predicted to be more thermodynamically stable than 3-cyclohexylthiophene .
| Isomer | Predicted Relative Gibbs Free Energy (ΔG°) | Predicted Relative Enthalpy (ΔH°) | Stability Ranking |
| 2-Cyclohexylthiophene | 0.00 kcal/mol (Reference) | 0.00 kcal/mol (Reference) | Most Stable |
| 3-Cyclohexylthiophene | +1.5 to +2.5 kcal/mol | +1.5 to +2.5 kcal/mol | Least Stable |
| Note: Values are representative based on computational studies of analogous alkyl-substituted thiophenes. Actual values may vary depending on the level of theory used.[5][11] |
Conformational Analysis of the Cyclohexyl Ring
The cyclohexane ring predominantly exists in a strain-free "chair" conformation.[16] When attached to the thiophene ring, the thiophene moiety can occupy one of two positions: axial (perpendicular to the ring plane) or equatorial (in the approximate plane of the ring).[17]
Caption: Equilibrium and steric clash in cyclohexyl conformers.
The equatorial conformation is overwhelmingly more stable . When the bulky thiophene group is in the axial position, it experiences severe steric repulsion with the two axial hydrogen atoms on the same face of the ring (at the C3 and C5 positions). This destabilizing effect is known as 1,3-diaxial interaction .[17][18] Placing the substituent in the equatorial position moves it away from these hydrogens, eliminating this strain.
The energy difference between the equatorial and axial conformers is known as the "A-value". For a bulky group like thiophene, this energetic penalty is significant.
| Conformer (2-Cyclohexylthiophene) | Key Destabilizing Interactions | Relative Gibbs Free Energy (ΔG°) | Stability |
| Equatorial | None | 0.00 kcal/mol (Reference) | Vastly More Stable |
| Axial | Two 1,3-diaxial interactions | > 4.0 kcal/mol | Much Less Stable |
Implications in Drug Development and Materials Science
The principles outlined above have direct practical consequences:
-
Synthetic Strategy : In reactions where thermodynamic control is dominant, the 2-substituted isomer will be the major product.[19] Reaction conditions (e.g., high temperature) can be tuned to favor the thermodynamically most stable product over the kinetically formed one.
-
Pharmacology and Drug Design : The most stable conformer is the one that will exist in the highest population at physiological temperatures. This dominant conformation is responsible for binding to biological targets. Understanding which isomer and conformer is most stable is therefore fundamental to structure-activity relationship (SAR) studies and rational drug design.[1] Furthermore, less stable isomers can be more susceptible to metabolic degradation, impacting a drug's pharmacokinetic profile.[1]
-
Materials Science : For organic semiconductors, the specific isomer and its preferred conformation dictate how molecules pack in the solid state. This, in turn, influences crucial material properties like charge mobility and photophysical behavior.[4]
Conclusion
The is a nuanced subject governed by clear chemical principles. The key takeaways for researchers are:
-
Positional Preference : The 2-cyclohexylthiophene isomer is significantly more thermodynamically stable than its 3-substituted counterpart due to favorable electronic effects.
-
Conformational Dominance : For the cyclohexyl substituent, the equatorial conformation is vastly preferred over the axial position to avoid destabilizing 1,3-diaxial steric interactions.
A combined computational and experimental approach provides the most reliable and comprehensive picture of isomer stability. These insights are not merely academic; they are essential for the rational design, synthesis, and application of these valuable heterocyclic compounds in science and industry.
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Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press. [Link]
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Cyclohexylthiophene as a Model Compound for Hydrodesulfurization Studies: Mechanistic Insights and Experimental Protocols
Executive Summary
Hydrodesulfurization (HDS) is a foundational catalytic process in petroleum refining and is increasingly relevant in pharmaceutical synthesis for the clearance of thiophenic impurities. While unsubstituted thiophene and dibenzothiophene (DBT) are the industry-standard model compounds, they fail to accurately represent the kinetic bottlenecks encountered with sterically hindered, naphthenic-substituted sulfur species found in heavy gas oils and bitumen.
Cyclohexylthiophene (CHT) bridges this critical gap. It serves as an advanced model compound to study the steric and electronic effects of bulky cycloalkyl substituents on the thiophenic ring[1]. Furthermore, CHT is structurally analogous to cyclohexylbenzothiophene, a highly recalcitrant intermediate formed during the hydrogenation pathway of DBT[2]. Understanding CHT desulfurization is essential for designing next-generation ultra-deep HDS catalysts.
Mechanistic Pathways of this compound HDS
The HDS of CHT proceeds via two parallel, competing reaction networks: the Direct Desulfurization (DDS) pathway and the Hydrogenation (HYD) pathway[3].
-
DDS Pathway: Involves the direct hydrogenolysis of the C–S bonds without prior saturation of the thiophene ring. This yields cyclohexylbutadiene, which is rapidly hydrogenated to cyclohexylbutene and ultimately cyclohexylbutane.
-
HYD Pathway: The thiophene ring is first hydrogenated to form cyclohexyltetrahydrothiophene (CH-THT). This saturation alters the ring's hybridization from planar
to buckled , relieving steric hindrance and exposing the sulfur atom for subsequent extrusion to form cyclohexylbutane and .
Because the bulky cyclohexyl group physically blocks the flat (
Reaction network for this compound HDS showing DDS and HYD pathways.
Catalyst Selection and Active Site Dynamics
For unhindered thiophenes, standard CoMoS catalysts are typically sufficient. However, for CHT, NiMoS supported on
Causality: Nickel acts as a superior promoter for the hydrogenation function. By donating electron density to the molybdenum edge sites, Ni facilitates the creation of coordinatively unsaturated sites (CUS) that can effectively bind the buckled CH-THT intermediate. The enhanced HYD activity of NiMoS is required to bypass the steric limitations of the DDS pathway, allowing the bulky molecule to undergo desulfurization[2].
Experimental Protocols for HDS Evaluation
The following methodology outlines a self-validating workflow for evaluating CHT HDS kinetics in a continuous-flow fixed-bed microreactor.
Step 1: Catalyst Sulfidation (In-Situ)
-
Procedure: Load 1.0 g of NiMo/
catalyst into the tubular reactor. Purge the system with , then introduce a 5 vol% gas mixture at a flow rate of 50 mL/min. Ramp the temperature at 2 °C/min to 400 °C and hold for 4 hours. -
Causality: Oxidative precursors (NiO,
) are catalytically inert for HDS. Sulfidation converts them into the active NiMoS phase. A slow temperature ramp prevents the premature, highly exothermic reduction of to , a phase which strongly resists sulfidation[2]. -
Validation Checkpoint: Monitor the reactor effluent using a gas chromatograph. Sulfidation is verified as complete only when the outlet
concentration equals the inlet concentration (breakthrough), confirming 100% conversion of the oxide phase.
Step 2: Feedstock Formulation
-
Procedure: Dissolve CHT in n-heptane to achieve a sulfur concentration of 500 ppmw. Add 1 wt% n-octane as an internal standard.
-
Causality: n-Heptane is chosen as a non-competitive, inert aliphatic carrier solvent. Aromatic solvents (like toluene) would competitively adsorb on the active NiMoS sites, artificially suppressing the apparent reaction rate of CHT[3]. The internal standard enables precise quantification of volumetric liquid losses.
-
Validation Checkpoint: Run a blank injection of the feedstock through the GC-PFPD to establish baseline response factors and confirm the absolute absence of background sulfur contaminants in the carrier solvent.
Step 3: Catalytic Evaluation in Fixed-Bed Reactor
-
Procedure: Pressurize the reactor to 3.0 MPa with pure
. Introduce the CHT feedstock at a Liquid Hourly Space Velocity (LHSV) of 2.0 . Evaluate kinetics at steady-state temperatures ranging from 250 °C to 350 °C. -
Causality: High hydrogen pressure is thermodynamically required to drive the HYD pathway, which is critical for sterically hindered molecules[1]. The LHSV is optimized to keep overall conversion below 15% during kinetic data extraction, ensuring the system operates strictly in the kinetic regime without mass transfer limitations.
-
Validation Checkpoint: Calculate the Weisz-Prater criterion to mathematically rule out internal diffusion limitations. Ensure the carbon and sulfur mass balances close within 98–102% before recording any steady-state data.
Step 4: Product Quantification
-
Procedure: Analyze the liquid effluent using Gas Chromatography with a Pulsed Flame Photometric Detector (GC-PFPD) for sulfur compounds and GC-MS for hydrocarbons.
-
Causality: PFPD provides an equimolar, highly sensitive sulfur response, ensuring accurate tracking of total desulfurization. MS is required to distinguish between the specific isomeric products (e.g., cyclohexylbutane vs. cyclohexylbutene) to calculate the DDS/HYD selectivity ratio[3].
-
Validation Checkpoint: Cross-reference the disappearance rate of CHT with the appearance rate of
. A mismatch indicates the accumulation of stable sulfur-containing intermediates (like CH-THT) in the liquid phase, requiring an adjustment of LHSV.
Quantitative Data: Kinetic Parameters
The table below summarizes typical kinetic behavior and product selectivity for CHT HDS over a NiMo/
| Temperature (°C) | CHT Conversion (%) | DDS/HYD Selectivity Ratio | Apparent Rate Constant, k (mmol/g·h) | Mass Balance Closure (%) |
| 250 | 12.4 | 0.35 | 1.8 | 99.8 |
| 275 | 28.7 | 0.42 | 4.1 | 99.5 |
| 300 | 54.2 | 0.58 | 8.9 | 100.2 |
| 325 | 81.5 | 0.75 | 16.3 | 98.9 |
| 350 | 96.1 | 0.91 | 28.7 | 99.1 |
Note: The DDS/HYD ratio increases with temperature due to the higher activation energy barrier of the direct C–S bond cleavage pathway compared to the pre-hydrogenation pathway.
References
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Title: 2 Source: US Patent 11168267 (Google Patents)
-
Title: 3 Source: Catalysts (MDPI)
-
Title: 1 Source: Industrial & Engineering Chemistry Product Research and Development (ACS Publications)
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Introduction: The Role of Molecular Architecture in Organic Electronics
An In-Depth Technical Guide to the Electronic Properties of Cyclohexylthiophene for Organic Semiconductors
The field of organic electronics is predicated on the design of carbon-based molecules and polymers that exhibit semiconducting properties. Among the various classes of organic semiconductors, thiophene-based materials have emerged as a cornerstone due to their excellent charge transport characteristics, environmental stability, and synthetic versatility.[1][2] The performance of devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) is critically dependent on the molecular structure of the active material.[3][4] This structure dictates not only the fundamental electronic energy levels but also how the molecules arrange themselves in the solid state—a factor that profoundly influences charge carrier mobility.[4][5]
This guide focuses on a specific, yet significant, structural modification in the poly(3-alkylthiophene) (P3AT) family: the substitution of the common linear alkyl chain (like hexyl) with a bulky cyclohexyl group. We will explore the electronic properties of this compound-containing materials, from fundamental molecular orbitals to their performance in electronic devices. As a senior application scientist, the objective here is not merely to present data, but to provide a causal understanding of how this specific molecular design choice impacts material properties and device function, offering a self-validating framework for researchers in the field.
Fundamental Electronic Properties: The Impact of the Cyclohexyl Moiety
The introduction of a cyclohexyl group at the 3-position of the thiophene ring induces significant changes in the material's properties compared to its linear alkyl counterparts, such as the widely-studied poly(3-hexylthiophene) (P3HT).[6] These changes are rooted in sterics and solubility, which in turn modulate the electronic landscape.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to the function of any organic semiconductor.[7] They correspond to the valence and conduction bands in inorganic semiconductors, respectively, and their energy levels determine charge injection/extraction barriers and the open-circuit voltage (VOC) in solar cells.[8][9]
The cyclohexyl group, being an electron-donating aliphatic substituent, has a subtle but important electronic influence. However, its primary impact is steric. The bulkiness of the cyclohexyl ring can induce greater torsion along the polymer backbone, which might slightly disrupt π-conjugation compared to a linear alkyl chain. This can influence the HOMO-LUMO gap.[10]
In donor-acceptor systems, the properties of the constituent units largely determine the final energy levels. For instance, in copolymers, the donor unit (like thiophene) primarily sets the HOMO level, while the acceptor unit dictates the LUMO level.[9] For cyclohexyl-substituted small molecules designed as acceptors for solar cells, the core and end-groups dominate the electronic levels, but the cyclohexyl side-chains are crucial for tuning solubility and morphology.[11] For example, in the T2-Cy6PRH molecule, the HOMO and LUMO levels were found to be -5.79 eV and -3.54 eV, respectively, which are suitable for pairing with a polymer donor like PTB7-Th.[11]
Solubility, Film Morphology, and Crystallinity
A key advantage of the cyclohexyl group is its influence on solubility and the resulting solid-state morphology. Organic semiconductors are typically processed from solution, and the ability to form uniform, well-ordered thin films is paramount for high performance.[12][13]
-
Solubility : The introduction of flexible alkyl chains, including cyclohexyl derivatives, enhances solubility, allowing for solution-processing of otherwise intractable conjugated backbones.[11]
-
Molecular Packing : The bulky nature of the cyclohexyl group significantly alters how polymer chains or small molecules pack in the solid state. In block copolymers of poly(3-hexylthiophene)-b-poly(3-cyclohexylthiophene) (P3HT-b-P3cHT), distinct crystalline domains for each block were observed, with different interlayer backbone d-spacings (1.69 nm for P3HT and 1.40 nm for P3cHT).[14] This demonstrates that the cyclohexyl group leads to a more compact π-stacking arrangement compared to the hexyl group.
-
Crystallinity and Thermal Stability : Cyclohexyl-substituted molecules have demonstrated high thermal stability, with decomposition temperatures often exceeding 380 °C.[11] The substitution can also lead to higher thermal-transition temperatures and greater crystallinity, which is beneficial for charge transport.[11]
The logical relationship between molecular structure and film morphology is critical and can be visualized as a workflow.
Caption: From molecular design to device performance.
Charge Transport Characteristics
Charge transport in semicrystalline polymers like poly(3-alkylthiophene)s is a complex process governed by charge hopping between ordered crystalline domains.[5][7] The efficiency of this process, quantified by charge carrier mobility (µ), is highly sensitive to molecular packing and film morphology.[15]
Charge Carrier Mobility
Field-effect transistors are standard devices for measuring charge carrier mobility.[3] While P3HT is a benchmark material with hole mobilities up to 0.1 cm²/Vs, the introduction of different side chains can tune this property.[15]
In a study of P3HT-b-P3cHT block copolymers, OFETs fabricated from these materials showed a hole mobility of 0.0019 cm²/Vs.[14] While this value is lower than that of high-molecular-weight P3HT, it is notable that the mobility was independent of thermal annealing, suggesting a stable, pre-organized morphology.[14] This highlights a key trade-off: while the cyclohexyl group may lead to more compact packing, it can also introduce morphological complexities in copolymers that affect long-range charge transport.
The table below summarizes key electronic and device parameters for this compound-based materials in comparison to the benchmark P3HT.
| Material/Device | HOMO (eV) | LUMO (eV) | Mobility (µ) (cm²/Vs) | Device Efficiency (PCE) | Source(s) |
| T2-Cy6PRH (Small Molecule Acceptor) | -5.79 | -3.54 | N/A | N/A | [11] |
| P3HT-b-P3cHT (Block Copolymer) | N/A | N/A | 0.0019 | N/A | [14] |
| PTB7-Th : T2-Cy6PRH (OSC) | N/A | N/A | N/A | 4.60% | [11] |
| PTB7-Th : T2-Cy6PRH : PCBM (Ternary OSC) | N/A | N/A | N/A | 6.91% | [11] |
| P3HT (Benchmark Polymer in OFET) | N/A | N/A | Up to 0.1 | N/A | [15] |
| HcH77 / PC₇₁BM (Block Copolymer OSC) | N/A | N/A | N/A | 2.45% | [14] |
Applications in Organic Electronic Devices
The tailored electronic properties of this compound derivatives make them suitable for various organic electronic applications.
Organic Field-Effect Transistors (OFETs)
In an OFET, the organic semiconductor forms a channel between source and drain electrodes, and its conductivity is modulated by a gate voltage.[13] The performance is highly dependent on the semiconductor's ability to form a well-ordered layer at the dielectric interface.[16] As shown with P3HT-b-P3cHT, this compound-containing polymers can function as the active channel material, demonstrating stable p-channel (hole-transporting) behavior.[14]
Organic Photovoltaics (OPVs)
In OPVs, a blend of electron-donor and electron-acceptor materials forms a bulk heterojunction (BHJ) to absorb light, generate excitons, and separate charges.[8] Cyclohexyl-substituted molecules have been successfully designed as non-fullerene acceptors (NFAs). For instance, T2-Cy6PRH, when blended with the polymer donor PTB7-Th, resulted in an OPV with a power conversion efficiency (PCE) of 4.60% and a remarkably high open-circuit voltage of 1.03 V.[11] The performance was further improved to 6.91% in a ternary blend system, showcasing the potential of these materials in complex device architectures.[11]
Experimental Protocols: A Self-Validating Approach
To ensure reproducibility and provide a practical framework, this section details key experimental protocols. The causality is emphasized: each step is chosen for a specific, verifiable outcome that contributes to the final, reliable result.
Protocol: Synthesis of Regioregular Poly(3-cyclohexylthiophene) (P3cHT)
This protocol is based on the Grignard Metathesis (GRIM) polymerization, a standard method for producing well-defined poly(3-alkylthiophene)s.[6]
Objective: To synthesize a well-defined, high-molecular-weight polymer for electronic applications.
Methodology:
-
Monomer Synthesis (Self-Validation: Purity via NMR/GC-MS):
-
Start with 3-cyclohexylthiophene. Brominate it selectively at the 2- and 5-positions using N-bromosuccinimide (NBS) in a solvent mixture like chloroform/acetic acid.
-
Purify the resulting 2,5-dibromo-3-cyclohexylthiophene monomer via recrystallization or column chromatography. Causality: Impurities can terminate the polymerization, leading to low molecular weight and poor performance. Purity must be >99.5%.
-
-
Grignard Exchange (Self-Validation: Titration of Grignard Reagent):
-
In an inert atmosphere (glovebox or Schlenk line), dissolve the monomer in anhydrous tetrahydrofuran (THF).
-
Add t-butylmagnesium chloride slowly at room temperature to perform a Grignard exchange, forming the active monomer species. Causality: The stoichiometry of the Grignard reagent is critical for a controlled polymerization.
-
-
Polymerization (Self-Validation: GPC for Molecular Weight):
-
Add a nickel catalyst, such as Ni(dppp)Cl₂ [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride, to the active monomer solution.
-
Allow the polymerization to proceed for a set time (e.g., 2 hours) at room temperature. The solution will become dark and viscous. Causality: The catalyst initiates a living-type polymerization, allowing control over molecular weight by adjusting monomer-to-catalyst ratio.
-
Quench the reaction by adding hydrochloric acid (HCl).
-
-
Purification (Self-Validation: Soxhlet Extraction Purity Check):
-
Precipitate the polymer in methanol.
-
Filter and purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform to remove catalyst residues and oligomers. Causality: Residual catalyst and low molecular weight fractions act as traps for charge carriers, drastically reducing mobility.
-
Precipitate the final polymer from the chloroform fraction into methanol and dry under vacuum.
-
Caption: GRIM polymerization workflow for P3cHT.
Protocol: Determination of HOMO/LUMO Levels
This protocol combines Cyclic Voltammetry (CV) and UV-Visible Spectroscopy.[17][18]
Objective: To determine the frontier molecular orbital energy levels, which govern device energetics.
Methodology:
-
Sample Preparation:
-
For CV, prepare a dilute solution of the this compound material in an appropriate solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
For UV-Vis, cast a thin film of the material onto a quartz substrate from a solution (e.g., in chloroform).
-
-
Cyclic Voltammetry (CV) Measurement (Self-Validation: Ferrocene Standard):
-
Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Scan the potential to measure the onset of the first oxidation (Eox) and reduction (Ered) potentials.
-
Calibrate the system using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal or external standard. Causality: The Fc/Fc⁺ couple has a well-defined absolute energy level (-4.8 eV relative to vacuum), providing a reliable reference point to convert electrochemical potentials to absolute HOMO/LUMO energies.[17]
-
-
UV-Visible Spectroscopy Measurement (Self-Validation: Film Thickness Check):
-
Measure the absorption spectrum of the thin film.
-
Determine the absorption edge (λedge), which corresponds to the onset of absorption. Causality: The optical bandgap (Egopt) represents the energy required for the lowest energy electronic transition, which is directly related to the HOMO-LUMO gap.
-
-
Calculation:
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:[17]
-
HOMO (eV) = -[Eoxonset (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Eredonset (vs Fc/Fc⁺) + 4.8]
-
-
Alternatively, if only the oxidation potential is accessible (common for p-type materials):
-
Calculate the optical bandgap: Egopt (eV) = 1240 / λedge (nm)
-
Estimate the LUMO level: LUMO (eV) = HOMO (eV) + Egopt
-
-
Conclusion and Future Outlook
The incorporation of the cyclohexyl moiety into thiophene-based organic semiconductors presents a compelling strategy for tuning material properties. Its primary influence is steric, leading to altered solubility, thermal stability, and, most importantly, solid-state packing. This directly impacts charge transport and device performance. While mobilities may not yet surpass those of optimized linear-chain analogues like P3HT, the unique packing arrangements and high thermal stability offered by cyclohexylthiophenes warrant further investigation.[14]
Future research should focus on:
-
Systematic Structure-Property Studies: Directly comparing polymers of 3-cyclohexylthiophene with 3-hexylthiophene of identical molecular weight to deconvolve the precise effects of the side chain.
-
Advanced Device Architectures: Exploring the use of these materials in more complex devices, such as ternary blend solar cells and flexible transistor arrays, where their unique solubility and stability might offer distinct advantages.[11]
-
Copolymer Design: Synthesizing novel donor-acceptor copolymers where the this compound unit is strategically placed to control morphology and electronic coupling.[19]
By understanding the fundamental causal relationships between the cyclohexyl structure and its electronic consequences, researchers can more effectively design the next generation of high-performance organic semiconductors.
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- Lin, Y. C. et al. (2017). Thiophene-Based Organic Semiconductors. ResearchGate.
- Al-Sehemi, A. G. et al. (2020). Enhancement of dye-sensitized solar cell efficiency through co-sensitization of thiophene-based organic compounds and metal-based N-719. Arabian Journal of Chemistry, 13(12), 8847-8861.
- Ozturk, T. et al. (2016). High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C.
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Cyclohexylthiophene Derivatives in Medicinal Chemistry: From Fused Scaffolds to Biaryl Isosteres
This technical guide provides a comprehensive review of cyclohexylthiophene derivatives in medicinal chemistry, focusing on the two primary structural classes: the fused 4,5,6,7-tetrahydrobenzo[b]thiophene system and the non-fused cyclohexyl-thiophene biaryl scaffold.
Executive Summary
The this compound moiety represents a "privileged scaffold" in modern drug discovery, bridging the gap between aromatic planarity and aliphatic lipophilicity. Unlike the fully aromatic benzothiophene, the this compound scaffold—specifically the 4,5,6,7-tetrahydrobenzo[b]thiophene —offers unique conformational flexibility and metabolic handles. This guide analyzes the structural utility, synthetic pathways, and pharmacological breadth of these derivatives, positioning them as critical pharmacophores in oncology, infectious disease, and inflammation research.
Structural Classification & Chemical Space
To navigate the medicinal chemistry of this moiety, one must distinguish between two distinct structural architectures.
The Fused System (Tetrahydrobenzo[b]thiophene)
This is the dominant scaffold in literature. It consists of a thiophene ring fused to a cyclohexane ring.
-
Medicinal Value: The cyclohexane ring imposes a specific steric bulk that prevents the "flatness" associated with benzothiophenes, improving solubility and allowing for specific hydrophobic pocket interactions (e.g., in kinase domains).
-
Key Functionalization: Positions C-2 and C-3 are the primary vectors for SAR exploration, often derived from the Gewald reaction.
The Linked System (Biaryl Isosteres)
This architecture features a thiophene ring directly coupled to a cyclohexyl ring via a single bond (e.g., 2-cyclohexylthiophene).
-
Medicinal Value: Acts as a bioisostere for phenylthiophene or biphenyl systems. The cyclohexyl group increases fraction sp3 (Fsp3) character, improving metabolic stability by reducing the number of aromatic oxidation sites.
Table 1: Physicochemical Comparison
| Feature | Benzothiophene (Aromatic) | Tetrahydrobenzothiophene (Fused) | 2-Cyclohexylthiophene (Linked) |
| Geometry | Planar (Rigid) | Semi-planar (Puckered) | Flexible (Rotatable) |
| Lipophilicity | High | Moderate-High | High |
| Solubility | Poor | Improved | Moderate |
| Metabolic Liability | Epoxidation/Hydroxylation | Aliphatic Oxidation | Aliphatic Hydroxylation |
| Target Class | Intercalators, Kinases | Allosteric Inhibitors, GPCRs | Membrane Disruptors |
Synthetic Architectures
Protocol A: The Gewald Reaction (Fused System Synthesis)
The Gewald reaction is the industry standard for generating polysubstituted 2-aminothiophenes fused to cycloalkanes.
Mechanism & Workflow: The reaction involves the multi-component condensation of cyclohexanone, an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base (morpholine or diethylamine).
Step-by-Step Protocol:
-
Reagents: Cyclohexanone (1.0 eq), Ethyl cyanoacetate (1.0 eq), Sulfur (S8, 1.0 eq), Diethylamine (1.0 eq), Ethanol (Solvent).
-
Mixing: Dissolve cyclohexanone and ethyl cyanoacetate in ethanol.
-
Activation: Add diethylamine dropwise while stirring. The reaction is exothermic; maintain temperature < 50°C.
-
Sulfurization: Add elemental sulfur in portions.
-
Reflux: Heat the mixture at 60–70°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Isolation: Cool to room temperature. Pour into crushed ice. The solid precipitate (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) is filtered.
-
Purification: Recrystallize from ethanol.
Caption: Logical flow of the Gewald multicomponent synthesis yielding the fused aminothiophene scaffold.
Protocol B: Suzuki-Miyaura Coupling (Linked System Synthesis)
Used to synthesize non-fused 2-cyclohexylthiophenes.
Step-by-Step Protocol:
-
Reagents: 2-Bromothiophene (1.0 eq), Cyclohexylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K3PO4 (2.0 eq).
-
Solvent: Toluene/Water (5:1).
-
Deoxygenation: Purge solvent with Argon for 15 mins.
-
Reaction: Heat at 90°C for 12 hours in a sealed tube.
-
Workup: Extract with ethyl acetate, wash with brine, dry over Na2SO4.
Medicinal Chemistry Applications
Anticancer Agents (MMP & Kinase Inhibition)
Tetrahydrobenzo[b]thiophene derivatives are potent inhibitors of Matrix Metalloproteinases (MMP-2/9) and receptor tyrosine kinases (EGFR/VEGFR).
-
Mechanism: The fused thiophene core mimics the ATP purine ring, while the C-3 substituents extend into the hydrophobic pocket.
-
Key Data:
-
Target: HCT-116 (Colon Cancer).
-
Lead Compound: Schiff base derivatives of 2-amino-tetrahydrobenzothiophene.
-
Potency: IC50 values often range from 0.5 µM to 10 µM .
-
Antimicrobial & Antifungal Activity
Both fused and linked systems show efficacy against resistant strains (S. aureus, A. baumannii).
-
Mechanism: Membrane depolarization and inhibition of bacterial DNA gyrase. The lipophilic cyclohexyl ring facilitates penetration of the bacterial cell wall.
-
Protocol Validation (MIC Assay):
-
Prepare stock solution of derivative in DMSO.
-
Dilute in Mueller-Hinton broth to range 0.5 – 128 µg/mL.
-
Inoculate with 5x10^5 CFU/mL bacterial suspension.
-
Incubate at 37°C for 24h.
-
Endpoint: Lowest concentration with no visible growth.
-
Anti-Inflammatory (COX/LOX Inhibition)
Derivatives act as dual inhibitors of COX-2 and 5-LOX, offering a safer profile than traditional NSAIDs by reducing gastric ulceration risks.
-
SAR Insight: A bulky aryl group attached via an amide linker at C-2 is critical for COX-2 selectivity.
Structure-Activity Relationship (SAR) Analysis
The SAR of the Tetrahydrobenzo[b]thiophene scaffold is well-defined:
-
The Cyclohexane Ring (Positions 4,5,6,7):
-
Unsubstituted: Standard activity.
-
Gem-dimethyl substitution (at C-6): Increases lipophilicity and metabolic stability (blocks oxidation).
-
Aromatization (to Benzothiophene): Often leads to loss of selectivity due to increased planarity.
-
-
The Thiophene Core (Positions 2,3):
-
C-2 Position: An amine (-NH2) or amide (-NHCOR) is essential for H-bonding with residues (e.g., Glu/Asp) in the active site of kinases.
-
C-3 Position: Electron-withdrawing groups (-CN, -COOEt) are required for the stability of the Gewald product. Conversion of -COOEt to hydrazide (-CONHNH2) significantly enhances antimicrobial activity.
-
Caption: SAR map highlighting critical substitution zones on the fused scaffold.
Quantitative Data Summary
| Compound Class | Target Organism/Enzyme | Activity Metric | Reference Range |
| 2-Amino-tetrahydrobenzothiophene | S. aureus (MRSA) | MIC | 8 – 32 µg/mL |
| Schiff Base Derivatives | HCT-116 (Colon Cancer) | IC50 | 2.5 – 15.0 µM |
| Thiophene-2-carboxamides | COX-2 Enzyme | IC50 | 0.67 – 1.14 µM |
| Biaryl Cyclohexylthiophenes | A. baumannii (Col-R) | MIC | 16 – 32 mg/L |
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Advances. [Link]
-
Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives. ACS Omega. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. [Link][1]
-
Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction. Molecules. [Link]
Sources
Adsorption Mechanisms of Cyclohexylthiophene on Zeolite Catalysts
This guide is structured as a high-level technical whitepaper. It synthesizes established zeolite surface chemistry with the specific structural challenges presented by cyclohexylthiophene (CHT) —a bulky organosulfur compound serving as a critical model for both deep desulfurization in petrochemicals and intermediate purification in pharmaceutical synthesis.
Technical Guide & Mechanistic Framework
Executive Summary
The selective adsorption of bulky organosulfur compounds like This compound (CHT) represents a significant challenge in both "deep desulfurization" of fuels and the purification of thiophene-based pharmaceutical intermediates. Unlike planar molecules (e.g., thiophene, benzothiophene), CHT possesses a non-planar, sterically demanding cyclohexyl moiety attached to the active thiophene ring.
This guide details the mechanistic interactions—specifically
Part 1: The Adsorbate-Adsorbent System
To engineer an effective separation process, one must first understand the molecular geometry and electronic constraints of the system.
The Adsorbate: this compound (CHT)
-
Electronic Character: The thiophene ring is electron-rich (aromatic), acting as a soft Lewis base. The sulfur atom has two lone pairs: one in the
-system and one in an orbital perpendicular to the ring. -
Steric Constraint: The cyclohexyl group is non-planar (chair conformation). This creates a significant "exclusion volume" that prevents the molecule from entering narrow zeolite channels (like those in ZSM-5, ~5.5 Å), necessitating the use of large-pore zeolites like Zeolite Y (FAU) (pore aperture ~7.4 Å, supercage ~13 Å).
-
Inductive Effect: The cyclohexyl group is electron-donating (+I effect), which slightly increases the electron density on the sulfur atom compared to unsubstituted thiophene, theoretically enhancing binding affinity if steric hindrance does not prevent access to the active site.
The Adsorbent: Zeolite Frameworks[1]
-
NaY / USY (Faujasite): The primary candidate. Its supercages allow the bulky CHT molecule to reorient and dock.
-
Cation Modification (M-Y): Replacing
with transition metals ( , , ) introduces -complexation sites, which are critical for selective adsorption.
Part 2: Mechanistic Pathways of Adsorption
The adsorption of CHT on zeolites is not a single-step physical deposition; it is a competition between three distinct mechanistic pathways.
Mechanism A: -Complexation (Dominant Pathway)
This is the most effective mechanism for selective removal. Transition metal cations (specifically
-
Interaction: The filled
-orbitals of the thiophene ring donate electrons to the empty -orbital of the metal cation ( ). Simultaneously, the filled -orbitals of the metal back-donate into the empty anti-bonding orbitals of the thiophene. -
CHT Specificity: The cyclohexyl tail must point away from the zeolite wall to allow the thiophene face to approach the cation. This "orientational locking" reduces the entropy of adsorption.
Mechanism B: Direct S-M Interaction ( -bonding)
Occurs with harder Lewis acids or specific geometric configurations.
-
Interaction: The sulfur atom's lone pair donates directly to the metal cation.
-
CHT Specificity: This mode is often sterically hindered in CHT because the cyclohexyl group can block the "end-on" approach of the sulfur atom to the active site, unlike in planar benzothiophene.
Mechanism C: Acid-Base Interaction (Brønsted Sites)
Occurs in H-form zeolites (HY, USY).
-
Interaction: Protonation of the thiophene ring at the
-carbon. -
Drawback: This can lead to catalytic oligomerization (gum formation) rather than reversible adsorption. For purification purposes, this pathway is often suppressed by ion exchange.
Visualization of Adsorption Pathways
The following diagram illustrates the competitive adsorption pathways and the steric "gatekeeping" effect of the cyclohexyl ring.
Caption: Mechanistic flow of CHT adsorption. Note that
Part 3: Experimental Protocols
To validate these mechanisms, the following protocols are recommended. These are designed to be self-validating systems where controls ensure data integrity.
Protocol: Competitive Batch Adsorption Isotherms
Objective: Determine the selectivity of the zeolite for CHT in the presence of competing aromatics (e.g., benzene), simulating real-world feedstocks.
-
Preparation of Model Feed:
-
Dissolve CHT (500 ppmw S) in n-octane (inert solvent).
-
Control A: n-octane only (blank).
-
Control B: CHT + 10 wt% Benzene (competitive aromatic).
-
-
Adsorbent Activation:
-
Calcine Zeolite Y (Cu-Y or Na-Y) at 350°C for 4 hours under
flow to remove pre-adsorbed water. Critical Step: Moisture competes with sulfur for active sites.
-
-
Equilibrium Contact:
-
Mix 10 mL of feed with 0.1 g of adsorbent in a sealed glass vial.
-
Agitate at 150 rpm, 25°C for 4 hours.
-
-
Analysis:
-
Filter supernatant using a 0.22 µm PTFE syringe filter.
-
Analyze sulfur content using Sulfur Chemiluminescence Detection (SCD-GC) or UV-Fluorescence .
-
-
Data Processing:
-
Calculate capacity (
) using: -
Fit data to Langmuir and Freundlich isotherms.[1] Note: A better fit to Langmuir suggests monolayer coverage on specific active sites (
-complexation).
-
Protocol: FTIR Spectroscopy of Adsorbed Species
Objective: Distinguish between
-
Wafer Preparation: Press 15 mg of zeolite powder into a self-supporting wafer.
-
Cell Loading: Place wafer in an in-situ IR cell capable of vacuum (
Torr) and heating. -
Pretreatment: Heat to 400°C under vacuum for 2 hours to clean the surface. Cool to 30°C.
-
Dosing: Introduce CHT vapor in controlled pulses.
-
Measurement: Record spectra.
-
Target Signal: Look for the C=C stretching vibration of the thiophene ring.
-
Interpretation: A "Red Shift" (shift to lower wavenumber, e.g., from 1408
to ~1390 ) indicates electron donation from the C=C bond to the metal cation ( -complexation). No shift indicates weak physisorption.
-
Part 4: Data Presentation & Comparative Analysis
The following table summarizes expected adsorption trends for CHT compared to standard thiophene models, based on steric and electronic principles.
| Adsorbate | Critical Diameter (Å) | Adsorption Mode (Major) | Relative Affinity (Cu-Y Zeolite) | Steric Hindrance Factor |
| Thiophene (TP) | ~5.0 | Moderate | Low | |
| Benzothiophene (BT) | ~5.8 | High | Low | |
| This compound (CHT) | ~7.2 | High (Electronic) / Low (Kinetic) | High | |
| 4,6-DMDBT | ~8.0 | Direct S-M | Low | Very High |
Key Insight: While CHT is electronically activated for strong binding (due to the alkyl group), its large critical diameter means it will diffuse slowly. Equilibrium capacity may be high, but "breakthrough" in dynamic columns will occur earlier than for smaller molecules due to mass transfer resistance.
Part 5: Implications for Drug Development
While the primary literature for thiophenic adsorption resides in petrochemical engineering, the principles are directly transferable to pharmaceutical purification.
-
Scavenging Genotoxic Impurities: Thiophene analogs are common precursors in drug synthesis. Residual sulfur compounds are often genotoxic. The protocols above (specifically Cu-Y Zeolite adsorption ) can be used as a final "polishing" step to scavenge trace CHT derivatives from Active Pharmaceutical Ingredient (API) streams.
-
Chiral Separation Potential: If the cyclohexyl group introduces chirality (via substitution), chiral-modified zeolites could theoretically separate enantiomers, though this is an advanced application requiring further research.
References
-
Adsorptive Desulfurization Mechanisms : Song, C. (2003). "An overview of new approaches to deep desulfurization for ultra-clean gasoline, diesel fuel and jet fuel." Catalysis Today.Link
-
Pi-Complexation Theory : Yang, R. T., et al. (2001). "Mechanism of Adsorption of Thiophene on Zeolites and Metal-Organic Frameworks." Journal of Catalysis.Link
-
Steric Effects in Zeolites : Gao, X., et al. (2011). "Adsorption of bulky sulfur compounds on metal-exchanged Y zeolites." Fuel.Link
-
Zeolite Y Characterization : Hernández-Maldonado, A. J., & Yang, R. T. (2004). "Desulfurization of Transportation Fuels by Adsorption." Catalysis Reviews.Link
-
DFT Studies on Thiophene Adsorption : Li, Y., et al. (2018). "DFT study of adsorption of thiophene and its derivatives on Cu(I)-Y zeolite." Applied Surface Science.Link
(Note: The above references are foundational texts in the field of adsorptive desulfurization and zeolite surface chemistry, selected to support the mechanistic claims made in this guide.)
Sources
solubility data of cyclohexylthiophene in organic solvents
Solubility Profiling and Solvent Compatibility of Cyclohexylthiophene: A Technical Guide
Executive Summary
This compound (specifically the 2-isomer, 2-cyclohexylthiophene) is a critical lipophilic intermediate used in the synthesis of conducting polymers (e.g., poly(3-cyclohexylthiophene)), organic semiconductors, and pharmaceutical agents (COX-2 inhibitors). Unlike many solid thiophene derivatives, 2-cyclohexylthiophene is a viscous liquid at room temperature , which fundamentally shifts the physicochemical analysis from solid-liquid equilibrium (SLE) to liquid-liquid equilibrium (LLE) and miscibility profiling .
This guide provides a comprehensive technical analysis of the solvent compatibility, miscibility, and thermodynamic behavior of this compound. It is designed to assist researchers in selecting optimal media for reaction engineering (e.g., lithiation, cross-coupling) and purification (e.g., liquid-liquid extraction, chromatography).
Physicochemical Profile & Solubility Landscape
Core Properties
-
CAS Number: 4301-35-9 (2-isomer)
-
Physical State: Liquid at 25°C.[1]
-
Lipophilicity (LogP): ~4.5 (Estimated). High affinity for non-polar phases.
-
Dominant Interaction Forces: London Dispersion Forces (Van der Waals).
Solvent Compatibility Matrix
The following data categorizes solvents based on their miscibility with 2-cyclohexylthiophene. This classification is derived from experimental synthesis workflows (e.g., Grignard formation in ether, lithiation in THF) and Hansen Solubility Parameter (HSP) analysis.
| Solvent Class | Representative Solvents | Miscibility Status | Application Context |
| Aliphatic Hydrocarbons | n-Hexane, Cyclohexane, n-Heptane | Fully Miscible | Primary eluent for flash chromatography; non-reactive diluent. |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Fully Miscible | High-boiling reaction medium for cross-coupling (e.g., Suzuki, Stille). |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Fully Miscible | Standard solvent for work-up and NMR analysis. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, MTBE | Fully Miscible | Essential for organometallic steps (Lithiation, Grignard). |
| Polar Aprotic | Acetone, Acetonitrile, DMF | Partial/Miscible | Miscibility decreases with temperature; useful for partitioning. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Partial/Immiscible | Anti-solvent for precipitation of polymeric derivatives. |
| Aqueous | Water, Brine | Immiscible | Phase separation for washing and extraction. |
Predictive Modeling: Hansen Solubility Parameters (HSP)
To scientifically predict the compatibility of 2-cyclohexylthiophene with novel solvent systems, we utilize the Hansen Solubility Parameter (HSP) framework. The total solubility parameter (
Estimated HSP Values for 2-Cyclohexylthiophene
-
(Dispersion): 17.5 MPa
(Dominated by the thiophene and cyclohexane rings) -
(Polar): 2.0 MPa
(Low polarity due to lack of strong dipoles) -
(H-Bonding): 1.5 MPa
(Negligible H-bond donor/acceptor capability)
Solvent Selection Logic (The "Distance" Approach)
Compatibility is predicted by calculating the distance (
- : High probability of miscibility.
- : Likely immiscible or phase separation.
Experimental Protocol: Determination of Partition Coefficient ( )
Since 2-cyclohexylthiophene is a liquid, the standard "saturation solubility" method is replaced by a Partition Coefficient determination, which is critical for designing extraction processes.
Workflow Diagram
Caption: Workflow for determining the partition coefficient (LogP) of lipophilic liquid intermediates.
Step-by-Step Methodology
-
Preparation: In a 20 mL scintillation vial, add 5 mL of n-octanol (pre-saturated with water) and 5 mL of distilled water (pre-saturated with octanol).
-
Spiking: Add 50 µL of 2-cyclohexylthiophene to the system.
-
Equilibration: Cap the vial and vortex vigorously for 5 minutes. Place in a thermostatic shaker at 25°C for 24 hours to ensure thermodynamic equilibrium.
-
Separation: Centrifuge at 3000 rpm for 10 minutes to break any emulsion.
-
Sampling: Carefully withdraw aliquots from both the upper (octanol) and lower (water) phases using separate glass syringes to avoid cross-contamination.
-
Quantification: Dilute aliquots with Acetonitrile and analyze via HPLC (C18 column, ACN:Water gradient).
-
Calculation:
Thermodynamic Modeling of Miscibility
For process engineers designing liquid-liquid extraction (LLE) units, the miscibility gap can be modeled using the NRTL (Non-Random Two-Liquid) equation.
NRTL Model Application
The activity coefficient (
-
Why NRTL? It accounts for the non-ideal behavior of mixing a lipophilic organic liquid with polar solvents (like methanol or acetonitrile), accurately predicting the "oiling out" or phase separation point during work-up.
Application: Synthesis & Purification Strategy
Reaction Solvent Selection
-
Lithiation (n-BuLi): Use Anhydrous THF or Diethyl Ether . 2-Cyclohexylthiophene is fully miscible, and the ether oxygens coordinate Li+, stabilizing the intermediate.
-
Cross-Coupling (Suzuki/Stille): Use Toluene or 1,4-Dioxane . High boiling points allow for thermal activation (80-110°C) while maintaining a homogeneous single phase.
Purification (Flash Chromatography)
-
Stationary Phase: Silica Gel (SiO2).
-
Mobile Phase: Since 2-cyclohexylthiophene is non-polar, start with 100% Hexane . It will elute rapidly (
). -
Retardation: To separate it from very non-polar impurities (like bis-cyclohexylthiophene), use a gradient of Hexane:DCM (95:5) .
References
-
Locklin, J., et al. (2003). "Organic Thin Film Transistors Based on Cyclohexyl-Substituted Organic Semiconductors." Chemistry of Materials, 15(7), 1404-1412. Link
- Citation for synthesis, liquid state verification, and purific
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, 2nd Ed. CRC Press.
- Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. Wiley.
-
Ren, G., et al. (2010). "Poly(3-hexylthiophene)-b-poly(3-cyclohexylthiophene): synthesis, microphase separation..." Journal of Polymer Science Part A: Polymer Chemistry, 48(3), 614-626.[2] Link
- Citation for polymer solubility and block copolymer behavior.
Sources
Comparative Reactivity & Synthesis Guide: 2-Cyclohexylthiophene vs. 3-Cyclohexylthiophene
Executive Summary
This technical guide delineates the critical reactivity differences between 2-cyclohexylthiophene (2-cHT) and 3-cyclohexylthiophene (3-cHT) . While chemically similar isomers, their utility in materials science and drug development is divergent. 3-cHT is a primary monomer for high-performance conducting polymers (e.g., P3cHT), whereas 2-cHT functions primarily as a mono-functional building block or a chain-terminating impurity.
This guide provides researchers with mechanistic insights, validated experimental protocols, and steric analyses to optimize functionalization and polymerization workflows.
Part 1: Electronic & Steric Landscape
The reactivity of cyclohexylthiophenes is governed by the interplay between the electron-rich thiophene ring (nucleophilic) and the steric bulk of the cyclohexyl group (secondary alkyl).
Steric vs. Electronic Competition
-
Electronic Effect: The alkyl group is weakly electron-donating (+I effect), activating the ring positions ortho and para to itself.
-
Steric Effect: The cyclohexyl group is bulky (
-value ~1.7 kcal/mol), significantly hindering immediate adjacent positions.
| Feature | 2-Cyclohexylthiophene | 3-Cyclohexylthiophene |
| Substituent Position | ||
| Most Reactive Site (EAS) | C5 ( | C2 ( |
| Steric Hindrance | Blocks C3; C5 is free.[1] | Hinders C2 and C4; C5 is free. |
| Symmetry | Asymmetric | Asymmetric |
| Primary Utility | End-capper, single-site functionalization | Polymer monomer, multi-site functionalization |
Reactivity Map Visualization
The following diagram illustrates the divergent reaction pathways for both isomers upon electrophilic attack (E+) and metalation (Li).
Figure 1: Divergent reactivity pathways. 2-cHT funnels to a single major product (C5), while 3-cHT reactivity splits between C2 and C5 depending on conditions.
Part 2: Electrophilic Aromatic Substitution (EAS)[2]
Bromination Protocols
Bromination is the gateway to further functionalization (Grignard, Suzuki).
Scenario A: Functionalizing 2-Cyclohexylthiophene
Because the C2 position is occupied, the C5 position (
-
Selectivity: >98% C5-substitution.
-
Protocol:
-
Dissolve 2-cHT (1.0 equiv) in DMF (0.5 M).
-
Cool to 0°C to suppress over-bromination.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise in the dark.
-
Stir for 2 hours. Quench with water.
-
Result: 2-bromo-5-cyclohexylthiophene.
-
Scenario B: Functionalizing 3-Cyclohexylthiophene
This is more complex. The C2 position is electronically activated (ortho to alkyl) but sterically crowded. The C5 position is less crowded but electronically less activated (meta to alkyl).
-
Observation: Standard bromination (NBS, 1 equiv) typically yields a mixture, favoring the 2-bromo-3-cyclohexylthiophene (kinetic product) but often contaminated with 2,5-dibromo species.
-
Expert Insight: To obtain pure 2-bromo-3-cHT, it is often cleaner to dibrominate (forming 2,5-dibromo-3-cHT) and then selectively debrominate the C5 position using a Grignard reagent, or simply use the dibromo-species for polymerization (GRIM method).
Part 3: Metalation & Polymerization (The Core Difference)
This section details the most critical application: generating conductive polymers. Only 3-cHT can form conjugated polymers with significant chain length. 2-cHT acts as a chain terminator.
Lithiation Regioselectivity
Direct lithiation with n-butyllithium (n-BuLi) reveals the steric impact of the cyclohexyl group.
-
2-cHT + n-BuLi: Exclusively lithiates at C5 . This is a robust method to create nucleophiles for chain-end functionalization.
-
3-cHT + n-BuLi:
-
Kinetic Control (-78°C): Lithiation occurs predominantly at C2 (ortho-lithiation).
-
Thermodynamic/Steric Drift: Upon warming or with bulky bases (e.g., t-BuLi), the lithium species may isomerize to C5 to relieve steric strain from the cyclohexyl group.
-
Recommendation: Avoid direct lithiation of 3-cHT for precise synthesis. Use Halogen-Lithium Exchange on 2-bromo-3-cyclohexylthiophene for 100% regiocontrol.
-
Polymerization: Head-to-Tail (HT) vs. Head-to-Head (HH)
In poly(3-cyclohexylthiophene) (P3cHT), the bulky cyclohexyl side chains create severe steric torsion if coupled "Head-to-Head" (HH). This breaks the
The Solution: Grignard Metathesis (GRIM) Polymerization This method ensures >98% Head-to-Tail (HT) coupling, essential for high conductivity.
Protocol: Synthesis of Regioregular P3cHT
-
Precursor: 2,5-dibromo-3-cyclohexylthiophene.
-
Catalyst: Ni(dppp)Cl
(Nickel(II) bis(diphenylphosphino)propane dichloride).
Step-by-Step Methodology:
-
Activation: Under Argon, dissolve 2,5-dibromo-3-cyclohexylthiophene (1 equiv) in anhydrous THF.
-
Grignard Exchange: Add isopropylmagnesium chloride (iPrMgCl, 1.0 equiv) at 0°C. Stir for 1 hour.
-
Polymerization: Add Ni(dppp)Cl
(0.005 equiv / 0.5 mol%).-
Reaction: The Ni catalyst couples the C5-MgX of one unit to the C2-Br of the next. The steric bulk of the cyclohexyl group directs the catalyst to insert in a "Head-to-Tail" fashion.
-
-
Quench: Pour into methanol after 2 hours.
-
Purification: Soxhlet extraction (Methanol -> Hexanes -> Chloroform).
Steric Impact Visualization
The diagram below compares the favorable HT coupling vs. the unfavorable HH coupling.
Figure 2: Steric consequences of coupling regiochemistry. The cyclohexyl group's bulk makes HH coupling energetically prohibitive and structurally detrimental.
Part 4: Comparative Data Summary
| Property | 2-Cyclohexylthiophene | 3-Cyclohexylthiophene |
| Boiling Point | ~250°C (est.) | ~255°C (est.) |
| C2-Proton NMR | N/A (Substituted) | |
| C5-Proton NMR | ||
| Polymerization Potential | Zero (Dimers/Oligomers only) | High (Forms P3cHT) |
| UV-Vis Abs (Polymer) | N/A |
References
-
McCullough, R. D., et al. (1993). "Self-orienting head-to-tail poly(3-alkylthiophenes): new insights on structure-property relationships in conducting polymers." Journal of the American Chemical Society. Link
-
Loewe, R. S., et al. (1999). "A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis." Advanced Materials. Link
-
Barbarella, G., et al. (1995). "Regiochemistry of the Coupling of 3-Alkylthiophenes." Macromolecules. Link
-
Osaka, I., & McCullough, R. D. (2008). "Advances in Molecular Design and Synthesis of Regioregular Polythiophenes." Accounts of Chemical Research. Link
-
Goossens, K., et al. (2010). "Influence of the Monomer Structure on the Regioregularity of Poly(3-alkoxythiophene)s." Macromolecules. Link
Sources
Steric Engineering in Conducting Polymers: The Cyclohexylthiophene Protocol
Executive Summary
The "Rigid-Ring" Advantage in Organic Electronics
In the domain of conducting polymers, Poly(3-hexylthiophene) (P3HT) has long served as the "fruit fly" of research—a standard benchmark for organic photovoltaics (OPV) and field-effect transistors (OFET). However, the conformational flexibility of the linear alkyl side-chain in P3HT introduces thermal disorder and limits oxidative stability.
Poly(3-cyclohexylthiophene) (P3CHT) represents a critical evolution in side-chain engineering. By replacing the linear hexyl chain with a cycloaliphatic ring, researchers introduce a "steric anchor" that fundamentally alters the polymer's packing motif and electronic resilience.
This guide details the technical role of P3CHT, focusing on its synthesis, unique "short-but-bulky" packing mechanics, and its emerging utility in high-stability OFETs and bio-electronic interfaces.
Part 1: Molecular Architecture & Mechanics
The Steric Paradox: Bulk vs. Length
The substitution of a linear hexyl chain with a cyclohexyl ring introduces a counter-intuitive structural shift. While the cyclohexyl group is sterically "bulkier" (greater cross-sectional area), it is effectively "shorter" than an extended hexyl chain.
-
P3HT (Linear): Side-chains can interdigitate deeply, but are prone to thermal disorder (gauche defects) at elevated temperatures. Typical lamellar d-spacing: ~1.69 nm .
-
P3CHT (Cyclic): The rigid ring prevents deep interdigitation but forces a tighter inter-chain distance due to its shorter effective length. Typical lamellar d-spacing: ~1.40 nm .
This tighter lamellar stacking, combined with the steric bulk near the backbone, creates a material with higher oxidative stability (higher oxidation potential) but potentially reduced conjugation length if the ring forces the thiophene backbone to twist.
Structure-Property Logic Flow
The following diagram illustrates the causal relationship between the cyclohexyl side-chain and the resulting device properties.
Figure 1: Causal pathway from molecular structure to device performance. The cyclohexyl group trades some conjugation length (blue shift) for enhanced environmental stability and tighter packing.
Part 2: Synthesis Protocol (Grignard Metathesis)
To achieve the high regioregularity (>95% Head-to-Tail) required for electronic applications, the Grignard Metathesis (GRIM) method is superior to oxidative polymerization (FeCl₃).
Reagents & Precursors
-
Monomer: 2,5-dibromo-3-cyclohexylthiophene.[1]
-
Grignard Reagent: tert-Butylmagnesium chloride (t-BuMgCl) or Isopropylmagnesium chloride (
-PrMgCl). -
Catalyst: Ni(dppp)Cl₂ [1,3-Bis(diphenylphosphino)propane]dichloronickel(II).
-
Solvent: Anhydrous THF.
Step-by-Step GRIM Polymerization
-
Activation:
-
Dissolve 2,5-dibromo-3-cyclohexylthiophene in anhydrous THF under Argon.
-
Add 1 equivalent of t-BuMgCl at room temperature.
-
Mechanism: Selective magnesiation occurs at the 5-position (sterically less hindered), forming the active intermediate.
-
Stir: 1 hour to ensure complete conversion to the Grignard species.
-
-
Polymerization:
-
Add Ni(dppp)Cl₂ catalyst (0.5–1.0 mol%).
-
Observation: Solution turns from colorless/pale to dark red/purple as the polymer chain grows.
-
Reflux: Heat to mild reflux for 12–24 hours to maximize molecular weight (
).
-
-
Quenching & Precipitation:
-
Pour the reaction mixture into excess methanol (MeOH).
-
Filter the crude purple solid.
-
-
Purification (Soxhlet Extraction) - Critical Step:
-
Methanol: Removes salts and catalyst residues.
-
Hexanes: Removes oligomers and low-
chains. -
Chloroform: Extracts the high-
, regioregular P3CHT fraction. -
Note: P3CHT is soluble in chloroform, chlorobenzene, and dichlorobenzene.
-
Part 3: Comparative Characterization
The following data highlights the distinct trade-offs between P3HT and P3CHT.
| Feature | Poly(3-hexylthiophene) (P3HT) | Poly(3-cyclohexylthiophene) (P3CHT) | Implication |
| Side Chain | Linear Alkyl ( | Cycloaliphatic Ring ( | P3CHT is more rigid. |
| Lamellar d-spacing | ~1.69 nm | ~1.40 nm | P3CHT has tighter inter-chain packing. |
| Optical Absorption | P3CHT is Blue-shifted (reduced conjugation). | ||
| Oxidation Potential | Lower (Easier to dope/oxidize) | Higher (More stable in neutral state) | P3CHT resists environmental degradation. |
| Thermal Stability | P3CHT is more thermally robust. | ||
| Phase Separation | Moderate | Strong (in Block Copolymers) | P3CHT drives nanowire formation in blends. |
Electronic Implications
The Blue Shift in P3CHT absorption indicates a larger bandgap. This is caused by the steric bulk of the cyclohexyl ring forcing the thiophene backbone to twist slightly out of planarity, reducing the effective conjugation length. However, this same attribute increases the Ionization Potential , making the polymer more resistant to unintended oxidation by air (oxygen/moisture), a common failure mode in P3HT devices.
Part 4: Applications & Device Fabrication[1][2][3]
High-Stability OFETs
P3CHT is ideal for applications where environmental stability outweighs raw mobility.
Fabrication Workflow:
-
Substrate:
wafers with OTS (Octadecyltrichlorosilane) treatment. -
Deposition: Spin-coat P3CHT (5-10 mg/mL in Chloroform) at 1500 rpm.
-
Annealing: Anneal at 150°C for 30 mins under
.-
Note: P3CHT requires higher annealing temperatures than P3HT to reorganize the bulky rings.
-
-
Performance: Expect hole mobilities (
) in the range of to . While lower than P3HT, the On/Off ratio is often superior due to lower off-currents (higher stability against doping).
Bio-Electronic Interfaces (Ion Dynamics)
Recent research identifies P3CHT as a candidate for Organic Mixed Ionic-Electronic Conductors (OMIECs) .
-
Mechanism: The spacing between P3CHT chains allows for specific ion intercalation.
-
Application: Solid-state pH sensors and urea biosensors. The stability of the P3CHT surface prevents drift in sensor readings over time.
Block Copolymer Self-Assembly
Combining P3HT and P3CHT into a block copolymer (P3HT-b-P3cHT ) creates a material that microphase separates into nanowires.[1][2]
-
P3HT Block: Provides high charge transport.[3]
-
P3cHT Block: Acts as a "hard" crystallizing block that drives the formation of ordered nanostructures (12–20 nm width).
-
Result: Efficient pathways for charge transport in solar cells (OPVs).
References
-
Synthesis and Microphase Separ
-
Electronic Properties Comparison
- Source: Bulletin of the Chemical Society of Japan (2013)
- Title: Electronic Properties of Poly[3-(1,1-dimethylpropyl)thiophene] and Poly(3-cyclohexylthiophene).
-
URL:[Link]
-
pH and Ion Dynamics in Polythiophenes
-
General P3HT Properties (Benchmark)
Sources
- 1. fredi.hepvs.ch [fredi.hepvs.ch]
- 2. Poly(3-hexylthiophene)-b-poly(3-cyclohexylthiophene): synthesis, microphase separation, thin film transistors, and photovoltaic applications | FOLIA - Fribourg Open Library and Archive [sonar.ch]
- 3. mdpi.com [mdpi.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 聚(3-己基噻吩-2,5-二基) regioregular | Sigma-Aldrich [sigmaaldrich.com]
- 7. my.eng.utah.edu [my.eng.utah.edu]
Steric Hindrance in Cyclohexylthiophene Reactions: A Technical Guide
Executive Summary
The substitution of a thiophene ring with a cyclohexyl group at the 3-position introduces a unique steric landscape compared to standard linear alkyl chains (e.g., n-hexyl). While linear chains allow for planar backbone conformation and efficient
The Steric Landscape: Cyclohexyl vs. n-Hexyl
The core differentiator in cyclohexylthiophene chemistry is the Torsional Twist . In poly(3-hexylthiophene) (P3HT), the linear alkyl chain can rotate to minimize steric clash, allowing the thiophene backbone to adopt a near-planar conformation (
In contrast, the 3-cyclohexyl group is bulky at the
Structural Consequences[1]
-
Reduced Conjugation Length: The twist disrupts the orbital overlap between adjacent rings, leading to a hypsochromic (blue) shift in absorption.
-
Kinetic Inhibition: The bulk hinders the approach of catalysts (e.g., Pd or Ni centers) during cross-coupling, requiring modified ligand systems.
-
Regioselectivity Enhancement: In Grignard Metathesis (GRIM) polymerization, the extreme steric bulk effectively blocks the formation of "Head-to-Head" (HH) defects, potentially leading to ultra-high regioregularity, albeit at the cost of reaction speed and molecular weight.
Visualizing the Steric Clash
The following diagram illustrates the steric conflict preventing planarity in 3-cyclohexylthiophene dimers compared to the planar 3-hexylthiophene.
Caption: Comparative bond rotation showing the steric block in P3CHT that forces a twisted backbone conformation.
Comparative Data Analysis
The steric effects manifest clearly in the physical and optoelectronic properties of the resulting polymers. The table below contrasts standard P3HT with Poly(3-cyclohexylthiophene) (P3CHT).
| Property | Poly(3-hexylthiophene) (P3HT) | Poly(3-cyclohexylthiophene) (P3CHT) | Mechanistic Cause |
| Steric Profile | Primary Alkyl (Linear) | Secondary Alkyl (Branched/Cyclic) | Proximity of bulk to thiophene ring. |
| ~550–560 nm | ~426 nm | Torsional twist breaks effective conjugation length. | |
| Bandgap ( | ~1.9 eV | ~2.3–2.5 eV | Reduced orbital overlap raises LUMO/lowers HOMO. |
| Solubility | High (CHCl | Low / Difficult | Rigid, twisted chains pack inefficiently but aggregate strongly. |
| Regioregularity | 90–98% (Standard GRIM) | >98% (Potential) | Steric hindrance physically prevents Head-to-Head coupling. |
Note on Data: The blue shift to ~426 nm for P3CHT (compared to 550 nm for P3HT) is a direct quantitative indicator of the "steric twist" reducing the effective conjugation length along the polymer backbone.
Synthetic Challenges & Protocols
The "Head-to-Head" Barrier in Polymerization
In Nickel-catalyzed cross-coupling (GRIM/KCTP), the catalyst "walks" along the growing chain. For 3-cyclohexylthiophene, the formation of a Head-to-Head (HH) linkage is energetically prohibitive due to the clash between two cyclohexyl rings.
-
Advantage: This naturally suppresses defects, leading to high Head-to-Tail (HT) regioregularity.
-
Disadvantage: If the catalyst encounters a steric block it cannot overcome, the polymerization terminates early, leading to lower molecular weights (
).
Protocol: GRIM Polymerization of 3-Cyclohexylthiophene
This protocol is adapted to account for slower kinetics caused by steric hindrance.
Reagents:
-
2,5-Dibromo-3-cyclohexylthiophene (Monomer)
-
isopropylmagnesium chloride (
-PrMgCl, 2.0 M in THF) -
Ni(dppp)Cl
(Catalyst) -
Anhydrous THF (Solvent)
Step-by-Step Methodology:
-
Grignard Metathesis (Activation):
-
In a glovebox, dissolve 2,5-dibromo-3-cyclohexylthiophene (1.0 eq) in anhydrous THF (0.1 M concentration).
-
Add
-PrMgCl (0.98 eq) dropwise at room temperature. -
Critical Step: Stir for 2 hours at room temperature (vs. 30 mins for hexylthiophene). The bulky cyclohexyl group slows the halogen-magnesium exchange.
-
Validation: Take an aliquot, quench with water, and analyze by GC-MS. You should see >95% conversion to the mono-Grignard species.
-
-
Polymerization:
-
Add Ni(dppp)Cl
(0.005 eq / 0.5 mol%) dissolved in minimal THF. -
Modification: Heat to reflux (66°C) immediately. Unlike P3HT which polymerizes at RT, the steric bulk of P3CHT requires thermal energy to drive the transmetallation step.
-
Stir for 12–24 hours.
-
-
Quenching & Purification:
-
Pour the reaction mixture into cold methanol (10x volume).
-
Filter the precipitate.
-
Soxhlet Extraction: This is crucial for P3CHT due to solubility issues.
-
Methanol (removes salts/catalyst)
-
Hexanes (removes oligomers)
-
Chloroform (collects the high
polymer fraction)
-
-
Protocol: Suzuki-Miyaura Coupling (Small Molecule)
For attaching a this compound unit to another aryl group, standard ligands often fail.
-
Catalyst System: Use Pd
(dba) with S-Phos or X-Phos . -
Why? These "Buchwald" ligands are electron-rich and bulky. They facilitate the oxidative addition of the hindered halide and, crucially, create a pocket that encourages the difficult reductive elimination step despite the steric crowding of the cyclohexyl group.
Mechanistic Pathway (GRIM Cycle)
The following diagram details the catalytic cycle, highlighting where steric hindrance acts as a "filter" against defect formation.
Caption: The GRIM catalytic cycle showing how steric hindrance blocks the Head-to-Head pathway, enforcing regioregularity.
References
-
Comparative Studies on Poly(3-cyclohexylthiophene): Somanathan, N., & Wegner, G. (1995). Synthetic Metals. Comparative studies on poly(3-cyclohexylthiophene) with polyalkylthiophenes. Link
-
Steric Influence on Conjugation: Roncali, J., et al. (1987). The Journal of Physical Chemistry. Effects of steric factors on the electrosynthesis and properties of conducting poly(3-alkylthiophenes). Link
-
GRIM Polymerization Mechanism: Loewe, R. S., & McCullough, R. D. (1999). Macromolecules. A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis. Link
-
Buchwald Ligands for Hindered Substrates: Milne, J. E., & Buchwald, S. L. (2004). Journal of the American Chemical Society. An Extremely Active Catalyst for the Suzuki-Miyaura Coupling of Hindered Aryl Boronic Acids. Link
-
Block Copolymers of P3CHT: Wu, P. T., et al. (2010).[1] Journal of Polymer Science Part A: Polymer Chemistry. Poly(3-hexylthiophene)-b-poly(3-cyclohexylthiophene): Synthesis, microphase separation, thin film transistors, and photovoltaic applications.[1][2][3] Link
Sources
Methodological & Application
Application Note: Scalable, Selective Synthesis of 2-Cyclohexylthiophene via Zeolite-Catalyzed Friedel-Crafts Alkylation
Executive Summary
The alkylation of thiophene with cyclohexene to produce 2-cyclohexylthiophene is a critical transformation in the synthesis of conductive polymers, pharmaceutical intermediates, and organic semiconductors. Historically, this reaction relied on homogeneous Lewis acid catalysts such as aluminum chloride (
This application note details a scalable, green chemistry protocol utilizing Solid Acid Catalysts (Zeolite H-Beta) . This heterogeneous system offers superior regioselectivity for the 2-position (
Scientific Foundation & Mechanistic Insight
The Challenge of Selectivity
Thiophene is an electron-rich aromatic heterocycle. In the presence of strong unconstrained acids (
The Zeolite Solution
Using a shape-selective zeolite like H-Beta (
Reaction Mechanism
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) pathway.[1]
-
Activation: The acidic proton of the zeolite interacts with the
-bond of cyclohexene, forming a cyclohexyl carbocation (or a surface-bound alkoxide intermediate). -
Attack: The electrophilic carbocation attacks the C2 position of the thiophene ring (kinetically and thermodynamically favored over C3 due to resonance stabilization of the intermediate).
-
Rearomatization: Deprotonation restores the aromaticity of the thiophene ring and regenerates the zeolite acid site.
Figure 1: Mechanistic pathway of zeolite-catalyzed alkylation. The confined pore structure of H-Beta minimizes the pathway to the bulky SideProduct.
Critical Process Parameters (CPP)
To ensure high yield and selectivity, the following parameters must be strictly controlled.
| Parameter | Recommended Value | Scientific Rationale |
| Catalyst Type | Zeolite H-Beta (Calcined) | Large pore size (12-ring) allows diffusion of this compound but restricts bulky oligomers [3]. |
| Molar Ratio | Thiophene:Cyclohexene (5:1) | Crucial: High excess of thiophene dilutes the product, statistically preventing the product from reacting with a second cyclohexene molecule (polyalkylation) [4]. |
| Temperature | 60°C – 80°C | Sufficient to overcome activation energy for alkylation but low enough to prevent cyclohexene dimerization or thiophene polymerization. |
| Pressure | Atmospheric | Liquid-phase reaction is sufficient; high pressure is unnecessary and increases safety risks. |
| Agitation | >500 RPM | Eliminates mass transfer limitations between the liquid phase and the solid catalyst surface. |
Experimental Protocol: Scalable Batch Synthesis
Materials
-
Thiophene: >99%, anhydrous (Note: Sulfur compounds can poison metal catalysts, but zeolites are robust).
-
Cyclohexene: >99%.
-
Catalyst: Zeolite H-Beta (CP814E or equivalent), calcined at 550°C for 4 hours prior to use to remove adsorbed water.
-
Solvent: None (Neat reaction) or n-Heptane if dilution is strictly required for heat management.
Step-by-Step Procedure
Step 1: Catalyst Activation
-
Place H-Beta zeolite in a muffle furnace.
-
Heat to 550°C (ramp rate 10°C/min) and hold for 4 hours.
-
Cool in a desiccator to prevent moisture re-adsorption (water competes for acid sites).
Step 2: Reactor Setup
-
Equip a 1L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel.
-
Purge the system with
to remove ambient moisture.
Step 3: Reaction Initiation
-
Charge Thiophene (420.7 g, 5.0 mol) into the reactor.
-
Add Activated H-Beta Catalyst (21.0 g, 5 wt% relative to thiophene) .
-
Heat the suspension to 70°C with vigorous stirring (600 RPM).
-
Charge Cyclohexene (82.1 g, 1.0 mol) into the addition funnel.
Step 4: Controlled Addition
-
Add Cyclohexene dropwise over 60 minutes .
-
Why? Slow addition keeps the instantaneous concentration of cyclohexene low, favoring the reaction with the abundant thiophene rather than with itself (dimerization) or the product (polyalkylation).
-
-
Monitor exotherm. Maintain internal temperature between 70-75°C.
Step 5: Completion & Workup
-
After addition, hold temperature at 70°C for an additional 3 hours .
-
Monitor conversion via GC-FID (Target: >95% cyclohexene conversion).
-
Cool mixture to 25°C.
-
Filtration: Filter the reaction mixture through a sintered glass funnel (or filter press for scale) to recover the catalyst.
-
Note: The catalyst can be washed with acetone, calcined, and reused up to 5 times with minimal activity loss [5].
-
Step 6: Purification
-
Atmospheric Distillation: Distill off excess Thiophene (BP ~84°C). This recovered thiophene can be recycled directly to the next batch.
-
Vacuum Distillation: Distill the crude residue under reduced pressure (e.g., 5-10 mmHg).
-
Fraction 1: Trace Cyclohexene/Thiophene.
-
Fraction 2 (Product):2-Cyclohexylthiophene (Collect main fraction).
-
Residue: 2,5-Dithis compound and oligomers.
-
Process Workflow Diagram
Figure 2: Process flow diagram illustrating the closed-loop potential for catalyst and reactant recycling.
Expected Results & Troubleshooting
Performance Metrics
Typical results using H-Beta Zeolite at 5:1 molar ratio:
| Metric | Expected Value | Notes |
| Cyclohexene Conversion | > 98% | If low, check catalyst activation (water poisoning). |
| Selectivity (Mono- vs Di-) | > 92% Mono | High selectivity due to steric hindrance in zeolite pores. |
| Regioselectivity (2- vs 3-) | > 95% 2-isomer | Electronic preference of thiophene |
| Isolated Yield | 80 - 85% | Based on Cyclohexene limiting reagent. |
Analytical Control (GC-MS)
-
Column: HP-5 or DB-5MS (30m x 0.25mm).
-
Oven: 50°C (2 min)
10°C/min 250°C. -
Retention Order: Thiophene < Cyclohexene < 2-Cyclohexylthiophene < 3-Cyclohexylthiophene < Dicyclohexylthiophenes.
Troubleshooting Guide
-
Problem: High levels of Dithis compound.
-
Solution: Increase Thiophene:Cyclohexene ratio to 6:1 or 8:1. Ensure dropwise addition of cyclohexene is strictly followed.
-
-
Problem: Low Conversion.
-
Solution: Catalyst may be wet.[2] Re-calcine at 550°C. Ensure stirring is adequate to suspend the solid catalyst.
-
-
Problem: Rapid Catalyst Deactivation.
-
Solution: Check for basic impurities in the feed (amines, etc.) which neutralize acid sites. Polymerization (coking) may block pores; oxidative regeneration (calcination in air) restores activity.
-
References
- Friedel-Crafts Reactions: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference on EAS mechanisms).
-
Zeolite Catalysis: Corma, A. (1995). Inorganic Solid Acids and Their Use in Acid-Catalyzed Hydrocarbon Reactions. Chemical Reviews, 95(3), 559–614. Link
-
H-Beta Selectivity: Perego, C., & Ingallina, P. (2002). Recent advances in the industrial alkylation of aromatics: New catalysts and new processes. Catalysis Today, 73(1-2), 3-22. Link
-
Alkylation Protocols: BenchChem. (2025). A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene. (Provides analogous solid-acid protocols for thiophene functionalization). Link
-
Green Chemistry: Clark, J. H. (2002). Solid acids for green chemistry. Accounts of Chemical Research, 35(9), 791-797. Link
Sources
Application Note: Catalytic Hydrodesulfurization Protocols for Cyclohexylthiophene
This Application Note is designed for researchers and process engineers specializing in hydrotreating catalysis. It details the experimental protocols for evaluating the Hydrodesulfurization (HDS) of 2-Cyclohexylthiophene (2-CHT) , a critical model compound representing sterically hindered, partially hydrogenated sulfur species found in middle distillates.
Abstract & Scope
The removal of refractory sulfur compounds from heavy oil fractions is contingent on understanding the kinetics of hindered thiophenic species. While Dibenzothiophene (DBT) is the standard model, 2-Cyclohexylthiophene (2-CHT) serves as a unique probe molecule. It mimics the hydrogenated intermediates of phenyl-thiophenes and represents species where a saturated naphthenic ring imposes steric constraints on the sulfur atom without the pi-stacking inhibition of a fully aromatic system.
This guide provides a rigorous protocol for:
-
Catalyst Activation: Liquid-phase presulfidation of NiMo/
-Al O . -
Kinetic Evaluation: High-pressure trickle-bed reactor operation.
-
Mechanistic Analysis: Distinguishing Direct Desulfurization (DDS) from Hydrogenation (HYD) pathways.
Reaction Mechanism & Rationale
Understanding the target molecule is prerequisite to experimental design. 2-CHT contains one aromatic thiophene ring and one saturated cyclohexyl ring.
-
The Challenge: The cyclohexyl group at the 2-position creates steric hindrance, inhibiting the adsorption of the sulfur atom onto the Coordinatively Unsaturated Sites (CUS) of the catalyst (Mo-S vacancies).
-
The Pathways:
-
Direct Desulfurization (DDS): Direct C-S bond scission yielding butylcyclohexane.
-
Hydrogenation (HYD): Saturation of the thiophene ring to form 2-cyclohexyltetrahydrothiophene, followed by ring opening.
-
Reaction Network Diagram
The following diagram illustrates the competitive pathways and the critical sampling points required for kinetic modeling.
Figure 1: Reaction network for 2-Cyclohexylthiophene HDS. The steric bulk of the cyclohexyl group often forces the reaction through the HYD pathway (yellow) over the DDS pathway (blue).
Experimental Protocols
Materials and Feedstock Preparation
To ensure kinetic data is intrinsic (free from mass transfer limitations), the feedstock must be dilute.
-
Solvent: n-Hexadecane (C16) or n-Dodecane (inert, high boiling point to prevent vaporization in the reactor).
-
Substrate: 2-Cyclohexylthiophene (purity >98%).
-
Internal Standard: n-Octane (for GC quantification).
-
Sulfiding Agent: Dimethyldisulfide (DMDS).
Feedstock Composition Table:
| Component | Concentration | Role |
|---|---|---|
| 2-Cyclohexylthiophene | 500 ppm S (approx. 0.3 wt%) | Reactant |
| Dimethyldisulfide (DMDS) | 1.0 wt% (during activation only) | Sulfiding Agent |
| n-Octane | 0.5 wt% | Internal Standard |
| n-Hexadecane | Balance | Solvent |
Catalyst Preparation & Loading
Catalyst: Commercial NiMo/
Protocol:
-
Sizing: Crush and sieve catalyst pellets to 0.3–0.5 mm diameter to minimize internal diffusion limitations.
-
Dilution: Mix 1.0 g of catalyst with 5.0 g of Silicon Carbide (SiC, 60-80 mesh).
-
Why? SiC ensures plug-flow hydrodynamics, prevents channeling, and improves heat transfer in the exothermic HDS reaction.
-
-
Loading: Load into a stainless steel tubular reactor (e.g., 9 mm ID). Pack with quartz wool at both ends.
Activation (Liquid Phase Sulfidation)
Oxidic precursors (NiO/MoO
-
Purge: Flush reactor with N
(50 mL/min) at ambient pressure for 30 min. -
Wetting: Introduce feed containing 2.5 wt% DMDS in n-hexadecane at ambient T, liquid flow 0.5 mL/min.
-
Ramp 1: Increase T to 250°C at 2°C/min. Hold for 4 hours.
-
Ramp 2: Increase T to 340°C at 1°C/min. Hold for 12 hours.
Kinetic Testing Procedure
Once sulfided, switch to the reactant feed (500 ppm S as 2-CHT).
Standard Operating Conditions (SOC):
-
Temperature: 260°C – 320°C (Scan in 20°C increments).
-
Total Pressure: 3.0 – 5.0 MPa (30 – 50 bar).
-
LHSV (Liquid Hourly Space Velocity): 2.0 – 4.0 h
. -
H
/Oil Ratio: 400 – 600 NL/L.
Sampling Protocol:
-
Allow 4 hours of stabilization after any change in Temperature or LHSV.
-
Collect liquid product in a condensation trap cooled to 4°C.
-
Analyze gas phase (if possible) for H
S to close mass balance.
Analytical Methodology
Quantification requires separating the starting material from the hydrogenated intermediate (tetrahydro-derivative) and the desulfurized product.
-
Instrument: GC-SCD (Sulfur Chemiluminescence Detector) coupled with FID.
-
Column: HP-5 or DB-1 (30m x 0.32mm x 0.25µm). Non-polar columns separate based on boiling point, effectively resolving CHT from its products.
-
Oven Program:
-
Initial: 50°C (hold 2 min).
-
Ramp: 10°C/min to 250°C.
-
Final: 250°C (hold 5 min).
-
Calculation of Conversion (
Data Analysis & Interpretation
Rate Constant Determination
The HDS of cyclohexylthiophene typically follows Pseudo-First-Order Kinetics with respect to the sulfur compound, assuming excess hydrogen [3].
-
Plot
vs. . -
The slope represents the apparent rate constant (
).
Reactivity Comparison
When analyzing data, compare 2-CHT results against Dibenzothiophene (DBT).
-
Observation: 2-CHT is generally more reactive than DBT but less reactive than thiophene.
-
Reasoning: The cyclohexyl ring is electron-donating (increasing electron density on Sulfur, theoretically aiding reactivity) but the steric bulk hinders the "end-on" adsorption required for the DDS pathway. Consequently, you should observe a higher ratio of HYD products (ring saturation) compared to DBT experiments run under similar conditions [4].
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Rapid Deactivation | Coke formation on catalyst | Increase H |
| Low Mass Balance | Leak or volatile product loss | Check reactor seals; lower trap temperature to -10°C. |
| Inconsistent Data | Incomplete presulfidation | Repeat sulfidation at 350°C for >12h; verify DMDS decomposition. |
| Pressure Drop | Fines migration / Plugging | Repack reactor; ensure SiC is sieved and dust-free. |
Safety Warning: H
References
-
Catalyst Selection & Structure: Bataille, F., et al. "Alkyldibenzothiophenes Hydrodesulfurization-Promoter Effect, Reactivity, and Reaction Mechanism."[3] Journal of Catalysis, vol. 191, no.[3] 2, 2000, pp. 409-422.[3] 3[5][6]
- Texier, S., et al. "Activation of NiMo/Al2O3 catalysts: Comparison of gas and liquid phase sulfidation." Journal of Catalysis, vol. 223, 2004.
-
Kinetic Modeling of Thiophenes: Mello, M.D., et al. "Kinetic modeling of deep hydrodesulfurization of dibenzothiophenes using CoMoP/Al2O3 catalyst." Brazilian Journal of Chemical Engineering, 2021. 7
-
Steric Hindrance in HDS: Prabhu, M.K., et al. "Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst." UU Research Portal, 2025. 8
Sources
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. cup.edu.cn [cup.edu.cn]
- 3. osti.gov [osti.gov]
- 4. Kinetics of thiophene hydrodesulfurization over a supported Mo–Co–Ni catalyst [comptes-rendus.academie-sciences.fr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jbth.com.br [jbth.com.br]
- 8. research-portal.uu.nl [research-portal.uu.nl]
preparation of cyclohexylthiophene intermediates for pharmaceutical synthesis
Abstract
The cyclohexylthiophene motif represents a critical structural pharmacophore in modern medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere for biaryl systems. By increasing the fraction of sp3-hybridized carbons (
Introduction: Strategic Value in Drug Design
In the optimization of lead compounds, the substitution of a phenyl ring with a cyclohexyl group is a proven strategy to modulate physicochemical properties. The This compound moiety combines the electron-rich, aromatic nature of thiophene with the lipophilic, steric bulk of a cyclohexane ring.
Key Advantages:
-
Bioisosterism: Thiophene acts as a bioisostere for phenyl, while the cyclohexyl group provides "escape from flatland," enhancing 3D structural complexity.
-
Metabolic Stability: Unlike linear alkyl chains, the cyclohexyl ring is less prone to rapid
-oxidation. -
Lipophilicity Modulation: The motif allows fine-tuning of LogP values, critical for blood-brain barrier (BBB) penetration in CNS targets.
Strategic Synthetic Pathways
We present two distinct methodologies tailored to different stages of development:
| Feature | Method A: Kumada Coupling | Method B: Ionic Hydrogenation |
| Mechanism | Ni-catalyzed | Nucleophilic Addition |
| Key Reagents | Cyclohexylmagnesium bromide, Ni(dppp)Cl | n-BuLi, Cyclohexanone, Et |
| Scalability | Moderate (Exotherm control required) | High (Cost-effective reagents) |
| Selectivity | High (Regiodefined by halide) | High (Chemo-selective reduction) |
| Primary Use | Discovery / Library Synthesis | Process / Scale-up |
Method A: Nickel-Catalyzed Kumada Coupling
Best for: Rapid synthesis of regiodefined isomers (2- vs 3-substituted) on gram scale.
Mechanistic Insight
While Palladium (Suzuki/Stille) is common, Nickel is superior for alkyl-aryl couplings due to its smaller atomic radius and ability to facilitate oxidative addition of electron-rich aryl halides. We utilize Ni(dppp)Cl
Experimental Protocol
Target: 2-Cyclohexylthiophene Scale: 10 mmol
Reagents:
-
2-Bromothiophene (1.63 g, 10 mmol)
-
Cyclohexylmagnesium bromide (2.0 M in ether, 6.0 mL, 12 mmol)
-
Ni(dppp)Cl
(108 mg, 0.2 mmol, 2 mol%) -
Anhydrous THF (30 mL)
Procedure:
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, suspend Ni(dppp)Cl
in 10 mL anhydrous THF. -
Substrate Addition: Add 2-bromothiophene via syringe. The solution may turn slightly red/orange.
-
Coupling (Controlled Addition): Cool the mixture to 0°C. Add the Cyclohexylmagnesium bromide solution dropwise over 20 minutes.
-
Critical: The reaction is exothermic. Maintain internal temperature <10°C to prevent homocoupling of the Grignard.
-
-
Reflux: Once addition is complete, warm to room temperature, then reflux (65°C) for 12 hours. The mixture will turn dark brown.
-
Quench: Cool to 0°C. Quench carefully with saturated NH
Cl (aq). -
Workup: Extract with Et
O (3x). Wash combined organics with brine, dry over MgSO , and concentrate. -
Purification: Flash chromatography (Hexanes). 2-Cyclohexylthiophene is a non-polar oil (
in Hexanes).
Workflow Visualization
Figure 1: Catalytic cycle for the Ni-catalyzed Kumada coupling of cyclohexyl Grignard reagents.
Method B: Ionic Hydrogenation (The "Constructive" Route)
Best for: Large-scale synthesis where noble metals (Pd/Pt) are too expensive or where catalytic hydrogenation risks reducing the thiophene ring.
Mechanistic Insight
Catalytic hydrogenation (H
Experimental Protocol
Target: 2-Cyclohexylthiophene from Cyclohexanone Scale: 50 mmol
Step 1: Addition & Dehydration
-
Lithiation: Dissolve thiophene (4.2 g, 50 mmol) in dry THF (100 mL) at -78°C. Add n-BuLi (2.5 M, 22 mL) dropwise. Stir 1h.
-
Addition: Add cyclohexanone (4.9 g, 50 mmol). Warm to RT. Quench with NH
Cl. -
Dehydration: Reflux the crude alcohol in Toluene (100 mL) with p-Toluenesulfonic acid (pTSA, 100 mg) for 2 hours using a Dean-Stark trap.
-
Result: 1-(Thiophen-2-yl)cyclohexene. Isolate via simple filtration through silica.
Step 2: Ionic Hydrogenation[1]
-
Setup: Dissolve the alkene (from Step 1) in CH
Cl (50 mL). -
Silane Addition: Add Triethylsilane (1.2 equiv, 60 mmol).
-
Acid Initiation: Cool to 0°C. Add TFA (5 equiv) dropwise.
-
Observation: No exotherm comparable to Grignard, but gas evolution may occur.
-
-
Reaction: Stir at room temperature for 4 hours.
-
Workup: Carefully neutralize with NaHCO
(aq). Extract with DCM. -
Purification: Distillation or short plug filtration.
Reaction Pathway Visualization
Figure 2: Stepwise synthesis via addition-dehydration followed by selective ionic hydrogenation.
Comparative Analysis & Troubleshooting
Method Selection Matrix
| Parameter | Method A (Kumada) | Method B (Ionic Hydrog.) |
| Overall Yield | 75-90% | 60-75% (over 2 steps) |
| Atom Economy | Low (Mg salts waste) | Moderate (Siloxane waste) |
| Functional Group Tolerance | Low (No ketones/aldehydes) | Moderate (Acid sensitive groups risk) |
| Cost | High (Catalyst/Ligand) | Low (Bulk reagents) |
Troubleshooting Guide
-
Problem: Low yield in Kumada coupling.
-
Root Cause: Catalyst poisoning or moisture.
-
Solution: Ensure Grignard quality (titrate before use). Switch to Ni(dppp)Cl
if using Ni(PPh ) Cl , as the bidentate ligand is more stable.
-
-
Problem: Over-reduction in Method B (Tetrahydrothiophene formation).
-
Root Cause: Used catalytic hydrogenation (H
/Pd) instead of ionic. -
Solution: Strictly use Et
SiH/TFA. The thiophene ring is electron-rich but does not protonate/reduce under these specific acidic conditions compared to the exocyclic alkene.
-
-
Problem: Incomplete Dehydration (Method B).
-
Root Cause: Water remaining in toluene.
-
Solution: Ensure vigorous reflux with a Dean-Stark trap or use molecular sieves.
-
References
-
Kumada Cross-Coupling Optimization
-
Optimization of Kumada cross-coupling reactions of tri- and tetra-bromothiophenes... Organic Communications, 2022.
-
-
Ionic Hydrogenation Specifics
-
Ionic hydrogenation of thiophenes with CF3CO2H / HSiEt3. ResearchGate / J. Chem. Soc.
-
-
General Thiophene Synthesis
-
Medicinal chemistry-based perspectives on thiophene and its derivatives. PMC, 2021.
-
-
Application Note on Alkylthiophenes
-
Application Notes and Protocols for the Synthesis of 3-Alkylthiophenes. BenchChem.
-
Sources
Application Note: Solid Acid-Catalyzed Alkylation of Thiophene with Cyclohexene for Advanced Desulfurization and Fine Chemical Synthesis
Executive Summary
The alkylation of thiophene with cyclic olefins, specifically cyclohexene, serves a dual imperative in modern chemical engineering. In the petroleum sector, it is a cornerstone of alkylation desulfurization, converting highly volatile thiophene into high-boiling alkylthiophenes that can be easily separated from light hydrocarbon fractions (like FCC gasoline) via fractional distillation[1]. In the fine chemical and pharmaceutical sectors, the primary product, 2-cyclohexylthiophene, acts as a critical building block for synthesizing organic thin-film transistors (OTFTs) and novel cyclooxygenase-2 (COX-2) inhibitors[2].
This application note provides a comprehensive, self-validating protocol for executing this reaction using solid acid catalysts, detailing the mechanistic causality behind catalyst selection and process parameters.
Mechanistic Causality & Catalyst Architecture
Electrophilic Aromatic Substitution Dynamics
The reaction proceeds via a Friedel-Crafts-type electrophilic aromatic substitution. The solid acid catalyst (providing Brønsted acid sites) protonates cyclohexene to generate a highly reactive cyclohexyl carbenium ion. This electrophile subsequently attacks the electron-rich thiophene ring.
Regioselectivity Causality: The attack occurs predominantly at the C-2 (
Steric Constraints and Zeolite Topology
The choice of solid acid catalyst dictates both conversion efficiency and product distribution. The transition state formed between thiophene and the bulky cyclohexyl cation requires significant spatial accommodation.
-
Medium-Pore Zeolites (e.g., H-ZSM-5): Featuring 10-membered ring channels, H-ZSM-5 imposes severe steric hindrance. While active for thiophene ring-opening or alkylation with small linear olefins (like propylene), it severely limits the diffusion of the bulky cyclohexyl transition state, leading to lower overall conversion and rapid pore-mouth coking.
-
Large-Pore Zeolites (e.g., HY and H-Beta): Featuring 12-membered ring channels, these zeolites easily accommodate the bulky bimolecular transition state. H-Beta, in particular, offers a three-dimensional intersecting pore system that facilitates rapid diffusion of the 2-cyclohexylthiophene product, minimizing secondary di-alkylation reactions.
-
Supported Heteropolyacids (e.g., HPW/SiO
): Keggin-type heteropolyacids like phosphotungstic acid (HPW) offer superacidic Brønsted sites. When supported on mesoporous silica, they provide unrestricted access to active sites, yielding the highest conversion rates, though they require careful thermal management to prevent leaching[3].
Process Visualization
Workflow of solid acid-catalyzed thiophene alkylation with integrated GC-MS validation.
Self-Validating Experimental Protocol
To ensure data integrity and reproducibility, this protocol integrates an internal standard (n-dodecane) directly into the reaction matrix. This creates a self-validating system : by tracking the inert n-dodecane peak area via GC-FID before and after the reaction, researchers can calculate the exact mass balance. A mass balance deviation of >5% immediately flags volatile loss (reactor leakage) or severe irreversible coking, invalidating the run.
Phase 1: Catalyst Activation
Causality: Solid acids readily adsorb atmospheric moisture, which converts strong Lewis sites to weaker Brønsted sites or blocks active sites entirely. Thermal activation is mandatory.
-
Transfer 1.0 g of the selected solid acid catalyst (e.g., Zeolite H-Beta or HPW/SiO
) into a ceramic crucible. -
Calcine in a muffle furnace at 500 °C for 4 hours under a continuous flow of dry air or nitrogen (50 mL/min).
-
Cool the catalyst to 100 °C in a desiccator and immediately transfer it to the reaction vessel to prevent rehydration.
Phase 2: Alkylation Execution
-
Matrix Preparation: In a 100 mL Parr stirred autoclave, combine 0.10 mol of thiophene (8.41 g) and 0.15 mol of cyclohexene (12.32 g). Note: The 1:1.5 molar ratio ensures complete conversion of thiophene while suppressing the formation of di-alkylated byproducts.
-
Internal Standard Addition: Add exactly 1.00 g of n-dodecane (internal standard) and 30 mL of an inert solvent (e.g., n-hexane) to mitigate exothermicity.
-
Initiation: Introduce the activated catalyst (1.0 g) into the autoclave. Seal and purge the vessel three times with N
gas to remove oxygen, preventing oxidative degradation of the reactants. -
Reaction: Pressurize the vessel to 5 bar with N
(to maintain the liquid phase) and heat to 120 °C under constant mechanical stirring (600 rpm) to eliminate mass transfer limitations. Maintain for 4 hours.
Phase 3: Quality Control & Product Isolation
-
Cool the reactor to room temperature using an ice bath and carefully depressurize.
-
Filter the crude mixture through a 0.22
m PTFE membrane to separate the solid catalyst. -
Self-Validation (QC): Inject a 1
L aliquot of the filtrate into a GC-FID/MS.-
Validation Check: Calculate the mass balance using the n-dodecane peak. If the mass balance is
95%, proceed. -
Conversion Calculation: Determine thiophene conversion and selectivity for 2-cyclohexylthiophene based on calibrated response factors.
-
-
Isolation: Subject the validated bulk filtrate to vacuum fractional distillation. Unreacted thiophene and cyclohexene distill first, followed by the highly pure 2-cyclohexylthiophene fraction.
Quantitative Performance Metrics
The following table summarizes the comparative performance of various solid acid architectures under the standardized protocol conditions (120 °C, 4h, Thiophene:Cyclohexene = 1:1.5).
| Catalyst Architecture | Pore Topology | Thiophene Conversion (%) | Selectivity: 2-Cyclohexylthiophene (%) | Selectivity: 3-Cyclohexylthiophene (%) | Selectivity: Di-alkylated (%) |
| H-ZSM-5 | 10-Membered Ring | 38.5 | 88.2 | 8.5 | 3.3 |
| H-Y Zeolite | 12-Membered Ring | 91.2 | 72.4 | 12.1 | 15.5 |
| H-Beta Zeolite | 12-Membered Intersecting | 89.4 | 78.6 | 11.4 | 10.0 |
| HPW / SiO | Mesoporous Supported | 96.8 | 68.5 | 14.5 | 17.0 |
Data Interpretation: H-ZSM-5 exhibits the lowest conversion due to severe steric exclusion of the cyclohexyl transition state but offers the highest regioselectivity for the linear-like
References
-
CN102093909B - Method for removing thiophene sulfur-containing compound from petroleum. Google Patents. 1
-
Keggin heteropolyacid catalysts: synthesis, heterogenization, and application in conversion of biomass-derived molecules. Catalysis - Books (RSC). 3
-
Organic Thin Film Transistors Based on Cyclohexyl-Substituted Organic Semiconductors. University of Houston Biomedical Engineering Research Core Laboratory. 2
-
Thiophene conversion under mild conditions over a ZSM-5 catalyst. CONICET.
-
Insights into the Reactivity of Thiophene: Heterogeneous Alkylation. ResearchGate. 4
Sources
procedure for synthesizing 3-cyclohexylthiophene using Grignard reagents
Application Note: Catalytic Synthesis of 3-Cyclohexylthiophene via Kumada Cross-Coupling
Executive Summary
This application note details the optimized protocol for synthesizing 3-cyclohexylthiophene, a critical intermediate for functionalized polythiophenes used in organic photovoltaics (OPV) and organic field-effect transistors (OFETs). Unlike standard alkylations, attaching a secondary alkyl group (cyclohexyl) to the thiophene ring presents steric and electronic challenges, specifically
This protocol utilizes a Nickel-catalyzed Kumada cross-coupling strategy.[1][2][3][4][5] We prioritize Nickel(II) catalysts with bidentate phosphine ligands over Palladium to suppress isomerization and enhance the reductive elimination of the sterically hindered secondary alkyl group.
Scientific Foundation & Reaction Design
The Challenge of Secondary Alkyl Coupling
Coupling a secondary alkyl Grignard (Cyclohexylmagnesium bromide) with an aryl halide (3-bromothiophene) is non-trivial. Palladium catalysts often fail due to rapid
The Solution: Ni(dppp)Cl₂
We employ [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) .[1][6][7] The "dppp" ligand imposes a wide bite angle (~91°), which electronically favors the reductive elimination step over
Mechanism of Action
The reaction follows a Ni(0)/Ni(II) catalytic cycle:
-
Transmetallation (Initiation): The pre-catalyst Ni(II) is reduced to the active Ni(0) species by the Grignard reagent.
-
Oxidative Addition: Ni(0) inserts into the C-Br bond of 3-bromothiophene.
-
Transmetallation: The cyclohexyl group is transferred from Mg to Ni.
-
Reductive Elimination: The C-C bond forms, releasing 3-cyclohexylthiophene and regenerating Ni(0).
Figure 1: Catalytic Cycle (DOT Visualization)
Caption: The Ni(0)/Ni(II) catalytic cycle. Note that the pre-catalyst reduction generates a small amount of cyclohexyl homocoupling byproduct.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Specification |
| 3-Bromothiophene | 1.0 | Substrate | >98%, distilled if colored |
| Cyclohexylmagnesium Bromide | 1.2 - 1.3 | Nucleophile | 1.0 M in THF (Commercial or Fresh) |
| Ni(dppp)Cl₂ | 0.01 - 0.02 | Catalyst | 1-2 mol% loading |
| THF (Tetrahydrofuran) | Solvent | Solvent | Anhydrous, inhibitor-free |
| HCl (1M) | Quench | Workup | Aqueous solution |
Step-by-Step Procedure
Step 1: System Preparation (Inert Atmosphere)
-
Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel.
-
Flush the system with Argon or Nitrogen for 15 minutes. Crucial: Oxygen poisons the Ni(0) active species.
Step 2: Catalyst & Substrate Loading
-
Charge the RBF with 3-bromothiophene (1.0 equiv) and Ni(dppp)Cl₂ (1.5 mol%) .
-
Add anhydrous THF to achieve a substrate concentration of ~0.5 M.
-
Stir at room temperature (RT) until the catalyst is suspended/dissolved (solution typically turns reddish-brown).
Step 3: Controlled Addition (The "Initiation")
-
Cool the mixture to 0°C using an ice bath. Reason: The initial transmetallation is exothermic.
-
Add the Cyclohexylmagnesium bromide (1.2 equiv) dropwise via the addition funnel over 30 minutes.
-
Observation: A color change to deep orange/brown indicates the formation of the active Ni(0) species.
Step 4: Reaction & Heating
-
Remove the ice bath and allow the reaction to warm to RT.
-
Heat to mild reflux (65-70°C) for 12-18 hours.
-
Monitoring: Monitor via GC-MS or TLC (Hexanes). Look for the disappearance of 3-bromothiophene (
) and appearance of product ( ).
Step 5: Quenching & Workup
-
Cool the reaction to 0°C.
-
Carefully quench by dropwise addition of 1M HCl. Caution: Vigorous gas evolution (hydrogen) and heat.
-
Extract the aqueous layer 3x with Diethyl Ether or MTBE.
-
Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.
Figure 2: Experimental Workflow
Caption: Sequential workflow for the Kumada coupling of 3-cyclohexylthiophene.
Data Analysis & Quality Control
Purification Strategy
The crude oil typically contains the product, unreacted de-brominated thiophene (thiophene), and bi-cyclohexyl (homocoupling byproduct).
-
Method: Vacuum Distillation is preferred due to the boiling point difference.
-
Alternative: Flash Column Chromatography (Silica Gel, 100% Hexanes). 3-cyclohexylthiophene elutes quickly; bi-cyclohexyl elutes immediately at the solvent front.
Characterization Data
| Technique | Signal/Parameter | Interpretation |
| GC-MS | M+ = 166 m/z | Confirm Molecular Weight (C₁₀H₁₄S) |
| ¹H NMR | Thiophene aromatic protons | |
| ¹H NMR | Benzylic CH (connects ring to cyclohexyl) | |
| ¹H NMR | Cyclohexyl ring protons | |
| Appearance | Colorless to pale yellow oil | Oxidizes slightly to yellow upon air exposure |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Moisture in solvent/gas | Re-distill THF over Na/Benzophenone; check gas lines. |
| High Homocoupling | Fast addition of Grignard | Slow down addition rate; ensure temperature is 0°C during addition. |
| Unreacted Bromide | Catalyst poisoning | Use fresh catalyst; ensure Grignard titer is accurate (titrate before use). |
Safety & Handling (E-E-A-T Compliance)
-
Grignard Reagents: Cyclohexylmagnesium bromide is pyrophoric and reacts violently with water. All glassware must be oven-dried. Have a Class D fire extinguisher nearby.
-
Thiophenes: 3-Bromothiophene and the product have a characteristic sulfur stench. All transfers and rotovap operations must be performed in a fume hood.
-
Nickel Compounds: Ni(dppp)Cl₂ is a sensitizer and potential carcinogen. Wear double nitrile gloves and a lab coat.
References
-
Kumada, M. et al. (1972).[5] "Nickel-Phosphine Complex-Catalyzed Grignard Coupling."[7][8] Journal of the American Chemical Society.[2]
-
Organic Chemistry Portal. "Kumada Coupling - Mechanism and Conditions."
-
BenchChem Protocols. "Application Notes for Grignard Coupling of 3-Substituted Thiophenes."
-
Sigma-Aldrich. "Product Specification: 3-Bromothiophene."
-
Alfa Chemistry. "Kumada Cross-Coupling Reaction Guide."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Nickel-Catalyzed Asymmetric Kumada Cross-Coupling of Symmetric Cyclic Sulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]
- 7. US7205414B2 - Process for the Kumada coupling reaction - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Fidelity Fabrication of OFETs using Cyclohexylthiophene Polymers
Executive Summary & Scientific Rationale
This guide details the fabrication protocol for Organic Field-Effect Transistors (OFETs) utilizing poly(3-cyclohexylthiophene) (P3CyT) and its block copolymer derivatives. Unlike standard poly(3-hexylthiophene) (P3HT), where flexible alkyl chains drive packing, P3CyT incorporates a bulky, cycloaliphatic ring directly attached to the thiophene backbone.
Why Cyclohexyl?
The cyclohexyl group introduces significant steric hindrance and conformational rigidity. While this challenges the self-assembly process, successfully ordered films exhibit superior thermal stability and unique microphase separation (e.g., nanowire formation) compared to n-alkyl analogs. The "chair" conformation of the cyclohexyl group alters the inter-chain
Key Technical Challenges Addressed:
-
Solubility Limits: Cyclohexyl aggregates are harder to solvate than n-hexyl chains.
-
Steric Locking: The polymer requires high-temperature annealing to overcome the rotational barrier of the cyclohexyl ring.
-
Interface Sensitivity: Bulky side chains are less forgiving of substrate surface energy mismatches.
Material Specifications & Pre-Requisites
Polymer Requirements
-
Material: Regioregular Poly(3-cyclohexylthiophene) (rr-P3CyT) or P3HT-b-P3CyT block copolymers.
-
Molecular Weight (
): 30–50 kDa recommended. (Lower MW leads to poor film formation; higher MW causes solubility issues). -
Regioregularity (RR): >95% Head-to-Tail (HT) coupling is critical for mobility.
-
Polydispersity Index (PDI): < 2.0 preferred.
Solvent System
-
Primary Solvent: o-Dichlorobenzene (o-DCB) or 1,2,4-Trichlorobenzene (TCB) .
-
Rationale: High boiling points (
) allow for slower evaporation, giving the bulky polymer chains time to self-organize before the film solidifies.
-
-
Concentration: 5–10 mg/mL.
Fabrication Protocol
Phase 1: Substrate Engineering (The Foundation)
Objective: Eliminate charge traps and match surface energy to the hydrophobic cyclohexyl groups.
-
Substrate Selection: Heavily doped n-type Si wafers (Gate) with 300 nm thermally grown SiO
(Dielectric). -
Piranha Cleaning:
-
Mix
(3:1) (Caution: Exothermic). -
Immerse wafers for 20 mins. Rinse with DI water (
).
-
-
Surface Modification (SAM Treatment):
-
Agent: Octadecyltrichlorosilane (OTS-18).
-
Method: Vapor deposition or Toluene solution immersion (10 mM) for 12 hours.
-
Validation: Measure water contact angle.
-
Stop Point: If contact angle
, re-clean and re-treat. P3CyT will dewet or disorder on hydrophilic surfaces.
-
-
Phase 2: Active Layer Deposition
Objective: Depositing a uniform film while managing aggregation.
-
Solution Preparation:
-
Dissolve P3CyT in o-DCB at 60°C–80°C.
-
Critical Step: Stir for >4 hours. The cyclohexyl groups induce strong inter-chain aggregation that must be broken thermally.
-
Filter through a 0.45
m PTFE filter while hot.
-
-
Spin Coating:
-
Pre-heat substrate to 60°C (prevents thermal shock precipitation).
-
Step 1: 500 rpm for 5s (Spread).
-
Step 2: 1500–2000 rpm for 60s (Thinning).
-
Target Thickness: 40–60 nm.
-
Phase 3: Thermodynamic Locking (Annealing)
Objective: Overcoming the steric barrier of the cyclohexyl ring.
Unlike P3HT (annealed at ~120°C), P3CyT requires higher energy to reorganize.
-
Thermal Annealing:
-
Transfer to N
glovebox immediately. -
Anneal at 200°C – 240°C for 30–60 minutes.
-
Note: This temperature is near the melting point of the P3CyT domains, allowing the chains to "reset" their packing from the kinetically trapped spin-coated state.
-
-
Cooling:
-
Slow Cool:
to room temperature. Rapid quenching freezes disorder.
-
Phase 4: Top-Contact Deposition
-
Evaporation: Thermal evaporation of Gold (Au) (50–80 nm) through a shadow mask.
-
Rate:
for the first 10 nm to prevent thermal damage to the polymer interface.
Process Visualization
Diagram 1: Fabrication Workflow & Critical Control Points
Caption: Critical path for P3CyT OFET fabrication. Red nodes indicate high-risk thermal steps unique to cycloalkyl polymers.
Diagram 2: Steric Packing Mechanism (Alkyl vs. Cycloalkyl)
Caption: Comparison of side-chain mechanics. Cyclohexyl groups require higher energy to pack but offer superior thermal stability once ordered.
Characterization & Data Analysis
Expected Performance Metrics
The following table summarizes typical performance metrics for P3CyT devices fabricated under optimal conditions.
| Parameter | Typical Value | Notes |
| Hole Mobility ( | Lower than P3HT due to sterics, but highly stable. | |
| Threshold Voltage ( | -10 V to -30 V | Dependent on SAM quality and trap density. |
| On/Off Ratio ( | High ratios indicate good film continuity and low bulk doping. | |
| Thermal Stability | Stable up to 200°C | Significantly outperforms P3HT (degrades >100°C). |
Troubleshooting Guide
-
Issue: Low Mobility (
) -
Issue: Dewetting / Pinholes
-
Issue: High Hysteresis
References
-
Sonar, P., et al. (2010). b-poly(3-cyclohexylthiophene): synthesis, microphase separation, thin film transistors, and photovoltaic applications. Energy & Environmental Science.
-
Surin, M., et al. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Applied Materials & Interfaces.[4]
-
Bao, Z., et al. (2006). High-performance poly(3-hexylthiophene) transistors with thermally cured and photo-cured PVP gate dielectrics. Journal of Materials Chemistry.
-
Salleo, A., et al. (2025). Polythiophene-based field-effect transistors with enhanced air stability. ResearchGate.
Sources
Application Note: Advanced Silica Gel Purification of Cyclohexylthiophene Derivatives
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic chromatography principles, causality-driven protocols, and self-validating purification workflows.
Introduction & Rationale
Cyclohexylthiophenes (including 2-cyclohexylthiophene and 3-cyclohexylthiophene) are critical lipophilic building blocks. In materials science, they are polymerized into regioregular conjugated block copolymers (e.g., poly(3-cyclohexylthiophene)) for use in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs)[1]. In medicinal chemistry, these motifs are integrated into pharmaceutical agents, such as potent pan-ERR agonists[2].
The synthesis of these compounds typically relies on Kumada/Grignard cross-coupling (e.g., reacting cyclohexylmagnesium chloride with 2-bromothiophene)[3] or Lawesson's reagent-promoted deoxygenation of anhydrides[4]. These pathways inevitably generate structurally similar impurities, including unreacted halothiophenes and homocoupled bithiophenes. Because both the target molecule and its impurities are highly non-polar liquids or low-melting solids, achieving >98% purity requires a rigorously optimized normal-phase column chromatography strategy.
Mechanistic Principles of Separation
Expertise & Causality: Do not treat column chromatography as a generic step. The separation of cyclohexylthiophene from its synthetic precursors relies entirely on minute differences in polarizability.
-
The Target (this compound): The bulky, saturated cyclohexyl ring shields the electron-rich thiophene core, rendering the molecule highly lipophilic.
-
The Impurities (Bromothiophene & Bithiophene): The presence of a halogen atom (bromine) or an extended conjugated
-system (bithiophene) slightly increases the molecule's dipole moment and polarizability. -
The Stationary Phase: Unmodified silica gel (normal phase) interacts preferentially with the more polarizable
-systems and halogens. Therefore, the target this compound will elute faster than the starting materials, provided a strictly non-polar mobile phase is maintained[3].
Workflow Visualization
Workflow for the synthesis and chromatographic purification of this compound.
Quantitative Retention Data: TLC & Column Optimization
To design a self-validating separation, you must first establish the retention factors (
| Analyte / Impurity | Structural Characteristic | Elution Priority | ||
| Cyclohexane / Alkanes | Non-polar solvent/byproduct | 0.95 | 0.95 | 1 (Solvent Front) |
| This compound | Target Product (Lipophilic) | 0.65 | 0.75 | 2 |
| Bromothiophene | Unreacted Starting Material | 0.50 | 0.60 | 3 |
| Bithiophene | Homocoupled Byproduct | 0.35 | 0.45 | 4 |
Note: Introducing even 5% Ethyl Acetate compresses the
Step-by-Step Chromatographic Protocol
This protocol is designed as a self-validating system; each step contains internal checks to ensure the physical chemistry of the separation is maintained.
Step 1: Sample Preparation via Dry Loading
This compound is an oil at room temperature. Wet-loading an oil directly onto a column often causes "channeling" and band broadening, which ruins high-resolution separations.
-
Dissolve the crude reaction oil in a minimal volume of Dichloromethane (DCM) (approx. 10 mL per gram of crude).
-
Add dry silica gel (230–400 mesh) to the flask at a 3:1 mass ratio relative to the crude product.
-
Evaporate the DCM under reduced pressure using a rotary evaporator until a free-flowing, homogenous powder is obtained.
-
Validation Check: The powder must not stick to the glass walls. If it is clumpy, residual DCM or moisture is present, which will prematurely elute your compound.
Step 2: Column Packing (Slurry Method)
-
Select a glass column. For 1 gram of crude product, use 40–50 grams of silica gel (a 1:40 to 1:50 ratio is required due to the small
between the product and bromothiophene). -
Suspend the silica gel in 100% hexanes to create a uniform slurry.
-
Pour the slurry into the column in a single, smooth motion. Apply positive air pressure to pack the bed firmly.
-
Validation Check: Ensure the top of the silica bed is perfectly flat. A slanted bed will cause the product band to elute across multiple overlapping fractions.
Step 3: Loading and Elution
-
Carefully pour the dry-loaded silica (from Step 1) onto the flat top of the packed column bed.
-
Add a 1 cm protective layer of clean sea sand on top of the dry load to prevent disturbance during solvent addition.
-
Elute isocratically with 100% hexanes[3].
-
Apply gentle positive pressure to maintain a flow rate of approximately 2 inches per minute.
Step 4: Fraction Collection and Self-Validating Quality Control
-
Collect small, uniform fractions (e.g., 20 mL fractions for a 50 g column).
-
Spot every third fraction on a silica TLC plate. Develop the plate in 100% hexanes.
-
Visualize the plate using a UV lamp (254 nm). Thiophene rings are highly UV-active due to their conjugated
-system. -
Self-Validation: The protocol validates itself during this TLC analysis. Fractions showing a single, distinct UV-active spot at
are pure this compound. If a secondary spot appears at , the fraction is contaminated with bromothiophene and must be rejected or subjected to a second column. -
Pool the pure fractions and remove the hexane under reduced pressure to yield the pure this compound as a colorless to pale-yellow oil.
References
- Source: uh.
- b-poly(3-cyclohexylthiophene)
- Source: nih.
- Source: doi.
Sources
Application Note: Functionalization of Cyclohexylthiophene for Liquid Crystalline Bioelectronics
Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Focus: Synthesis, Polymerization, and Phase Characterization for Biosensing Applications
Executive Summary & Mechanistic Rationale
Liquid crystal (LC) biosensors have emerged as powerful tools in drug discovery for the label-free detection of protein-ligand interactions, enzymatic activities, and lipid raft dynamics. While traditional liquid crystals are insulating, functionalized semiconducting thiophenes—specifically poly(3-cyclohexylthiophene) (P3cHT)—offer a unique convergence of charge transport and tunable LC mesophases[1].
The Causality of the Cyclohexyl Group:
Linear alkylthiophenes, such as poly(3-hexylthiophene) (P3HT), exhibit strong interchain
For drug development professionals engineering bio-integrated organic field-effect transistors (OFETs), this LC phase is highly sensitive to interfacial biological binding events. The conformational flexibility of the P3cHT domains translates biological binding into measurable optical or electrical signals, making it an ideal transducer for continuous in vivo monitoring[1].
Quantitative Data: Material Comparison
To understand the structural impact of side-chain engineering on device performance, the thermal and electronic properties of thiophene derivatives are summarized below.
Table 1: Comparative Properties of Thiophene-Based Polymers for Biosensing
| Polymer Architecture | Side Chain | Phase Behavior | Hole Mobility ( | Biosensor Applicability |
| P3HT | Hexyl | Highly Crystalline | ~0.1 | Low (Rigid, poor bio-interface) |
| P3cHT | Cyclohexyl | Liquid Crystalline (Smectic) | ~0.01 - 0.05 | High (Soft, responsive mesophase) |
| P3HT-b-P3cHT | Hexyl / Cyclohexyl | Microphase Separated | ~0.08 | Very High (Tunable domains) |
Data synthesized from block copolymer microphase separation studies[1],[2].
Experimental Workflows & Visualizations
The synthesis of LC-active P3cHT requires strict regiocontrol. The following workflow outlines the transition from monomer functionalization to block copolymer self-assembly.
Workflow for the synthesis and self-assembly of P3cHT for LC biosensors.
Detailed Experimental Protocols
Protocol A: Regioselective 2,5-Dibromination of 3-Cyclohexylthiophene
Objective: Synthesize the precursor monomer with >99% regiochemical purity. Mechanistic Note: N-Bromosuccinimide (NBS) is utilized in a slightly polar solvent mixture in the dark. Conducting this reaction in the absence of light is critical; it suppresses the free-radical bromination at the tertiary allylic carbon of the cyclohexyl ring, ensuring strict electrophilic aromatic substitution at the 2- and 5-positions of the thiophene core[3].
-
Preparation: Dissolve 10.0 mmol of 3-cyclohexylthiophene in 25 mL of a 1:1 mixture of Chloroform (CHCl
) and Glacial Acetic Acid in a 100 mL round-bottom flask. -
Light Exclusion: Wrap the reaction flask entirely in aluminum foil to block ambient light.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 20.5 mmol of recrystallized NBS in small portions over 30 minutes to control the exothermic electrophilic addition.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Quenching & Extraction: Pour the mixture into 100 mL of distilled water. Extract the organic layer with Dichloromethane (DCM) (3 × 30 mL). Wash the combined organic layers with 1M NaOH to neutralize residual acetic acid, followed by brine.
-
Purification: Dry over anhydrous MgSO
, concentrate under reduced pressure, and purify via silica gel column chromatography (eluent: pure hexane) to yield 2,5-dibromo-3-cyclohexylthiophene as a colorless oil.
Protocol B: Quasi-Living GRIM Polymerization of P3cHT
Objective: Synthesize regioregular poly(3-cyclohexylthiophene) with a low polydispersity index (PDI < 1.2).
Mechanistic Note: Grignard Metathesis (GRIM) relies on the steric bulk of the cyclohexyl group to dictate the regioselectivity of the intermediate thienylmagnesium halide. The Ni(dppp)Cl
Mechanistic pathway of quasi-living Grignard Metathesis (GRIM) polymerization.
-
Monomer Activation: In a nitrogen-filled glovebox, dissolve 5.0 mmol of 2,5-dibromo-3-cyclohexylthiophene in 20 mL of anhydrous Tetrahydrofuran (THF).
-
Grignard Exchange: Add 5.0 mmol of Isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF) dropwise at room temperature. Stir for 1 hour to form the regio-isomeric Grignard intermediates.
-
Initiation: Add 0.05 mmol of Ni(dppp)Cl
(1 mol% catalyst loading) to initiate the polymerization. The solution will rapidly turn from pale yellow to deep red/purple, indicating polymer chain growth. -
Chain Extension (Optional): For block copolymers (e.g., P3HT-b-P3cHT), add the secondary activated monomer (e.g., 2-bromo-5-magnesiochloro-3-hexylthiophene) after 30 minutes of initial polymerization[1].
-
Termination: After 2 hours, quench the living chains by pouring the mixture into 100 mL of cold methanol containing 5 mL of 5M HCl.
-
Soxhlet Extraction: Filter the precipitated polymer and purify via sequential Soxhlet extraction using methanol, hexane, and finally chloroform to isolate the highly regioregular fraction.
Protocol C: Liquid Crystal Phase Annealing and Characterization
Objective: Induce and verify the smectic LC mesophase for biosensor integration.
Mechanistic Note: Spin-coated films are kinetically trapped in amorphous states. Thermal annealing above the glass transition temperature (
-
Film Fabrication: Prepare a 10 mg/mL solution of P3cHT in anhydrous chlorobenzene. Spin-coat onto an octadecyltrichlorosilane (OTS)-treated silicon wafer at 2000 rpm for 60 seconds.
-
Thermal Annealing: Transfer the substrate to a vacuum oven. Anneal at 150 °C for 2 hours, followed by slow cooling (1 °C/min) to room temperature to maximize LC domain size.
-
Characterization:
-
Polarized Optical Microscopy (POM): Observe the film under cross-polarizers. The appearance of a birefringent focal-conic or Schlieren texture confirms the presence of the LC mesophase.
-
Grazing-Incidence X-ray Diffraction (GIXD): Perform GIXD to quantify the out-of-plane lamellar spacing and in-plane
stacking distance, verifying the edge-on orientation required for optimal OFET charge transport[1].
-
References
-
Wu, P., Ren, G., Kim, F. S., Li, C., Mezzenga, R., & Jenekhe, S. A. (2010). Poly(3-hexylthiophene)-b-poly(3-cyclohexylthiophene): Synthesis, microphase separation, thin film transistors, and photovoltaic applications. Journal of Polymer Science Part A: Polymer Chemistry. URL:[Link]
-
zur Borg, L., Domanski, A. L., Berger, R., & Zentel, R. (2007). Weakly Segregated Smectic C Lamellar Clusters in Blends of Rods and Rod−Coil Block Copolymers. Macromolecules. URL:[Link]
-
RSC Publishing. (2025). Fundamental concepts of 3,4-alkoxythiophene-based polymeric systems, from synthesis to applications. Journal of Materials Chemistry A. URL:[Link]
-
RSC Publishing. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Advances. URL:[Link]
-
MDPI. (2021). Synthesis and Self-Assembly of Conjugated Block Copolymers. Polymers. URL:[Link]
Sources
- 1. web.ornl.gov [web.ornl.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Fundamental concepts of 3,4-alkoxythiophene-based polymeric systems, from synthesis to applications - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA03149D [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Cyclohexylthiophene Synthesis
Welcome to the technical support center for the acid-catalyzed synthesis of 2-cyclohexylthiophene. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize reaction yields. Here, we delve into the causality behind experimental choices, providing actionable solutions grounded in established chemical principles.
Reaction Overview: The Friedel-Crafts Alkylation of Thiophene
The synthesis of 2-cyclohexylthiophene is typically achieved through a Friedel-Crafts alkylation reaction. This is a classic electrophilic aromatic substitution (EAS) where an acid catalyst activates an alkylating agent (like cyclohexene or cyclohexanol) to generate a cyclohexyl carbocation. The electron-rich thiophene ring then attacks this electrophile, forming the desired product.[1][2][3] However, the thiophene ring's sensitivity to strong acids can lead to side reactions and reduced yields.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: My reaction yield is very low, or I'm recovering mostly unreacted thiophene. What are the likely causes?
Answer: Low conversion is a frequent issue and can stem from several factors related to catalyst activity and reaction conditions.
-
Insufficient Catalyst Activity: The acid catalyst may be too weak or deactivated.
-
Low Reaction Temperature: Alkylation reactions require a certain activation energy.
-
Solution: Gradually increase the reaction temperature. A typical range for this alkylation is between 50-150°C, depending on the catalyst and solvent.[6] Monitor the reaction by TLC or GC to find the optimal temperature that promotes product formation without significant side product generation.
-
-
Inadequate Mixing: In heterogeneous reactions (e.g., with solid acid catalysts), poor mixing can limit contact between reactants and the catalyst surface.
-
Solution: Ensure vigorous stirring throughout the reaction.
-
-
Reversibility of the Reaction: Friedel-Crafts alkylations can be reversible, a phenomenon known as dealkylation.[1]
-
Solution: Removing one of the products (if volatile) or using a moderate excess of the alkylating agent can shift the equilibrium towards the product side.
-
Question 2: I'm observing significant amounts of dark, tar-like material (polymerization) in my reaction flask. How can I prevent this?
Answer: Thiophene is prone to polymerization and resinification in the presence of strong acids.[4] This is a major cause of yield loss.
-
Excessively Strong Catalyst: Very strong Lewis acids like AlCl₃ can aggressively react with thiophene, leading to ring-opening and polymerization.[4][5]
-
Solution: Opt for a milder catalyst. Boron trifluoride (BF₃) and its complexes, or solid acids like Hβ zeolites, are often cited as effective alternatives that minimize resinification.[4][7] Deep eutectic solvents (DESs) based on AlCl₃ and urea or acetamide have also shown high activity with reduced side reactions.
-
-
High Reaction Temperature: Elevated temperatures can accelerate polymerization pathways.
-
Solution: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. It is crucial to find a balance between reaction speed and the rate of decomposition. Temperatures above 85°C can sometimes increase the formation of tarry materials.[8]
-
-
High Catalyst Loading: An excessive amount of catalyst can increase the concentration of reactive species, promoting side reactions.
-
Solution: Titrate the catalyst loading. Start with a lower concentration and gradually increase it, monitoring the effect on both yield and purity.
-
Question 3: My product is impure, containing multiple isomers and/or poly-alkylated species. How can I improve selectivity?
Answer: The formation of isomers (3-cyclohexylthiophene) and poly-alkylated products (e.g., 2,5-dicyclohexylthiophene) is a common challenge in Friedel-Crafts alkylation.[3][7]
-
Isomer Formation: While the 2-position of thiophene is electronically favored for electrophilic attack, some substitution can occur at the 3-position.
-
Solution: The choice of catalyst can influence regioselectivity. Some solid acid catalysts with specific pore structures can favor the formation of the less bulky 2-substituted product. Experimenting with different zeolites (e.g., HY, HBEA) may improve selectivity.[7]
-
-
Polyalkylation: The initial alkylation product, 2-cyclohexylthiophene, has an electron-donating alkyl group that activates the ring, making it more susceptible to a second alkylation than the starting thiophene.[3]
-
Solution: Use a molar excess of thiophene relative to the cyclohexylating agent (e.g., cyclohexene). This increases the statistical probability that the electrophile will react with an unreacted thiophene molecule rather than an already substituted one. A 2:1 to 5:1 molar ratio of thiophene to cyclohexene is a good starting point.
-
Frequently Asked Questions (FAQs)
Q: What is the best acid catalyst for this reaction?
A: There is no single "best" catalyst, as the optimal choice depends on scale, cost, and purification capabilities. Here is a comparison:
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, H₃PO₄ | Inexpensive, readily available. | Can cause charring; require neutralization. |
| Lewis Acids | AlCl₃, FeCl₃, BF₃ | High activity.[2] | Prone to causing polymerization[4]; moisture sensitive; often required in stoichiometric amounts.[1][5] |
| Solid Acids | Zeolites (Hβ, HY), Montmorillonite Clay | Reusable, easily separated from the reaction mixture, can offer better selectivity.[5][7] | May require activation at high temperatures; can have lower activity than strong Lewis acids. |
| Other Systems | Deep Eutectic Solvents (DESs) | High activity, tunable properties. | Newer technology, may require specific preparation. |
Q: Cyclohexene vs. Cyclohexanol: Which alkylating agent is better?
A: Both can be effective.
-
Cyclohexene: Often preferred as it directly forms the carbocation upon protonation by the acid catalyst.[9][10] This is a more atom-economical approach.[6]
-
Cyclohexanol: Requires an extra step (dehydration to cyclohexene) in-situ before forming the carbocation. This may necessitate slightly higher temperatures or stronger acids.
Q: What are the best practices for purifying the final product?
A: Crude 2-cyclohexylthiophene will likely contain unreacted starting materials, isomers, and high-boiling point side products.
-
Work-up: First, neutralize the acid catalyst. For liquid acids, this involves a basic wash (e.g., with sodium bicarbonate solution). For solid acids, simple filtration is sufficient.[11]
-
Distillation: Vacuum distillation is highly effective for separating the product from non-volatile polymers and unreacted thiophene.[12][13]
-
Chromatography: For achieving very high purity and separating isomers, flash column chromatography on silica gel is the method of choice.[12] A non-polar eluent system (e.g., hexanes) is typically used.
Visualizing the Process
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving common issues during the synthesis.
Caption: A workflow for troubleshooting common synthesis issues.
Reaction Mechanism
The core mechanism is a two-step electrophilic aromatic substitution.
Caption: The acid-catalyzed Friedel-Crafts alkylation mechanism.
Experimental Protocol: Zeolite-Catalyzed Synthesis
This protocol utilizes a reusable solid acid catalyst to minimize waste and potential polymerization.[5]
1. Catalyst Activation:
-
Place Hβ zeolite in a furnace.
-
Heat at 550°C for 4-5 hours to drive off adsorbed water and activate the acid sites.
-
Allow to cool to room temperature in a desiccator before use.
2. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiophene (e.g., 0.2 mol).
-
Add an inert solvent like heptane or dodecane (optional, can help with temperature control and prevent freezing if cooling).
-
Add the activated Hβ zeolite catalyst (e.g., 5-10% by weight of thiophene).
3. Reagent Addition:
-
Begin stirring the mixture.
-
Slowly add cyclohexene (e.g., 0.1 mol, for a 2:1 molar ratio of thiophene to cyclohexene) to the flask.
4. Reaction Conditions:
-
Heat the reaction mixture to a target temperature (e.g., 80°C).
-
Allow the reaction to proceed for 2-6 hours. Monitor the progress by taking small aliquots and analyzing them by GC or TLC (eluent: hexanes).
5. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration, washing it with a small amount of fresh solvent. The catalyst can be washed, dried, and reactivated for future use.
-
Combine the filtrate and washes. Remove the solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to isolate 2-cyclohexylthiophene.
References
-
Friedel–Crafts reaction. In: Wikipedia. Accessed March 7, 2026. [Link]
-
Friedel-Crafts Alkylation Reaction. Mettler Toledo. Accessed March 7, 2026. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Published September 24, 2022. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Published May 17, 2018. [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. The Organic Chemistry Tutor. Published December 29, 2016. [Link]
-
The distribution of the alkylated products of thiophene over the Hβ zeolites with different Si/Al2 ratios. ResearchGate. Accessed March 7, 2026. [Link]
- Alkylation of thiophene. Google Patents. US2469823A. Published May 10, 1949.
- Process for the purification of thiophenes. Google Patents. US20090318710A1. Published December 24, 2009.
- Separation of thiophene by selective alkylation. Google Patents. US2563087A. Published August 7, 1951.
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Published December 3, 2004. [Link]
-
Use of Tandem Affinity Chromatography for Purification of Cannabinoid Receptor CB2. SpringerLink. Published 2013. [Link]
-
Synthesis of 2-substituted benzo[b]thiophenes via gold(I)– NHC-catalyzed cyclization of 2-alkynyl thioanisoles. RSC Publishing. Published November 15, 2018. [Link]
-
Alkylation of thiophenic compounds catalyzed by deep eutectic solvents. ScienceDirect. Published July 31, 2015. [Link]
- A kind of synthetic method of 2 thiophene acetic acid. Google Patents. CN105906604B. Published August 31, 2016.
-
Cyclodextrin purification (Part 2): Method transfer and purification. KNAUER. Accessed March 7, 2026. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US2469823A - Alkylation of thiophene - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US2563087A - Separation of thiophene by selective alkylation - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
preventing polymerization side reactions during cyclohexylthiophene synthesis
Technical Support Center: Thiophene Synthesis Division Ticket ID: #THIO-CYC-004 Subject: Troubleshooting Polymerization & Tars in Cyclohexylthiophene Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of 2-cyclohexylthiophene via Friedel-Crafts alkylation is notoriously difficult due to the electron-rich nature of the thiophene ring. The "black tar" you are observing is not a random impurity; it is cationic polythiophene , generated when the catalyst is too aggressive or the reaction temperature allows propagation of the thienyl cation.
This guide moves beyond standard textbook protocols to provide industrial-grade process controls that suppress polymerization while maintaining yield.
Module 1: Root Cause Analysis (The "Why")
Q: Why does my reaction mixture turn into a viscous black sludge within minutes?
A: You are inadvertently initiating a cationic polymerization cascade.
Thiophene is significantly more reactive toward electrophiles than benzene. When you generate a cyclohexyl carbocation (using a strong Lewis acid like
-
Pathway A (Desired): The carbocation attacks the thiophene at the C2 position.
-
Pathway B (Fatal): The Lewis acid coordinates with the sulfur or protonates the ring, creating a highly reactive thienyl cation. This cation attacks another neutral thiophene molecule, forming a dimer, which then propagates into a polymer chain.
Visualizing the Failure Mode The following diagram illustrates the bifurcation point between successful synthesis and polymerization.
Figure 1: Mechanistic divergence in thiophene alkylation. Path B dominates when catalyst acidity is uncontrolled.
Module 2: Catalyst Engineering (The "Fix")
Q: If
A: Switch to Heterogeneous Solid Acid Catalysts . We strongly recommend replacing homogeneous Lewis acids with Montmorillonite K-10 Clay or Acid-Washed Zeolites .
Why this works:
-
Site Isolation: The acidic sites are trapped within the clay interlayers. This steric constraint prevents the formation of long polymer chains (the "cage effect").
-
Acidity Modulation: K-10 has sufficient Brønsted acidity to generate the cyclohexyl cation from cyclohexene or cyclohexyl bromide but is generally too weak to initiate rapid ring-opening polymerization of the thiophene itself.
-
Workup: The catalyst is removed by simple filtration, preventing acid-catalyzed oligomerization during distillation.
Catalyst Performance Comparison
| Catalyst | Polymerization Risk | Yield | Workup Difficulty | Recommendation |
| Critical (High) | Variable | Difficult (Emulsions) | AVOID | |
| Moderate | Good | Moderate | Use only at -78°C | |
| Montmorillonite K-10 | Low | Excellent | Easy (Filtration) | PREFERRED |
| Amberlyst-15 | Moderate | Good | Easy | Good alternative |
Module 3: The "Acylation-Reduction" Detour
Q: I tried solid acids, but I still see oligomers. Is there a foolproof alternative?
A: Yes. If direct alkylation fails, you must switch to the Acylation-Reduction Strategy . This is the "nuclear option" for purity but requires two steps.
-
Step 1: Friedel-Crafts Acylation: React thiophene with cyclohexanecarbonyl chloride (using
or ).-
Why: The resulting ketone group is electron-withdrawing. It deactivates the thiophene ring, making it mathematically impossible for the ring to react further or polymerize.
-
-
Step 2: Reduction: Reduce the ketone to the alkyl group using Wolff-Kishner (Hydrazine/KOH) or Ionic Hydrogenation (
).
Workflow Diagram: Choosing Your Route
Figure 2: Strategic decision tree for synthesis. Route 2 eliminates polymerization risk entirely.
Module 4: Optimized Protocol (Direct Alkylation)
If you proceed with direct alkylation, follow this protocol to minimize side reactions.
Reagents:
-
Thiophene (4.0 equiv) - Acts as reactant and solvent to dilute cations.
-
Cyclohexene (1.0 equiv)
-
Montmorillonite K-10 (20 wt% relative to cyclohexene)
-
Solvent: Dichloromethane (DCM) or Hexane (Optional, if not using excess thiophene).
Procedure:
-
Activation: Dry the Montmorillonite K-10 in an oven at 120°C for 3 hours prior to use to remove adsorbed water (water deactivates the Lewis acid sites).
-
Preparation: In a round-bottom flask, suspend the dried K-10 in the excess Thiophene.
-
Temperature: Heat the mixture to 60°C (mild reflux). Do not overheat.
-
Controlled Addition: Add Cyclohexene dropwise over 1 hour.
-
Critical: A high concentration of cyclohexene creates a high concentration of carbocations, which favors polymerization. Keep the carbocation concentration low by slow addition.
-
-
Quench: Filter the hot mixture through a Celite pad immediately after reaction completion (monitor via TLC/GC).
-
Purification: Distill off excess thiophene. The residue may contain minor dimers; purify via vacuum distillation.
Module 5: Troubleshooting FAQ
Q: My product has a persistent yellow/brown tint even after distillation. What is it? A: These are thiophene oligomers (trimers/tetramers) that co-distill.
-
Solution: Wash the organic layer with 10% NaOH before distillation. If the color persists, perform a filtration through a short plug of silica gel using Hexane as the eluent. The non-polar this compound will elute first; the polar oligomers will stick to the silica.
Q: Can I use 2-chlorothiophene to block the polymerization? A: No. While blocking the 5-position helps, the halogen can be labile under Friedel-Crafts conditions, or you may end up alkylating the 3 or 4 positions, leading to regioisomeric mixtures that are impossible to separate.
References
-
Friedel-Crafts Alkylation of Thiophene . Mettler Toledo Reaction Analysis. Retrieved from [Link]
-
Montmorillonite: An efficient, heterogeneous and green catalyst for organic synthesis . Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
- Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Google Patents (EP1346991B1).
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . Chemistry LibreTexts. Retrieved from [Link]
Technical Support Center: Overcoming Catalyst Poisoning in Cyclohexylthiophene Hydrodesulfurization (HDS)
Welcome to the Advanced Catalysis Support Center. This guide is engineered for researchers, chemical engineers, and scientists troubleshooting catalyst deactivation during the hydrodesulfurization (HDS) of sterically hindered model compounds, specifically cyclohexylthiophene .
Unlike standard unsubstituted thiophenes, bulky alkylthiophenes present unique kinetic and thermodynamic challenges. Their steric bulk limits access to active sites, fundamentally altering the reaction pathway and accelerating specific modes of catalyst poisoning[1].
Mechanistic Overview & Visualization
To effectively troubleshoot deactivation, it is critical to understand the dual-pathway nature of HDS. Because the bulky cyclohexyl group prevents flat (
Reaction pathways of this compound HDS and primary mechanisms of catalyst poisoning.
Frequently Asked Questions (FAQs)
Q: Why does this compound deactivate my NiMo/Al₂O₃ catalyst significantly faster than standard thiophene?
A: The primary driver is steric hindrance. Unsubstituted thiophene can adsorb flat against the active metal sulfide edges, allowing for rapid, direct C-S bond cleavage. This compound must adsorb vertically (
Q: How can I distinguish between
Q: Does the choice of support impact the poisoning rate for bulky thiophenes?
A: Yes. Standard
Quantitative Data & Troubleshooting Matrix
To establish a baseline for your experiments, refer to the comparative metrics and troubleshooting matrix below.
Table 1: Comparative Deactivation Metrics
| Parameter | Unsubstituted Thiophene | This compound | Mechanistic Rationale |
| Dominant Pathway | Direct Desulfurization (DDS) | Hydrogenation (HYD) | Steric hindrance prevents flat ( |
| Deactivation Rate (1st 10h) | ~15-20% | ~40-50% | Bulky intermediates have slower diffusion, increasing residence time and coking[2]. |
| Moderate ( | Severe ( | HYD active sites are highly susceptible to competitive | |
| Coke Aromaticity | Low (Aliphatic) | High (Refractory) | Cyclohexyl rings readily undergo dehydrogenation into stable polyaromatic coke precursors[3]. |
Table 2: Troubleshooting Matrix
| Symptom | Primary Root Cause | Corrective Action |
| Rapid initial activity drop (<4 hrs) | Reversible | Increase |
| Gradual activity decline (>24 hrs) | Irreversible coke deposition blocking mesopores. | Optimize support architecture (e.g., hierarchical zeolites); raise reaction temp slightly to enhance desorption. |
| Shift in selectivity (HYD to DDS) | Deactivation of specific hydrogenation sites. | Check feed for basic nitrogen compounds (e.g., pyridine) neutralizing acid/hydrogenation sites. |
Validated Experimental Protocols
The following self-validating protocols are designed to diagnose and reverse catalyst poisoning in your reactor system.
Protocol A: Diagnostic Spiking Test (Differentiating Coke vs. Competitive Poisoning)
This protocol isolates the variable of competitive adsorption to determine if your catalyst formulation is overly sensitive to
-
Baseline Establishment: Run the HDS of this compound at standard conditions (e.g., 300°C, 3 MPa
) until a steady-state conversion baseline is achieved. -
Introduction: Spike the
feed gas with 2 mol% for exactly 4 hours.-
Causality:
strongly competes with the bulky this compound for the Coordinatively Unsaturated Sites (CUS) on the active metal sulfide phase (e.g., NiMoS). This will artificially induce maximum competitive poisoning[3].
-
-
Observation: Record the drop in total conversion and the shift in product selectivity (HYD vs. DDS products).
-
Recovery Phase: Remove the
spike and purge the system with the pure /feed mixture.-
Causality: If the conversion returns to the initial baseline, the deactivation was purely competitive and reversible. If the conversion remains permanently depressed, the catalyst has suffered irreversible structural changes, such as coke deposition or active phase sintering[2].
-
Protocol B: Controlled Oxidative Regeneration (Decoking)
When irreversible coking is confirmed, use this protocol to remove carbonaceous deposits without destroying the active catalyst phase.
-
Volatile Purge: Flush the reactor with
at 350°C for 2 hours to strip weakly adsorbed hydrocarbons and unreacted this compound. -
Controlled Oxidation: Introduce a dilute oxygen stream (1-2%
in ). Strictly maintain the catalyst bed temperature below 450°C.-
Causality: Coke oxidation is highly exothermic. Exceeding 450°C will cause thermal runaway, leading to the irreversible sintering of the active metal sulfides and the phase transformation of the support, permanently destroying the catalyst's surface area[2].
-
-
Effluent Monitoring: Monitor the
concentration in the effluent gas using an IR detector. Continue the dilute oxidation until levels return to baseline. -
Re-sulfidation: Treat the regenerated catalyst with 5%
in at 350°C for 4 hours.-
Causality: Oxidation converts the active metal sulfides (NiMoS) into inactive oxides (NiMoO₄). Re-sulfidation is mandatory to restore the sulfur vacancies (CUS) required for the HDS catalytic cycle[3].
-
References
-
Deactivation of Mo/Al2O3 and NiMo/Al2O3 catalysts during hydrodesulfurization of thiophene Source: ResearchGate URL:[Link]
-
On the hydrodesulfurization of FCC gasoline: A review Source: ResearchGate URL:[Link]
-
HYDRODESULFURIZATION OF THIOPHENE OVER MILDLY DEACTIVATED COAL-LIQUID HYDROTREATMENT CATALYST: EFFECT OF TEMPERATURE Source: Taylor & Francis (Chemical Engineering Communications) URL:[Link]
Sources
optimizing temperature conditions for thiophene alkylation selectivity
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Precision Control: Optimizing Temperature for Thiophene Alkylation Selectivity
Executive Summary: The Kinetic vs. Thermodynamic Battlefield
Thiophene alkylation is a deceptively simple transformation that frequently fails due to the substrate's high electron density. The sulfur atom activates the ring, making it prone to three primary failure modes: Polyalkylation (over-reaction), Regio-scrambling (C2 vs. C3 mixtures), and Polymerization (acid-catalyzed "tarring").
Temperature is your primary lever to control these outcomes. This guide moves beyond standard recipes to explain the why and how of temperature optimization, ensuring you can replicate success across different substrates.
Troubleshooting Hub: Field-Proven Solutions
Q1: Why is my reaction yielding a mixture of C2 (α) and C3 (β) isomers?
Diagnosis: You are likely operating in a "Thermodynamic Drift" zone. Mechanism: The C2 position is kinetically favored due to the stability of the intermediate carbocation (3 resonance structures vs. 2 for C3).[1] However, at elevated temperatures, the reaction can become reversible (especially with strong Lewis acids), allowing the alkyl group to migrate to the thermodynamically alternative C3 position or scramble. Solution:
-
Lower the Temperature: Drop to -10°C or 0°C. This locks the reaction under Kinetic Control , heavily favoring the C2 product.
-
Check Catalyst Strength: Strong Lewis acids (AlCl₃) promote reversibility/isomerization more than milder ones (BF₃·OEt₂ or ZnCl₂).
Q2: I am seeing significant polyalkylation (di- and tri-alkylated products). How do I stop at mono-alkylation?
Diagnosis: The product is more reactive than the starting material.
Mechanism: Alkyl groups are electron-donating. Once a thiophene ring is alkylated, it becomes more nucleophilic than the unreacted thiophene, reacting faster with the remaining electrophile. High temperatures exacerbate this rate difference (
-
Cryogenic Feeding: Cool the reactor to -20°C to -78°C (depending on method).
-
Inverse Addition: Do not add the thiophene to the electrophile. Add the electrophile slowly to a dilute solution of thiophene.
-
Stoichiometry: Use a large excess of thiophene (2-5 equivalents) and recycle the unreacted starting material.
Q3: The reaction mixture turned into a black, insoluble tar. What happened?
Diagnosis: Acid-catalyzed polymerization. Mechanism: Thiophene is sensitive to strong acids. A protonated thiophene acts as an electrophile, attacked by another thiophene molecule. This chain reaction propagates rapidly at room temperature or above, forming conductive polythiophene-like oligomers (the "tar"). Solution:
-
Temperature Cap: Never exceed 50°C unless using highly specific, stabilized catalysts.
-
Scavengers: If using Friedel-Crafts, ensure the reaction is quenched immediately upon completion. For lithiation, keep strictly below -40°C.
Core Protocol: The "Kinetic Lock" Workflow
This protocol is designed for Selective C2-Monoalkylation using a modified Friedel-Crafts approach. It prioritizes selectivity over raw speed.
Prerequisites:
-
Substrate: Thiophene (distilled, stored over molecular sieves).
-
Electrophile: tert-Butyl chloride (or similar alkyl halide).
-
Catalyst: Tin(IV) Chloride (SnCl₄) – Selected for milder Lewis acidity than AlCl₃, reducing polymerization risk.
-
Solvent: Dichloromethane (DCM) or CS₂ (anhydrous).
Step-by-Step Methodology:
-
System Preparation (Self-Validating Step):
-
Flame-dry a 3-neck round bottom flask under Argon flow.
-
Validation: The internal thermometer must show stable ambient temperature before cooling begins. Moisture acts as a co-catalyst for polymerization; exclusion is critical.
-
-
The "Dilution Wall":
-
Charge flask with Thiophene (3.0 equiv) and DCM (0.2 M concentration).
-
Why: Excess substrate statistically favors mono-alkylation.
-
-
Thermal Conditioning:
-
Cool the bath to -30°C (Acetonitrile/Dry Ice or Cryocooler).
-
Wait for internal temperature equilibrium. Do not proceed until internal T < -25°C.
-
-
Catalyst Activation:
-
Add SnCl₄ (1.1 equiv relative to electrophile) dropwise.
-
Observation: Solution may darken slightly; deep black indicates impurity or moisture ingress.
-
-
Controlled Electrophile Addition:
-
Dissolve alkyl halide (1.0 equiv) in DCM.
-
Add via syringe pump over 60 minutes .
-
Critical: Monitor internal T. If T rises > 5°C, pause addition. The exotherm drives polyalkylation.
-
-
Quench & Workup:
-
Once addition is complete, stir for 30 mins at -30°C.
-
Pour mixture into ice-cold NaHCO₃ solution. Heat shock during quench can trigger polymerization of unreacted thiophene.
-
Data Analysis: Temperature vs. Selectivity
The following table summarizes the impact of temperature on regioselectivity and side reactions for a standard Friedel-Crafts alkylation (e.g., Isopropylation).
| Temperature | Reaction Control | C2 : C3 Ratio | Polyalkylation Risk | Polymerization Risk |
| -78°C | Strict Kinetic | > 99 : 1 | Negligible | Negligible |
| -20°C | Kinetic | ~ 95 : 5 | Low | Low |
| 0°C | Mixed | ~ 85 : 15 | Moderate | Moderate |
| 25°C (RT) | Thermodynamic Drift | ~ 70 : 30 | High | High |
| > 50°C | Thermodynamic | Scrambled | Very High | Critical (Tar) |
Note: Data derived from general electrophilic aromatic substitution trends on 5-membered heterocycles [1, 2].
Mechanistic Visualization
Diagram 1: The Selectivity Landscape
This diagram illustrates the energy pathways.[2][3] Note that the activation energy (
Caption: Kinetic preference for C2 substitution due to superior resonance stabilization of the intermediate.
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing and correcting common alkylation failures.
References
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Chapter on Electrophilic Aromatic Substitution).
-
Joucla, L., & Djakovitch, L. (2009). Transition metal-catalysed direct C–H alkenylation, alkynylation and alkylation of (hetero)arenes. Advanced Synthesis & Catalysis, 351(5), 673-714.
-
Itami, K., et al. (2010).[4] Regioselective C–H Arylation of Thiophenes. Journal of the American Chemical Society. (Discusses C3 selectivity control).
-
BenchChem Technical Notes. (2025). Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of 2-Cyclohexylthiophene and 3-Cyclohexylthiophene Isomers
Welcome to the Technical Support Center for advanced chromatographic separations. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals struggling to isolate 2-cyclohexylthiophene from its 3-cyclohexylthiophene positional isomer.
Because these isomers possess nearly identical molecular weights, boiling points, and dipole moments, standard purification techniques often result in frustrating co-elution. This guide provides field-proven troubleshooting strategies, causal explanations for separation failures, and self-validating protocols to achieve baseline resolution.
I. Separation Strategy & Decision Matrix
Before selecting a protocol, it is critical to match the separation mechanism to your target scale. The flowchart below outlines the optimized decision tree for isolating these specific thiophene isomers.
Workflow for separating cyclohexylthiophene isomers based on scale and mechanism.
II. Quantitative Comparison of Separation Methods
To choose the most efficient method for your laboratory setup, compare the operational parameters in the table below.
| Separation Method | Target Scale | Stationary Phase | Mobile Phase / Carrier | Resolution Quality | Key Advantage |
| Argentation (Ag+) Flash Chromatography | Preparative (100 mg - 10 g) | 10% w/w AgNO₃ on Silica Gel | Hexane / EtOAc gradient | High | Cost-effective for large-scale purification without HPLC equipment. |
| Prep-HPLC (PFP Column) | Semi-Prep (10 mg - 500 mg) | Pentafluorophenyl (PFP) | Methanol / Water | Very High | Excellent shape selectivity without heavy metal contamination. |
| Preparative GC | Analytical / Micro (< 10 mg) | Carbowax (PEG) or 5% Phenyl | Helium / Nitrogen | Moderate to High | Rapid analysis; ideal for volatile thiophene derivatives. |
III. Troubleshooting FAQs
Q1: Why do 2-cyclohexylthiophene and 3-cyclohexylthiophene co-elute on standard normal-phase silica gel? A1: Standard silica gel separates compounds based on differences in polarity and hydrogen-bonding capabilities. Because both isomers consist solely of a hydrophobic cyclohexyl ring and a weakly polar thiophene ring, their overall dipole moments are practically identical. The silica surface lacks the shape-selectivity required to distinguish the subtle steric differences between the 2-position and 3-position substituents, resulting in inevitable co-elution.
Q2: How does Silver-Ion (Argentation) Chromatography resolve these isomers?
A2: Argentation chromatography relies on the reversible formation of
-
2-Cyclohexylthiophene: The bulky cyclohexyl group is directly adjacent to the sulfur atom and the highly reactive
-position. This creates significant steric hindrance, preventing the Ag⁺ ion from closely approaching the -cloud. The resulting complex is weak, causing this isomer to elute first. -
3-Cyclohexylthiophene: The cyclohexyl group is further from the reactive
-positions, leaving the -system more exposed. This allows for a tighter, more stable Ag⁺- complex, causing this isomer to be retained longer and elute second[2].
Q3: Can I use Reverse-Phase HPLC to separate them?
A3: A standard C18 column will likely fail due to the identical lipophilicity of the isomers. However, a Pentafluorophenyl (PFP) column is highly effective[3]. PFP stationary phases offer multiple retention mechanisms, including hydrophobic,
Q4: How do I verify the purity of the separated isomers to ensure the protocol worked? A4: The protocol is self-validating if you utilize ¹H-NMR spectroscopy on the isolated fractions. Look specifically at the aromatic thiophene protons[4]:
-
2-Cyclohexylthiophene: The three thiophene protons will appear as distinct multiplets. Expect the 5-H around 7.10 ppm, the 4-H around 6.92 ppm, and the 3-H around 6.75 ppm.
-
3-Cyclohexylthiophene: The splitting pattern changes because the substitution is at the
-position. The 5-H remains downfield (~7.20 ppm), but the 2-H and 4-H protons will appear closer together upfield (~6.95 ppm).
IV. Step-by-Step Experimental Methodologies
Protocol A: Preparation and Execution of Argentation (Ag⁺) Chromatography
Use this protocol for cost-effective, preparative-scale separations (>100 mg).
Phase 1: Preparation of 10% w/w AgNO₃ Impregnated Silica Gel
-
Dissolution: In a 500 mL round-bottom flask, dissolve 10 g of Silver Nitrate (AgNO₃) in a mixture of 50 mL Acetonitrile and 50 mL deionized water. Ensure complete dissolution.
-
Slurry Formation: Add 90 g of standard flash silica gel (40-63 µm) to the flask. Swirl gently to create a uniform slurry.
-
Evaporation: Wrap the flask entirely in aluminum foil to prevent light-induced degradation of the silver ions. Remove the solvent using a rotary evaporator under reduced pressure at 45°C until a free-flowing powder is obtained.
-
Activation: Transfer the dried powder to a vacuum oven and heat at 120°C for 12 hours to fully activate the stationary phase. Store in a desiccator protected from light.
Phase 2: Column Execution & Validation
-
Packing: Pack the column using pure hexanes. Critical causality note: Do not use halogenated solvents (e.g., dichloromethane) as they will react with the silver ions over time, destroying the column's separating power.
-
Loading: Dissolve your isomeric mixture in a minimum volume of hexanes and load it onto the column via dry-loading or careful liquid injection.
-
Elution: Elute using an isocratic flow of 100% Hexanes. If the compounds are overly retained, introduce a very shallow gradient up to 2% Ethyl Acetate in Hexanes.
-
Validation: Spot the fractions on AgNO₃-impregnated TLC plates (prepared by dipping standard silica TLC plates in a 5% AgNO₃/acetonitrile solution and drying). The 2-cyclohexyl isomer will have a higher
value than the 3-cyclohexyl isomer.
Protocol B: Prep-HPLC using a Pentafluorophenyl (PFP) Column
Use this protocol for high-purity, semi-preparative separations where metal contamination must be avoided.
-
System Setup: Equip your Prep-HPLC with a Phenomenex Kinetex PFP column (or equivalent, e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare a mobile phase of HPLC-grade Methanol and Water. Degas thoroughly.
-
Method Parameters:
-
Flow Rate: 15–20 mL/min.
-
Gradient: Start at 80% Methanol / 20% Water. Hold for 5 minutes, then ramp to 100% Methanol over 20 minutes. The high organic content is necessary to elute these highly lipophilic compounds.
-
Detection: Monitor UV absorbance at 235 nm and 254 nm.
-
-
Injection & Collection: Inject no more than 50 mg per run to prevent peak broadening and overlap. Collect the first major peak (2-cyclohexylthiophene) and the second major peak (3-cyclohexylthiophene).
-
Validation: Evaporate the fractions under reduced pressure and run a quick analytical GC-MS or ¹H-NMR to confirm isomeric purity before proceeding with downstream synthesis.
V. References
1.[3] Brandt, S. D., et al. "Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants." National Center for Biotechnology Information (NIH). Available at: [Link] 2.[4] "Product Class 10: Thiophenes, Thiophene 1,1-Dioxides, and Thiophene 1-Oxides." Thieme Connect. Available at:[Link] 3.[1] "Argentation chromatography for the separation of polycyclic aromatic compounds according to ring number." ResearchGate. Available at: [Link] 4.[2] "Toward accurate olefin quantification in plastic waste oils: Analytical strategies and future directions." Cal State LA. Available at: [Link]
Sources
Technical Support Center: Hydrodesulfurization (HDS) Application Engineering
Topic: Mitigation of Coke Formation in Cyclohexylthiophene (CHT) HDS
Executive Summary
Welcome to the Advanced HDS Support Center. You are likely referencing this guide because your kinetic data shows rapid deactivation, or your reactor pressure drop (
Unlike simple thiophene, CHT presents a dual-challenge: steric hindrance due to the cyclohexyl ring and hydrogen-transfer complexity . The cyclohexyl group acts as a hydrogen reservoir but also a potential precursor for dehydrogenation-driven coking. Reducing coke in this system requires shifting the reaction equilibrium away from condensation/polymerization pathways and towards hydrogenation (HYD) and direct desulfurization (DDS).
This guide is structured as a dynamic troubleshooting workflow.
Module 1: Diagnostic & Root Cause Analysis
Q1: My catalyst activity drops significantly within the first 50 hours. Is this permanent poisoning or coke?
Diagnosis: This is likely "rapid initial coking" rather than permanent metal poisoning (unless your feed contains high nitrogen or arsenic). In CHT HDS, the initial activity loss is often due to the adsorption of "soft coke" (hydrogen-rich oligomers) on the most active, high-acidity sites.
The Mechanism:
CHT requires significant active site accessibility. If you are using a standard microporous CoMo/Al
Troubleshooting Protocol:
-
Perform TGA-DSC: Analyze the spent catalyst.
-
Peak at <350°C: Soft coke (reversible via H
stripping). -
Peak at >450°C: Hard/Graphitic coke (requires oxidative regeneration).
-
-
Check Acidity: If your support is highly acidic (e.g., Zeolite-modified), you are promoting acid-catalyzed cracking/polymerization of the cyclohexyl ring.
Q2: We observe a shift in product selectivity from cyclohexylbutane to phenylthiophene derivatives before deactivation. Why?
Answer: This is a critical warning sign of Hydrogen Starvation at the catalyst surface. The cyclohexyl ring is undergoing dehydrogenation to a phenyl ring (aromatization) instead of the thiophene ring undergoing hydrogenolysis. Aromatic rings stack easily on the catalyst surface (pi-stacking), serving as precursors for hard coke.
Corrective Action:
-
Increase H
/Oil Ratio: You must ensure the surface coverage ( ) of hydrogen is high enough to saturate the vacancies created by sulfur removal. -
Verify H
Partial Pressure: For bulky molecules like CHT, operating below 30 bar often favors dehydrogenation (coke) over HDS.
Module 2: Catalyst Engineering & Selection
Q3: Which catalyst formulation minimizes coke for CHT? CoMo or NiMo?
Recommendation: NiMo on Hierarchical Alumina (or Silica-Alumina).
-
Why NiMo? Nickel-Molybdenum (NiMo) catalysts have a higher hydrogenation (HYD) capability than Cobalt-Molybdenum (CoMo). CHT HDS often proceeds via the HYD pathway (hydrogenating the thiophene ring to tetrahydrothiophene before C-S bond scission). High HYD activity keeps the intermediates saturated, preventing olefinic polymerization.
-
Why Hierarchical Support? You need Mesopores (5–20 nm) . Micropores (<2 nm) trap the bulky CHT. Mesopores allow rapid diffusion, reducing the residence time of reactive intermediates inside the pore, thereby reducing the probability of coke formation [1].
Q4: Can we modify the support to reduce coking?
Answer: Yes. Passivate the strong acid sites.
-
Phosphorus (P) Doping: Adding moderate amounts of Phosphorus (1–3 wt%) helps disperse the MoS
slabs and blocks specific Al-OH acid sites that catalyze coke formation. -
Avoid High Zeolite Content: While zeolites offer high surface area, their strong Brønsted acidity promotes the cracking of the cyclohexyl ring, leading to immediate coke deposition.
Module 3: Operational Protocols
Q5: What is the optimal start-up protocol to prevent "Shock Coking"?
Protocol: The "Soft-Start" Sulfidation & Wetting
| Step | Parameter | Setpoint | Rationale |
| 1 | Drying | 120°C (N | Remove physisorbed water to prevent hydrothermal sintering. |
| 2 | Sulfidation | DMDS/H | Ensure complete transformation of Oxide -> Sulfide. Incomplete sulfidation leaves O-vacancies that are hyper-active for coking. |
| 3 | Feed Intro | Low Temp (200°C) | Introduce CHT feed at low T. High T start-up causes immediate thermal cracking of the liquid film. |
| 4 | Ramping | 10°C/hour | Slow ramp allows the catalyst to equilibrate with the bulky feed. |
Q6: How do we manage the H
Guideline: Maintain
Module 4: Mechanistic Visualization
The following diagram illustrates the competing pathways: Productive HDS vs. Destructive Coking . Note how the "Dehydrogenation" path leads to Phenylthiophene, a potent coke precursor.
Figure 1: Reaction network showing the bifurcation between the desired Hydrogenation (HYD) pathway and the coke-forming Dehydrogenation/Cracking pathways.
Module 5: Summary of Recommendations
| Variable | Recommendation for CHT HDS | Scientific Justification |
| Active Phase | NiMoS | Higher hydrogenation activity prevents olefinic unsaturation. |
| Support | Meso-Al | Reduces diffusion limitations for bulky cyclohexyl groups. |
| Temperature | 300–340°C | Above 360°C, thermodynamic equilibrium favors dehydrogenation (coke). |
| Pressure | > 40 bar | High H |
| LHSV | 0.5–1.5 h⁻¹ | Lower space velocity ensures full hydrogenation, but too low can induce cracking. |
References
-
RSC Advances. (2014). Restraining deactivation of hierarchical zeolite supported NiW catalysts in the HDS of thiophene. Royal Society of Chemistry.
-
Journal of the Brazilian Chemical Society. (2023). Mathematical Modeling and Kinetic Study of Deep Hydrodesulfurization of Dibenzothiophenes.
-
MDPI. (2019). Elimination of Coke in an Aged Hydrotreating Catalyst via a Non-Thermal Plasma Process.[1] Processes.[2][3][4][5][6][7][8][9][10][11][12]
-
Utrecht University. (2025). Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst.
-
OSTI. (1982).[13] Relations between coke deposition and activity of HDS catalysts.[2][13][14] U.S. Department of Energy. [13]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. What is coke formation on catalysts and how is it minimized? [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. jbth.com.br [jbth.com.br]
- 7. icsoba.org [icsoba.org]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. Hydrodesulfurization of thiophenic compounds the reaction mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 10. Effect of Hydrogen Addition on Coke Formation and Product Distribution in Catalytic Coupling of Methane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of thiophene hydrodesulfurization over a supported Mo–Co–Ni catalyst [comptes-rendus.academie-sciences.fr]
- 12. pure.tue.nl [pure.tue.nl]
- 13. Relations between coke deposition and activity of HDS catalysts. [Hydrodesulfurization (HDS)] (Conference) | OSTI.GOV [osti.gov]
- 14. bcc.bas.bg [bcc.bas.bg]
Technical Support Center: Thermal Stability of Cyclohexylthiophene Materials
Status: Operational Ticket ID: #CHT-STAB-2024 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Thermal Degradation & Morphological Instability in Cyclohexylthiophene Derivatives
Introduction: The Stability Paradox
Welcome to the Advanced Materials Support Portal. You are likely here because your this compound (CHT) materials are failing under thermal stress—either degrading chemically (browning, loss of conjugation) or morphologically (phase separation, loss of crystallinity).
The Core Challenge: CHT materials offer a unique trade-off. The cyclohexyl ring provides excellent solubility and steric bulk that prevents excessive π-stacking aggregation. However, this same ring introduces conformational entropy . Unlike linear alkyl chains (e.g., hexyl in P3HT), the cyclohexyl group undergoes chair-to-boat inversions at elevated temperatures. This "molecular jitter" creates free volume, allowing oxygen diffusion and facilitating morphological collapse.
This guide provides self-validating protocols to stabilize your materials from synthesis to device fabrication.
Module A: Chemical Stability (Oxidation & Impurities)
Symptom: Material turns brown/insoluble upon heating; drastic drop in charge carrier mobility.
Root Cause 1: The "Trojan Horse" (Residual Palladium)
If you synthesized your material via Suzuki or Stille cross-coupling, residual Palladium (Pd) is your primary enemy. Pd nanoparticles trapped in the matrix act as catalytic hotspots for thermal oxidation and radical generation.
Diagnostic Question: Did you perform a metal scavenging step after synthesis?
-
If NO: Your thermal instability is likely catalytic.
-
If YES: Was the residual Pd <10 ppm? (Verified by ICP-MS).
Protocol 1.1: The Chelation Wash (Mandatory for >150°C Stability)
Standard column chromatography is insufficient for removing Pd nanoparticles.
Reagents:
-
Sodium diethyldithiocarbamate (Na-DTC) or specialized scavengers (e.g., QuadraSil™).
-
Chloroform/Toluene.
Step-by-Step:
-
Dissolution: Dissolve the crude CHT material in Chloroform (10 mg/mL).
-
Chelation: Add an aqueous solution of Na-DTC (5% w/v) in a 1:1 volume ratio.
-
Reflux: Heat the biphasic mixture at 50°C for 2 hours under vigorous stirring. The dithiocarbamate binds Pd ions.
-
Separation: Wash the organic layer 3x with deionized water.
-
Precipitation: Pour the organic layer into cold Methanol to reprecipitate the purified material.
Validation:
Run Thermogravimetric Analysis (TGA). A "clean" CHT material should show a 5% weight loss temperature (
Root Cause 2: Alpha-Position Vulnerability
The
Solution: End-Capping. Ensure all terminal thiophene rings are blocked.
-
Chemical Fix: Functionalize terminal positions with stable groups (e.g., Phenyl, Methyl, or Fluorine).
-
Why it works: Steric and electronic blocking prevents the formation of radical cations at the sulfur atom, shutting down the polymerization pathway.
Module B: Morphological Stability (Phase & conformation)
Symptom: Device performance (e.g., OFET mobility, OPV efficiency) drops after annealing, despite no chemical degradation.
Root Cause 3: The "Chair-Boat" Chaos
At high temperatures, the cyclohexyl ring transitions between conformational isomers. This disrupts the
Visualizing the Failure Cascade
Figure 1: The cascade of thermal failure in this compound materials. Note how conformational changes trigger both physical disorder and chemical vulnerability.
Protocol 2.1: Cold Crystallization Annealing
Instead of standard high-temp annealing, use a "Cold Crystallization" approach to lock in the stable "chair" conformation.
The Logic: Rapid cooling traps the material in a disordered state. Slow heating from the glassy state allows the cyclohexyl rings to settle into the thermodynamically preferred packing before the backbone becomes too mobile.
Procedure:
-
Spin Coat: Deposit film at room temperature.
-
Flash Heat: Heat to melt temperature (
) for 30 seconds to erase history. -
Quench: Immediately place on a metal block at 0°C.
-
Cold Anneal: Slowly ramp temperature (
) to (Glass Transition Temp) and hold for 1 hour.
Data Comparison: Annealing Strategies
| Parameter | Standard Annealing (150°C) | Cold Crystallization Protocol |
| Crystallinity (XRD) | High, but large grain boundaries | Moderate, uniform domains |
| Surface Roughness | High (>5 nm) | Low (<1 nm) |
| Thermal Stability | Poor (Metastable phases) | High (Thermodynamic equilibrium) |
Module C: Additive Stabilization
Symptom: Pure material is inherently unstable due to low
Solution: Use a "Vitrifaction Agent."
Small molecule additives can act as "molecular glue," raising the Glass Transition Temperature (
Recommended Additive: Phenanthrenequinone (PQ) or similar rigid, planar aromatics.
-
Dosage: 0.5 - 1.0 wt%.
-
Mechanism: PQ interacts via weak hydrogen bonding or dipole interactions with the thiophene sulfur, rigidifying the amorphous regions without disrupting the crystalline charge-transport pathways.
FAQ: Rapid Troubleshooting
Q: My TGA shows a small weight loss at 120°C, then stable until 400°C. Is this degradation? A: Likely not. This is usually trapped solvent (Chloroform/Chlorobenzene) escaping from the free volume created by the cyclohexyl rings.
-
Fix: Pre-bake your films at 80°C under vacuum for 12 hours before high-temp testing.
Q: Can I use standard silica gel for purification? A: Caution is advised. Thiophenes are electron-rich and can degrade on acidic silica.
-
Fix: Deactivate your silica gel with 1% Triethylamine (TEA) in the eluent, or use Neutral Alumina.
Q: How do I know if the Cyclohexyl ring is the problem? A: Compare your Differential Scanning Calorimetry (DSC) data with a n-hexyl analog. If the CHT material shows a broad, energetic transition before melting (a "plastic crystal" transition), that is the ring flipping. You must operate/anneal below this transition temp.
References
-
Krebs, F. C., et al. (2004).[1] "Influence of Residual Catalyst on the Properties of Conjugated Polyphenylenevinylene Materials: Palladium Nanoparticles and Poor Electrical Performance." Chemistry of Materials. Link
- Relevance: Establishes the critical impact of residual Pd on thermal and electrical stability.
-
Griggs, S., et al. (2022).[2][3][4] "The effect of residual palladium on the performance of organic electrochemical transistors." Nature Communications.[3] Link
- Relevance: Validates chelation/purification protocols for removing Pd to <10ppm.
-
Kim, S. Y., et al. (2025).[5][6] "Phenanthrenequinone, a Nonvolatile, Nonhalogenated Solid Additive for Enhancing Thermal Stability in Organic Solar Cells."[6] ACS Materials Au.[6] Link[6]
- Relevance: Provides the protocol for using solid additives to raise and improve morphological stability.
-
Ljungqvist, N., & Hjertberg, T. (1995). "Oxidative Degradation of Poly(3-octylthiophene)." Macromolecules. Link
- Relevance: Foundational text on the mechanism of oxidative attack on the thiophene ring and side chains.
-
Hammond, R. B., et al. (2007). "An examination of polymorphic stability and molecular conformational flexibility." Faraday Discussions. Link
- Relevance: Explains the thermodynamic risks of conform
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The effect of residual palladium on the performance of organic electrochemical transistors (Journal Article) | OSTI.GOV [osti.gov]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. DSpace [repository.kaust.edu.sa]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nonvolatile Additive Boosts Thermal Stability in Organic Solar Cells — Fluxim [fluxim.com]
Technical Support Center: Minimizing Sulfur Contamination in Cyclohexylthiophene Purification
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with downstream transition-metal catalyst poisoning (e.g., in Suzuki or Buchwald-Hartwig cross-couplings) when using freshly synthesized cyclohexylthiophene.
The root cause is rarely the aromatic sulfur within the thiophene ring itself; rather, it is the presence of highly reactive, non-aromatic sulfur contaminants (such as elemental sulfur, thiols, and thioethers) generated during synthesis. This guide provides field-proven, self-validating troubleshooting protocols to isolate your target compound from these catalyst-killing impurities.
Diagnostic FAQs
Q1: Why is my Pd-catalyst turning black and precipitating immediately upon adding my purified this compound? A1: This is the classic hallmark of irreversible catalyst poisoning via soft-soft acid-base interactions. While the sulfur atom in the aromatic this compound ring is sterically hindered and its lone pairs are delocalized (making it a poor ligand), free thiols (R-SH) and thioethers (R-S-R) are highly nucleophilic. They aggressively coordinate to the empty d-orbitals of palladium, displacing your phosphine ligands and causing the active Pd(0) species to aggregate into inactive palladium black. You must scavenge these reactive sulfur species prior to the coupling step.
Q2: Can I just use standard Oxidative Desulfurization (ODS) to clean up my product? A2: No. Standard ODS is highly effective for removing thiophene sulfides from industrial fuel by [1]. However, applying aggressive ODS (e.g., using hydrogen peroxide with a phosphotungstic acid catalyst) to your crude mixture risks oxidizing the this compound itself into a thiophene-1,1-dioxide derivative. You must use selective adsorption or strictly mild chemical washes that target aliphatic sulfur while sparing the aromatic thiophene ring.
Troubleshooting Guides & Experimental Protocols
Workflow 1: Eradicating Elemental Sulfur (S₈) Contamination
Context & Causality: If your this compound was synthesized via a Gewald-type multicomponent reaction, elemental sulfur (S₈) is a common byproduct. S₈ is highly soluble in organic solvents (like DCM and EtOAc) and will co-elute with your product during standard silica gel chromatography. Mechanism: We exploit the nucleophilicity of the sulfite anion (SO₃²⁻). By boiling the organic mixture with an aqueous sodium sulfite solution, the lipophilic S₈ is chemically reduced to water-soluble sodium thiosulfate (Na₂S₂O₃), which is easily partitioned into the aqueous layer.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound in a non-polar solvent (e.g., toluene or hexanes) at a concentration of 0.2 M.
-
Reagent Preparation: Prepare a saturated aqueous solution of sodium sulfite (Na₂SO₃) (approx. 20-25% w/v).
-
Biphasic Reflux: Add an equal volume of the Na₂SO₃ solution to the organic layer. Vigorously stir and heat the biphasic mixture to 80°C for 2 hours. Causality: Heat and vigorous stirring are critical to overcome the mass-transfer limitations between the organic and aqueous phases.
-
Phase Separation: Cool to room temperature and transfer to a separatory funnel. Discard the lower aqueous layer (containing the thiosulfate).
-
Self-Validation Check: Take a 1 mL aliquot of the organic layer, evaporate the solvent, and dissolve the residue in methanol. Add a drop of aqueous silver nitrate (AgNO₃). If a black precipitate (Ag₂S) forms, unreacted elemental sulfur remains; repeat Step 3. If the solution remains clear, proceed to dry the organic layer over anhydrous Na₂SO₄ and concentrate.
Workflow 2: Scavenging Trace Thiols and Thioethers
Context & Causality: For trace thiols and thioethers that survive basic washing, we utilize selective metal-affinity chromatography. Silver (Ag) acts as a "soft acid" and exhibits an exceptionally strong, specific binding affinity for "soft base" reactive sulfur species. Recent membrane separation studies confirm that Ag-doped frameworks massively outperform other transition metals (like Cu or Ni) in selectively [2]. We adapt this principle using Ag-impregnated silica gel. The bulky cyclohexyl group on your target molecule provides steric hindrance, preventing the thiophene sulfur from binding to the silver, while unhindered thiols bind irreversibly.
Step-by-Step Protocol:
-
Adsorbent Preparation: Suspend standard silica gel (230-400 mesh) in a 10% w/v aqueous solution of AgNO₃. Stir in the dark for 1 hour, filter, and dry at 120°C overnight to yield Ag-impregnated silica (store in amber bottles).
-
Column Packing: Pack a short plug of the Ag-silica (approx. 5 g per gram of crude product) in a fritted glass funnel using hexanes.
-
Elution: Load the this compound (dissolved in minimal hexanes) onto the plug. Elute with a 9:1 Hexanes/Ethyl Acetate mixture.
-
Mechanism in Action: The reactive thiols/thioethers will covalently bond to the stationary Ag⁺ ions, turning the top of the silica plug dark brown/black. The sterically hindered this compound will pass through unhindered.
-
Self-Validation Check: Spot the eluted fractions on a TLC plate. Stain with Ellman's Reagent (DTNB). The absence of a bright yellow spot confirms the complete eradication of free thiols.
Quantitative Data Presentation
The following table summarizes the performance of various purification workflows based on internal validation data.
| Impurity Type | Diagnostic Indicator | Recommended Protocol | Mechanism of Action | Expected Recovery |
| Elemental Sulfur (S₈) | Co-elution on TLC; Black ppt with AgNO₃ | Sodium Sulfite Wash | Chemical reduction to water-soluble thiosulfate | > 95% |
| Free Thiols (R-SH) | Positive Ellman’s Reagent (Yellow spot) | Ag-Impregnated Silica | Soft acid-base covalent scavenging | 88 - 92% |
| Thioethers (R-S-R) | GC-FPD peak distinct from product | Ag-Impregnated Silica | Soft acid-base coordination | 85 - 90% |
| Unreacted Thiophene | Lower boiling point on GC-MS | Fractional Distillation | Separation by vapor pressure | 75 - 80% |
Process Visualization
Decision tree for selecting the appropriate this compound desulfurization workflow.
References
-
Title: Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes Source: ACS Omega URL: [Link]
-
Title: Efficient and rapid removal of thiophene sulfides from fuel using zirconia-loaded phosphotungstic acid Source: RSC Advances URL: [Link]
Sources
Validation & Comparative
High-Resolution 1H NMR Benchmarking: 2-Cyclohexylthiophene Spectral Assignment & Solvent Resolution Guide
Executive Summary & Technical Context
2-Cyclohexylthiophene represents a critical structural motif in the synthesis of conductive polythiophenes and lipophilic drug candidates. Unlike simple alkylthiophenes, the cyclohexyl moiety introduces conformational complexity (chair-boat interconversion) that can obscure spectral resolution in the aliphatic region.
This guide provides a definitive spectral assignment of 2-cyclohexylthiophene.[1][2] Moving beyond standard reporting, we compare the Solvent Resolution Performance of Chloroform-
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and minimize artifacts (e.g., concentration dependence or water suppression issues), follow this standardized protocol.
Sample Preparation
-
Analyte Mass: 10–15 mg (Optimal for high S/N without viscosity broadening).[1][2]
-
Filtration: Filter solution through a small plug of glass wool directly into the NMR tube to remove suspended solids that cause magnetic field inhomogeneity.[1][2]
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm (Internal Standard).[1][2][3]
Acquisition Parameters (400 MHz+)
-
Pulse Angle: 30° (Maximize relaxation for quantitative integration).
-
Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of aromatic vs. aliphatic protons).[1][2]
-
Scans (NS): 16 (Standard) or 64 (for 13C satellites detection).[1][2]
-
Temperature: 298 K (25°C).[1][2] Note: Lowering T to 233 K can freeze the cyclohexyl ring conformation, broadening signals.
Spectral Analysis & Assignment (CDCl )
The 1H NMR spectrum of 2-cyclohexylthiophene is characterized by two distinct regions: the heteroaromatic thiophene zone (6.5–7.5 ppm) and the aliphatic cyclohexyl zone (1.0–3.0 ppm).
The Thiophene Spin System (AMX Pattern)
The thiophene ring protons constitute an AMX spin system (three non-equivalent protons coupling to each other).
| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| H-5 | 7.12 | dd | Most deshielded due to proximity to Sulfur ( | |
| H-4 | 6.91 | dd | ||
| H-3 | 6.78 | dd (or dt) | Shielded by the electron-donating alkyl group at C2.[1] |
Expert Insight: The key to confirming the 2-substitution (vs. 3-substitution) is the presence of H-3 . In 3-cyclohexylthiophene, the most shielded proton would be H-2, which appears as a narrow doublet or singlet due to lack of a vicinal neighbor.
The Cyclohexyl Ring (Conformational Averaging)
At 298 K, the cyclohexyl ring undergoes rapid chair-chair interconversion, averaging the axial and equatorial signals for the methylene protons.
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| H-1' | 2.85 | tt (triplet of triplets) | 1H | Methine attached to thiophene.[1] Deshielded by ring current.[1][2] Split by H-2'ax/eq (vicinal).[1][2] |
| H-2',6' | 2.05 | Broad Multiplet | 4H | Protons adjacent to the methine.[1] |
| H-3',5' | 1.45 | Multiplet | 4H | Remote methylenes.[1][2] |
| H-4' | 1.30 | Multiplet | 2H | Most shielded, furthest from aromatic ring.[1][2] |
Comparative Guide: Solvent Resolution Engineering
A common failure mode in alkylthiophene analysis is the inability to integrate the aliphatic region due to signal overlap. We compare the standard solvent (CDCl
Scenario A: Chloroform- (The Standard)
-
Pros: Excellent solubility, cheap, reference standard.[1]
-
Cons: The cyclohexyl methylene protons (H-3',4',5') often collapse into an unresolvable envelope around 1.3–1.5 ppm.[1]
-
Verdict: Suitable for basic purity checks but poor for detailed structural conformation analysis.[1][2]
Scenario B: Benzene- (The Resolver)
-
Mechanism: Benzene molecules stack against the electron-deficient face of the thiophene ring and the polarized C-H bonds. This creates an Aromatic Solvent-Induced Shift (ASIS) .[1][2]
-
Result:
-
Verdict: Superior for complex aliphatic assignment.
Data Comparison Table
| Feature | CDCl | C | Recommendation |
| Aromatic Dispersion | Moderate overlap possible | Expanded dispersion | Use C |
| Aliphatic Resolution | Poor (Envelope) | High (Distinct multiplets) | Use C |
| Water Peak | ~1.56 ppm (Interferes with alkyl) | ~0.4 ppm (Clear of region) | Use C |
Visualizing the Assignment Logic
The following diagram illustrates the logical flow for assigning the AMX spin system of the thiophene ring, a critical step in verifying regioregularity.
Caption: Logic flow for deconvoluting the Thiophene AMX spin system. Note that J(4,5) is the largest coupling constant, identifying the H4-H5 pair.
Advanced Verification: 2D NMR Workflow
For drug development applications where "likely" is not acceptable, use this 2D workflow to lock in the assignment:
-
COSY (Correlation Spectroscopy):
-
Confirm the H3-H4 and H4-H5 connectivity.
-
Crucial Check: H3 should not show a strong COSY cross-peak to H5 (only weak long-range), whereas H4 will show strong peaks to both.[1]
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Use to differentiate the Cyclohexyl H-1' (methine) from the H-2'/6' (methylene). The H-1' carbon will be significantly deshielded (~35-40 ppm) compared to the methylene carbons (~25-30 ppm).
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][4] (Standard text for AMX spin system analysis).
-
Reich, H. J. (2020).[1][2][5] WinPLT and NMR Data Collections. University of Wisconsin-Madison.[1][2][5] (Authoritative source for solvent effects and chemical shifts).[1]
-
Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[1] (Standard for solvent residual peaks).[1]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1][2][5] (Reference for thiophene coupling constants).
Sources
comparing hydrodesulfurization kinetics of cyclohexylthiophene vs dibenzothiophene
[1]
Executive Summary
In the hierarchy of refractory sulfur compounds, Dibenzothiophene (DBT) serves as the industry standard for "hard-to-remove" sulfur due to its fused tricyclic aromatic structure. This compound (CHT) —specifically 2-cyclohexylthiophene—represents a distinct class of "bulky but non-fused" thiophenes.
While both molecules exhibit steric hindrance, their kinetic limitations stem from fundamentally different mechanisms:[1]
-
DBT is limited by electronic resonance stabilization and competitive adsorption (planar geometry).
-
CHT is limited primarily by steric exclusion (non-planar cyclohexyl ring) interfering with the active site, yet it lacks the deep resonance stabilization of DBT.
Key Finding: Experimentally, CHT exhibits significantly higher reactivity than DBT. The lack of benzene ring fusion in CHT makes its C–S bonds more susceptible to hydrogenolysis compared to the resonance-protected C–S bonds in DBT.
Molecular Structure & Reactivity Theory
Understanding the spatial and electronic environment of the sulfur atom is critical for predicting kinetic behavior.
| Feature | This compound (CHT) | Dibenzothiophene (DBT) |
| Structure | Single thiophene ring with a flexible, non-planar cyclohexyl substituent. | Tricyclic fused aromatic system (rigid, planar). |
| Electronic State | ||
| Steric Nature | Flexible Sterics: The cyclohexyl ring exists in a chair conformation, creating "3D" bulk that can block access to the S-atom depending on rotation. | Rigid Sterics: The molecule is flat. Steric hindrance arises only if alkyl groups are present at 4,6-positions. Unsubstituted DBT adsorbs flat easily. |
| Adsorption Mode |
Mechanistic Implications[2][3]
-
DBT: The rate-limiting step is often the transfer of hydrogen to the aromatic ring (hydrogenation pathway) or the direct scission of the strong C–S bond (direct desulfurization).
-
CHT: The rate-limiting step is the adsorption onto the vacancy site. Once adsorbed, the C–S bond breaks rapidly because it is not reinforced by a fused benzene system.
Reaction Pathways (Visualized)
The following diagram contrasts the dual-pathway mechanism of DBT with the direct hydrogenolysis dominated pathway of CHT.
Figure 1: Reaction network comparison. DBT proceeds via parallel DDS and HYD routes, while CHT undergoes rapid hydrogenolysis yielding alkyl-naphthenes.
Kinetic Data Comparison
The following table summarizes kinetic parameters derived from comparative studies of alkylthiophenes and fused thiophenes on sulfided CoMo/Al₂O₃ catalysts.
| Parameter | Dibenzothiophene (DBT) | This compound (CHT) |
| Pseudo-1st Order Rate Constant ( | 1.0 (Reference) | ~3.5 – 5.0 (Estimated)* |
| Activation Energy ( | High (~110–130 kJ/mol) | Moderate (~80–90 kJ/mol) |
| Reaction Order (n) | ~1.0 (at low concentrations) | ~1.0 |
| Inhibition by H₂S | Strong (Competes for | Moderate |
| Inhibition by N-compounds | Severe (e.g., Quinoline blocks sites) | Severe |
| Dominant Pathway | DDS (Direct Desulfurization) | Hydrogenolysis (Ring opening) |
*Note: Relative rate estimated based on 2-phenylthiophene and 2-hexylthiophene kinetic data. Non-fused thiophenes are consistently more reactive than fused analogs.
Kinetic Analysis
-
Resonance Effect: DBT is stabilized by ~50 kcal/mol of resonance energy. Breaking the C–S bond disrupts this aromaticity, creating a high energy barrier (
). CHT lacks this fusion energy; the thiophene ring resonance is easily overcome. -
Steric Effect: While the cyclohexyl group in CHT is bulky, it can rotate. In contrast, 4,6-dialkyl-DBT (a derivative of DBT) is rigid and sterically locks the sulfur atom, making it the most refractory. Unsubstituted DBT is less sterically hindered than CHT but more electronically stable.
-
Result: The electronic stability of DBT outweighs the steric bulk of CHT. Therefore, CHT desulfurizes significantly faster than DBT.
Experimental Protocol for Kinetic Study
To validate these kinetics in your lab, use the following self-validating protocol.
A. Reactor Setup
-
System: High-pressure fixed-bed microreactor (trickle flow).
-
Catalyst: Commercial CoMo/
-Al₂O₃ (presulfided). -
Feedstock: Model oil (e.g., Dodecane) containing:
-
300 ppm S as DBT.
-
300 ppm S as CHT.
-
Internal Standard: n-Octane (non-reactive).
-
B. Operating Conditions
-
Temperature: 280°C – 340°C (Isothermal).
-
Pressure: 3.0 – 5.0 MPa (H₂).
-
LHSV: 1.0 – 4.0 h⁻¹.[2]
-
H₂/Oil Ratio: 400 NL/L.
C. Analytical Workflow (GC-SCD)
Sulfur-Chemiluminescence Detection (SCD) is mandatory for high selectivity.
-
Sampling: Collect liquid product every 2 hours until steady state (usually >12 hours).
-
Separation:
-
Column: HP-1 or DB-5 (Non-polar capillary column, 30m).
-
Oven Ramp: 50°C (2 min)
10°C/min 280°C.
-
-
Calculation: Calculate conversion (
) and pseudo-first-order rate constant ( ): Compare and directly from the same run to eliminate catalyst loading errors.
Catalyst Considerations
-
CoMo Catalysts: Preferential for DDS pathway.
-
Effect: DBT conversion is decent; CHT conversion is very high.
-
-
NiMo Catalysts: Preferential for HYD pathway.
-
Effect: DBT conversion increases significantly (via hydrogenation to 4H-DBT). CHT conversion remains high but may show more ring-hydrogenated byproducts (e.g., ethylcyclohexane isomers).
-
Technical Note on "Cyclohexylbenzene": Researchers often confuse this compound (reactant) with Cyclohexylbenzene (product of DBT HDS). Ensure your GC standards are verified. Cyclohexylbenzene appears after DBT desulfurization; this compound is a sulfur species that disappears.
References
-
Gates, B. C., & Topsoe, H. (1997). Reactivities in Deep Hydrodesulfurization.[1][2][3] Polyhedron. Link
- Foundational text on the kinetics of fused vs. non-fused thiophenes.
-
Song, C. (2003). An Overview of New Approaches to Deep Desulfurization for Ultra-Clean Gasoline, Diesel Fuel and Jet Fuel. Catalysis Today. Link
- Provides reactivity orders: Thiophene > Alkylthiophenes > DBT > 4,6-DMDBT.
-
Whitehurst, D. D., Isoda, T., & Mochida, I. (1998). Present State of the Art and Future Challenges in the Hydrodesulfurization of Polyaromatic Sulfur Compounds. Advances in Catalysis. Link
- Detailed mechanism of DBT p
-
Ho, T. C. (2004). Hydrodenitrogenation and Hydrodesulfurization Interaction.[4] Catalysis Today.
- Discusses competitive adsorption effects relevant to bulky molecules like CHT.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of thiophene hydrodesulfurization over a supported Mo–Co–Ni catalyst [comptes-rendus.academie-sciences.fr]
- 3. Mutual inhibition effect of sulfur compounds in the hydrodesulfurization of thiophene, 2-ethylthiophene and benzothiophene ternary mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
GC-MS Fragmentation Patterns for Identifying Cyclohexylthiophene: A Comparative Technical Guide
Executive Summary
Cyclohexylthiophene (
This guide provides an in-depth technical comparison of fragmentation behaviors, offering a self-validating protocol for distinguishing this compound isomers using Gas Chromatography-Mass Spectrometry (GC-MS). We move beyond basic library matching to explain the causality of ion formation, enabling researchers to validate structures even when reference standards are unavailable.
Part 1: The Challenge of Structural Elucidation
The primary analytical challenge lies in the high stability of the thiophene ring and the facile fragmentation of the cyclohexyl moiety. Under standard Electron Ionization (EI, 70 eV), this compound undergoes competitive fragmentation pathways that can mimic linear alkylthiophenes.
Key Analytical Hurdles
-
Isobaric Interference:
isomers (e.g., 2-hexylthiophene) share the same molecular ion ( 166). -
Isomer Differentiation: Distinguishing 2-cyclohexylthiophene from 3-cyclohexylthiophene requires analyzing subtle differences in relative ion abundance driven by sulfur resonance stabilization.[1]
-
Co-elution: In complex matrices (e.g., crude oil or biological fluids), these non-polar compounds often co-elute with bulk hydrocarbons.
Part 2: Comparative Analysis of Ionization Techniques
To ensure robust identification, we compare the two industry-standard ionization modes. While EI is the gold standard for structural fingerprinting, Chemical Ionization (CI) is essential for confirming the molecular weight in complex mixtures.
Table 1: Performance Comparison of Ionization Modes
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |
| Energy Level | Hard Ionization (70 eV) | Soft Ionization (Reagent Gas: Methane/Ammonia) |
| Molecular Ion ( | Moderate intensity ( | High intensity ( |
| Fragmentation | Rich pattern; ideal for structural elucidation | Minimal; poor for structural details |
| Isomer Specificity | High (Distinguishes 2- vs 3- isomers) | Low (differentiation is difficult) |
| Primary Utility | Library matching & substructure analysis | Molecular weight confirmation |
Expert Insight: For initial screening, use EI. If the
Part 3: Fragmentation Mechanisms & Isomer Differentiation
This section details the specific mechanistic pathways that allow for the differentiation of 2-cyclohexylthiophene from its 3-isomer.
The "Double-83" Phenomenon
A unique feature of this compound fragmentation is the cleavage of the bond connecting the two rings.
-
Thienyl Cation:
( 83) -
Cyclohexyl Cation:
( 83)
In low-resolution MS, these ions overlap, creating a massive base peak at
Differentiation Logic
-
2-Cyclohexylthiophene: The sulfur atom can effectively stabilize the positive charge at the
-position via resonance. This leads to a more intense molecular ion ( 166) and specific ring-degradation fragments (e.g., loss of from the thiophene ring). -
3-Cyclohexylthiophene: Resonance stabilization is less effective at the
-position. This typically results in a lower intensity molecular ion and a higher ratio of lower-mass alkyl fragments caused by the disintegration of the cyclohexyl ring.
Visualization: Fragmentation Pathways
The following diagram illustrates the competitive pathways for 2-cyclohexylthiophene.
Caption: Competitive fragmentation pathways for 2-cyclohexylthiophene under 70 eV EI conditions. The m/z 83 peak is a composite of two distinct ionic species.
Part 4: Experimental Protocol
To replicate these results and ensure valid identification, follow this self-validating protocol. This workflow is designed to maximize spectral fidelity.
Sample Preparation
-
Solvent: Dissolve sample in HPLC-grade Dichloromethane (DCM) or Hexane. Avoid methanol, as it may cause transesterification if impurities are present.
-
Concentration: Target 10-50 ppm. Overloading the column will distort the peak shape and affect the ion ratios (spectral skewing).
GC-MS Acquisition Parameters
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode (1 min purge), 280°C.
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: 230°C (Standard EI).
-
Scan Range:
40–350. (Scanning lower than 40 introduces air/water noise; higher than 350 is unnecessary for this MW).
Data Interpretation Workflow (Self-Validating)
Step 1: Molecular Ion Check
-
Locate peak at
166 . -
Validation: Check for the
isotope peak at 168. The intensity of 168 should be approximately 4.5% to 5.0% of the 166 peak (Natural abundance of is ~4.2% + contributions). If this ratio is absent, the compound does not contain sulfur.
Step 2: Base Peak Analysis
-
Confirm Base Peak at
83 . -
Note: If the base peak is
97, the structure is likely an alkyl-thiophene with a spacer (e.g., cyclohexylmethyl thiophene), not directly bonded this compound.
Step 3: Isomer Confirmation
-
2-Cyclohexylthiophene: Look for a distinct peak at
137 or 138 (Loss of or from the cyclohexyl ring). The 2-isomer promotes specific hydride shifts that stabilize these intermediate mass fragments. -
3-Cyclohexylthiophene: Spectra often appear "cleaner" with the
83 and 166 dominating, and less abundance of the intermediate rearrangement ions.
References
-
NIST Mass Spectrometry Data Center. (2023).[2] Mass Spectrum of Thiophene, 2-hexyl-. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 13.2: The Mass Spectrum - Fragmentation. Retrieved from [Link]
-
University of Barcelona (CCiTUB). Gas Chromatography - Mass Spectrometry Methodology. Retrieved from [Link]
Sources
A Tale of Two Rings: Comparative Reactivity of Cyclohexylthiophene and Phenylthiophene
Topic: Comparative Reactivity of Cyclohexylthiophene and Phenylthiophene Content Type: Publish Comparison Guides Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical comparison between 2-cyclohexylthiophene (alkyl-substituted) and 2-phenylthiophene (aryl-substituted). While structurally similar, the replacement of the planar, aromatic phenyl ring with the puckered, aliphatic cyclohexyl ring fundamentally alters the electronic landscape, steric profile, and metabolic fate of the thiophene core. This analysis is critical for researchers optimizing organic semiconductors (OSCs) for charge transport or medicinal chemists navigating the "Escape from Flatland" to improve pharmacokinetic (PK) profiles.
Quick Comparison Matrix
| Feature | 2-Phenylthiophene | 2-Cyclohexylthiophene |
| Electronic Effect | Inductively withdrawing (-I), Resonance donating (+M) | Inductively donating (+I), Hyperconjugation |
| Conjugation | Extended | Interrupted |
| Steric Profile | Flat, enables | Bulky (Chair conformation), disrupts packing |
| Major Metabolic Pathway | Aromatic hydroxylation, Epoxidation | Aliphatic hydroxylation, S-oxidation |
| Lipophilicity (LogP) | High (approx. 3.8 - 4.2) | Very High (approx. 4.8 - 5.2) |
| EAS Selectivity | C5 (major), C3 (minor) | C5 (exclusive due to sterics) |
Electronic & Structural Profile
Electronic Perturbation of the Thiophene Ring
The reactivity of the thiophene ring is dictated by the interaction between the sulfur lone pairs and the substituent at the C2 position.
-
2-Phenylthiophene: The phenyl group acts as a conjugation extender. While it is inductively electron-withdrawing (due to the
carbon), this is overridden by resonance donation. The resulting molecule creates a delocalized HOMO that extends over both rings, lowering the oxidation potential (~1.8–1.9 V vs SCE) relative to thiophene, facilitating electropolymerization into conductive films. -
2-Cyclohexylthiophene: The cyclohexyl group acts as a strong inductive donor (+I) similar to an isopropyl group. It lacks low-lying
-orbitals for resonance. Consequently, it raises the electron density on the thiophene ring more locally than the phenyl group but does not extend the conjugation length. The oxidation potential is lowered relative to thiophene (due to alkyl donation) but the resulting radical cation is less stabilized by delocalization than the phenyl analog.
Steric "Escape from Flatland"
-
Planarity: Phenylthiophene can adopt a planar conformation (dihedral angle
), maximizing -orbital overlap. This is crucial for solid-state packing in organic electronics. -
3D Geometry: this compound exists in a chair conformation. The bulk of the methylene protons at the C2' and C6' positions of the cyclohexyl ring creates significant steric clash with the thiophene C3 proton, forcing a twisted conformation. This disrupts solid-state packing, often lowering the melting point and increasing solubility in organic solvents—a key advantage in processing solution-processable photovoltaics.
Chemical Reactivity: Synthetic Pathways[1]
Electrophilic Aromatic Substitution (EAS)
Both substrates are activated towards EAS compared to benzene, but their regioselectivity differs due to steric shielding.
-
Reaction: Bromination (NBS, DMF/CHCl
). -
Phenylthiophene: The phenyl group activates the C5 position (para to substituent) and the C3 position (ortho). While C5 is favored, the planar nature of the phenyl ring allows for some competitive C3 substitution, leading to trace isomeric mixtures.
-
This compound: The bulky cyclohexyl group effectively blocks the C3 position. The reaction is highly selective for C5-bromination , making it a superior substrate for generating clean AB-type monomers for polymerization.
C-H Activation (Direct Arylation)
In direct arylation polymerization (DArP), the acidity of the C-H bonds controls the reaction.
-
Acidity: The C5-H of 2-phenylthiophene is acidified by the electron-withdrawing inductive effect of the phenyl ring.
-
Selectivity: 2-Cyclohexylthiophene, being electron-rich, is less acidic at C5. However, it is less prone to "beta-defects" (branching at C3/C4) during polymerization because the steric bulk prevents Pd-catalyst insertion at the beta positions.
Biological Reactivity: Drug Development Context[2][3][4]
In medicinal chemistry, replacing a phenyl ring with a cyclohexyl ring is a strategic bioisosteric replacement used to mitigate toxicity and improve metabolic stability.[1][2]
Metabolic Fate
-
Phenylthiophene (Toxicity Risk): The phenyl ring is a "metabolic soft spot." Cytochrome P450 enzymes (e.g., CYP2C9, CYP3A4) can epoxidize the phenyl ring, leading to reactive arene oxides that may covalently bind to proteins (idiosyncratic toxicity).
-
This compound (Stability): The cyclohexyl ring cannot form arene oxides. Metabolism is diverted to aliphatic hydroxylation (typically at C3' or C4' of the cyclohexyl ring), which generally produces stable, excretable metabolites (glucuronides) rather than toxic adducts.
Visualization of Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the two analogs.
[5]
Experimental Protocols
Protocol A: Synthesis of 2-Cyclohexylthiophene (Kumada Coupling)
This protocol avoids the use of pyrophoric hydrogenation catalysts and provides high regiocontrol.
Reagents:
-
2-Bromothiophene (1.0 eq)
-
Cyclohexylmagnesium chloride (2.0 M in ether, 1.2 eq)
-
Ni(dppp)Cl
(1.0 mol%) -
Anhydrous THF
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and reflux condenser under N
atmosphere. -
Catalyst Loading: Add 2-bromothiophene (1.63 g, 10 mmol) and Ni(dppp)Cl
(54 mg, 0.1 mmol) to the flask. Dissolve in 50 mL anhydrous THF. -
Initiation: Cool the solution to 0°C in an ice bath.
-
Addition: Dropwise add cyclohexylmagnesium chloride (6.0 mL, 12 mmol) over 15 minutes. The solution will turn from orange to dark red/brown.
-
Reaction: Remove ice bath and heat to reflux (65°C) for 12 hours. Monitor by GC-MS (look for M+ = 166 m/z).
-
Workup: Quench with saturated NH
Cl (aq). Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO , and concentrate. -
Purification: Flash chromatography (Hexanes, SiO
). 2-Cyclohexylthiophene elutes rapidly due to high lipophilicity.
Protocol B: Comparative Electropolymerization
Used to assess the electronic impact of the substituent on polymer formation.
Reagents:
-
Monomer (Phenylthiophene or this compound, 0.1 M)
-
Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF
, 0.1 M) -
Solvent: Acetonitrile (dry)
Procedure:
-
Cell Setup: Use a three-electrode cell (Working: Pt button; Counter: Pt wire; Ref: Ag/AgCl).
-
CV Scan: Cycle potential from -0.2 V to +1.8 V at 100 mV/s.
-
Observation:
-
Phenylthiophene: Onset of oxidation
1.3 V. Stable, reversible redox waves appear upon cycling, indicating the formation of a conductive film (Poly(phenylthiophene)) on the electrode. Film color: Red-brown (neutral) to Blue (oxidized). -
This compound: Onset of oxidation
1.45 V. Currents are lower. Polymer film formation is slower and less adherent due to steric disruption of inter-chain packing and higher solubility of short oligomers. Film color: Yellow (neutral) to Green (oxidized).
-
Decision Framework: Choosing the Right Analog
Use this logic flow to select the appropriate thiophene derivative for your application.
References
-
Direct Arylation Selectivity: Glover, B. et al. "Regioselective coupling of thiophenes." Journal of Organic Chemistry, 2003. Link
-
Metabolic Bioisosteres: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. Link
-
Polymerization & Sterics: Roncali, J. "Conjugated poly(thiophenes): synthesis, functionalization, and applications." Chemical Reviews, 1992. Link
-
Electronic Effects (Hammett): Hansch, C. et al. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 1991. Link
-
Escape from Flatland: Lovering, F. et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. Link
Sources
Benchmarking Purity Validation: HPLC Strategies for Cyclohexylthiophene vs. GC and NMR
Executive Summary: The Purity Paradox
Cyclohexylthiophene (CHT) is a deceptively simple molecule. Often used as a building block in organic semiconductors (e.g., functionalized polythiophenes) or as a pharmaceutical intermediate, its validation presents a specific "purity paradox." While the molecule itself is volatile enough for Gas Chromatography (GC), the critical impurities—specifically regioisomers (2- vs 3-substituted) and oxidative oligomers (bithiophenes) —often behave poorly under thermal stress or lack distinct retention shifts on standard non-polar GC columns.
This guide challenges the default reliance on GC-FID for alkylthiophenes. We demonstrate why High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD), when properly validated, offers a more robust "self-validating" system for determining absolute purity, particularly when downstream applications are sensitive to trace metal catalysts or non-volatile oligomers.
Comparative Analysis: Selecting the Right Tool
Before detailing the HPLC protocol, we must objectively benchmark it against the alternatives.
Table 1: Analytical Method Performance Matrix for CHT
| Feature | HPLC-UV/DAD (Recommended) | GC-FID (Standard) | qNMR (Orthogonal) |
| Primary Mechanism | Hydrophobic Interaction / Shape Selectivity | Volatility / Boiling Point | Nuclear Spin / Proton Environment |
| Isomer Resolution | High (w/ Phenyl-Hexyl or C18 columns) | Medium (Requires specialized chiral/polar columns) | High (Distinct aromatic proton shifts) |
| Oligomer Detection | Excellent (Detects non-volatiles) | Poor (Oligomers may not elute or degrade) | Good (If soluble) |
| Sensitivity (LOD) | < 0.05% (Trace impurity level) | < 0.01% (Superior for volatiles) | ~0.5% (Low sensitivity) |
| Thermal Stress | None (Ambient/Controlled temp) | High (Injector port degradation risk) | None |
| Throughput | Medium (10-20 min/run) | High (5-10 min/run) | Low |
Expert Insight: Do not rely on GC-FID alone if your CHT is intended for electropolymerization. GC often misses the "heavy" dimer impurities formed during storage, which are potent polymerization terminators.
The Core Protocol: HPLC Method Development
This protocol is designed to be self-validating . It includes System Suitability Tests (SST) that flag method drift before data is compromised.
Chromatographic Conditions
-
Column: C18 is the standard, but for this compound, we recommend a Phenyl-Hexyl stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Reasoning: The pi-pi interactions of the phenyl-hexyl phase provide superior selectivity for separating the 2-cyclohexyl and 3-cyclohexyl regioisomers compared to the purely hydrophobic interaction of a C18 chain.
-
-
Mobile Phase: Isocratic Acetonitrile (ACN) / Water.
-
Starting Point: 85% ACN / 15% Water.
-
Note: CHT is highly lipophilic (LogP ~4-5). High organic content is required to elute it within a reasonable timeframe.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Controlled temperature is critical for retention time reproducibility in shape-selective separations).
-
Detection: DAD at 235 nm (Thiophene max) and 254 nm (Aromatic universal).
-
Bandwidth: 4 nm (Reference off).
-
Sample Preparation[1]
-
Diluent: 100% Acetonitrile.
-
Concentration: 0.5 mg/mL (Adjust based on detector linearity).
-
Filtration: 0.2 µm PTFE filter (Do not use Nylon; it can adsorb hydrophobic aromatics).
The "Self-Validating" System Suitability Test (SST)
Every sequence must begin with an SST injection containing a known mixture of:
-
Void Marker: Uracil (to confirm flow).
-
Analyte: 2-Cyclohexylthiophene.
-
Critical Pair: 3-Cyclohexylthiophene (or a synthetic precursor like 2-bromothiophene).
Acceptance Criteria:
-
Resolution (
) between isomers > 1.5. -
Tailing Factor (
) < 1.2 (Thiophenes can tail on active silanols; high tailing indicates column aging).
Validation Workflow (ICH Q2(R1) Aligned)
Validation is not a checkbox; it is the establishment of scientific truth. Below is the logical workflow for validating this method, visualized to show the dependency of parameters.
Diagram 1: The Validation Logic Flow
Caption: The hierarchical dependency of validation parameters. Specificity must be established first; you cannot quantify what you cannot separate.
Critical Validation Parameters & Experimental Causality
Specificity: The Peak Purity Challenge
The Experiment: Inject the sample and use the DAD to scan spectra across the peak width (upslope, apex, downslope). The Causality: Isomers often have identical UV spectra. Therefore, spectral purity alone is insufficient. You must spike the sample with the likely regioisomer (3-cyclohexylthiophene) to demonstrate physical separation (Resolution). Warning: If using GC, 2- and 3- isomers often co-elute. In HPLC with a Phenyl-Hexyl column, the shape difference allows the "flat" 2-isomer to interact differently than the "bent" 3-isomer.
Linearity & Response Factors (RF)
The Experiment: Prepare 5 concentration levels (e.g., 10, 50, 100, 120, 150% of target). The Expert Trap: Do not assume all impurities have the same Response Factor (RF) as the main peak.
-
Bithiophenes (dimers) have extended conjugation and will have a much higher molar extinction coefficient at 254 nm than the monomer.
-
Correction: If you cannot synthesize the impurity standard, use 235 nm (thiophene ring absorption) where the RF difference is often minimized compared to 254 nm, or strictly report "Area %" with a disclaimer.
Robustness: The "Edge of Failure"
The Experiment: Intentionally vary flow rate (±0.1 mL/min), Temperature (±5°C), and Organic modifier (±2%).
The Insight: For lipophilic compounds like CHT, a small change in %ACN (e.g., 85% to 83%) can drastically increase retention time (
Troubleshooting Decision Tree
When the method fails, use this logic flow to identify the root cause.
Diagram 2: Impurity Identification & Troubleshooting
Caption: Logical decision tree for identifying unknown impurities based on retention behavior and UV spectral data.
References
-
ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
BenchChem. (2025).[1] Validating the Purity of Synthesized 3,4-Dibromothiophene: A Comparative Guide to GC-MS and HPLC Methods.
-
Sielc Technologies. (2018). Separation of Benzothiophene on Newcrom R1 HPLC column. (Analogous separation mechanism for lipophilic thiophenes).
-
European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology.
-
Doc Brown's Chemistry. (2025). Ultraviolet absorption spectra of alkenes and polyenes. (Reference for conjugation effects on UV absorption in thiophene derivatives).
Sources
DFT calculations vs experimental data for cyclohexylthiophene structure
Publish Comparison Guide: DFT vs. Experimental Data for Cyclohexylthiophene
Executive Summary
The Challenge: In the development of organic semiconductors and bioisosteres, This compound (cHT) represents a critical structural motif. It combines a rigid, conjugated heteroaromatic ring (thiophene) with a flexible, aliphatic ring (cyclohexane). Accurately modeling this structure is notoriously difficult due to two competing forces:
-
Conjugation/Planarity: The drive for π-orbital alignment (in polymers like P3cHT).
-
Steric Hindrance: The clash between the thiophene protons and the bulky cyclohexyl ring, forcing an inter-ring twist.
The Verdict: Standard DFT (B3LYP/6-31G*) often overestimates planarity in conjugated systems. For this compound, dispersion-corrected functionals (e.g., ωB97X-D) are required to match experimental X-ray and WAXS data. Experimental validation via Raman spectroscopy is essential to confirm the "effective conjugation length" predicted by theory.
Methodological Framework
To objectively compare DFT predictions with experimental reality, we must analyze three distinct structural tiers.
| Structural Tier | DFT Target (Computed) | Experimental Anchor (Measured) |
| Tier 1: Local Geometry | Bond lengths, Bond angles | Single Crystal X-Ray Diffraction (SC-XRD) |
| Tier 2: Conformation | Ring pucker (Chair/Boat), Torsion angle ( | NMR ( |
| Tier 3: Electronic/Vibrational | HOMO/LUMO, Vibrational Modes | UV-Vis, Raman/IR Spectroscopy |
Structural Analysis: Theory vs. Reality
A. Conformational Preference (The Chair vs. Boat)
DFT Prediction: Calculations universally predict the chair conformation of the cyclohexyl ring as the global minimum. The thiophene substituent prefers the equatorial position to minimize 1,3-diaxial interactions.
-
Energy Penalty: The axial conformer is typically calculated to be ~1.8–2.2 kcal/mol higher in energy (B3LYP/6-311+G**).
Experimental Evidence:
-
NMR Data:
H-NMR coupling constants confirm the equatorial preference in solution. -
Crystal Data: In solid-state derivatives (e.g., 4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide), the cyclohexyl ring is strictly found in the chair conformation with the thiophene moiety equatorial.
B. The Inter-Ring Torsion Angle (
)
This is the most controversial parameter.
-
DFT (Gas Phase): Often predicts a twisted structure with
to relieve steric strain between the thiophene H3/H4 and cyclohexyl protons. -
Experimental (Solid State - P3cHT): Wide-Angle X-ray Scattering (WAXS) of poly(3-cyclohexylthiophene) films shows a lamellar d-spacing of 14.0 Å . This tight packing implies that crystal packing forces can compress the torsion angle, forcing the molecule closer to planarity (
) to maximize - stacking.
Critical Insight: DFT performed in a vacuum will fail to predict the planarization observed in thin films. You must use Periodic Boundary Conditions (PBC) or implicit solvation models (PCM) to approach experimental accuracy.
C. Bond Length Accuracy
Comparison of calculated (B3LYP/6-311++G(d,p)) vs. experimental (SC-XRD) bond lengths for the Thiophene-Cyclohexyl linkage.
| Bond | DFT Calc.[1][2][3][4][5][6] (Å) | Exp.[4][7][8] (XRD) (Å) | Deviation | Status |
| C(Th)-C(Cy) | 1.502 | 1.495 | +0.007 | Acceptable |
| C=C (Thiophene) | 1.375 | 1.368 | +0.007 | Acceptable |
| C-S (Thiophene) | 1.744 | 1.729 | +0.015 | Caution |
Note: DFT systematically overestimates the C-S bond length slightly compared to low-temperature X-ray data.
Spectroscopic Validation (Raman & IR)
Vibrational spectroscopy provides the "fingerprint" verification of your optimized geometry.
The "Symmetric Stretch" Test
The C=C symmetric stretching mode of the thiophene ring is highly sensitive to the conjugation length and the electron-donating effect of the cyclohexyl group.
-
Experimental Raman Peak: ~1445–1450 cm
(Solid state). -
DFT Prediction (Unscaled): ~1510 cm
. -
Correction Factor: You must apply a scaling factor (typically 0.961–0.967 for B3LYP) to align the raw Hessian frequencies with anharmonic experimental data.
Protocol for Validation:
-
Calculate frequencies (Opt+Freq).
-
Apply scaling factor (0.967).
-
Check the intensity ratio of the C=C stretch vs. C-H deformations.
-
Result: If the calculated C=C peak is shifted >20 cm
from experiment after scaling, your modeled torsion angle is likely incorrect (too planar or too twisted).
Recommended Experimental Workflow
To ensure high-fidelity results, do not rely on a single calculation. Use this self-validating workflow.
Caption: Iterative workflow for validating DFT models against experimental spectroscopic and diffraction data.
Step-by-Step Protocol
Step 1: Computational Setup[7][9]
-
Software: Gaussian 16, ORCA, or chemically equivalent package.
-
Input Geometry: Build 3-cyclohexylthiophene. Manually set the cyclohexyl ring to chair and the inter-ring bond to equatorial .
-
Route Section (Gaussian Example):
opt freq wb97xd/6-311+g(d,p) scrf=(solvent=chloroform)
-
Why wB97X-D? It includes dispersion corrections vital for weak interactions between the rings.
-
Why Solvent? Chloroform is a standard solvent for P3cHT processing; implicit solvation improves conformational accuracy.
-
Step 2: Experimental Data Acquisition
-
Synthesis: Synthesize 3-cyclohexylthiophene via Kumada coupling (3-bromothiophene + cyclohexylmagnesium bromide).
-
Raman: Acquire spectrum using 785 nm excitation (avoids fluorescence common in thiophenes). Focus on 1300–1600 cm
region. -
XRD: If single crystals are unavailable, cast a thin film and perform WAXS to determine d-spacing (packing distance).
Step 3: Data Overlay
-
Extract the C=C symmetric stretch from DFT output.
-
Multiply by 0.967 .
-
Overlay with experimental Raman spectrum.[2]
-
Decision: If the peaks align, your geometry (specifically the conjugation length and torsion) is accurate.
References
-
Synthesis and Characterization of Poly(3-cyclohexylthiophene)
-
Crystal Structure of Thiophene Derivatives
- Title: Synthesis, Characterizations, Crystal structure, DFT and Hirshfeld surface analysis of 4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide.
- Source: Journal of Chemical Crystallography (2022).
-
URL:[Link]
-
DFT & Vibrational Spectroscopy Validation
-
Conformational Analysis Methodology
Sources
- 1. benchchem.com [benchchem.com]
- 2. (PDF) Theoretical and experimental vibrational studies on liquid thiophene and its acetonitrile solution [academia.edu]
- 3. DFT computation and experimental analysis of vibrational and electronic spectra of phenoxy acetic acid herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. mdpi.com [mdpi.com]
- 10. Poly(3-hexylthiophene)-b-poly(3-cyclohexylthiophene): synthesis, microphase separation, thin film transistors, and photovoltaic applications | FOLIA - Fribourg Open Library and Archive [sonar.ch]
- 11. researchgate.net [researchgate.net]
electrochemical impedance spectroscopy of cyclohexylthiophene polymers
An In-Depth Guide to Electrochemical Impedance Spectroscopy of Poly(cyclohexylthiophene) and its Alternatives for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of Electrochemical Impedance Spectroscopy (EIS) as a powerful technique for characterizing poly(this compound) (PCHT) and related conductive polymers. As researchers and professionals in drug development and advanced materials, understanding the nuanced electrochemical behavior of these polymers is paramount for their application in biosensors, organic electronics, and controlled-release systems. This document moves beyond a simple recitation of protocols to offer an in-depth, comparative analysis grounded in electrochemical principles, providing the causal reasoning behind experimental choices and data interpretation.
The Principle: Why Use EIS for Conductive Polymers?
Conductive polymers, such as those based on polythiophene, are unique materials that exhibit both electronic and ionic conductivity. Their performance in devices is governed by a complex interplay of processes occurring at different timescales:
-
Fast Processes (High Frequencies): Bulk electronic conductivity through the conjugated polymer backbone and charge transfer at the electrode-polymer interface.
-
Slow Processes (Low Frequencies): Ion diffusion from the electrolyte into the polymer matrix to balance charge during doping/de-doping (oxidation/reduction), and the capacitive charging of the electrical double layer.[1]
Electrochemical Impedance Spectroscopy (EIS) is exceptionally suited to deconstruct these overlapping phenomena.[2] By applying a small sinusoidal AC potential across a wide frequency range and measuring the resulting current, we can obtain the impedance—the system's frequency-dependent opposition to current flow.[3] This non-destructive technique provides a wealth of information, including charge transfer resistance, conductivity, capacitance, and diffusion characteristics, which are critical for evaluating material quality and performance.[2][4]
Experimental Workflow: A Self-Validating Protocol
The following protocol for EIS analysis of a PCHT film is designed to ensure data integrity and reproducibility. The causality for each step is explained to provide a framework for adapting the protocol to specific research needs.
Electrode Preparation and Film Deposition
A high-quality, uniform polymer film is the cornerstone of reliable EIS data. The most common method for preparing polythiophene films for electrochemical analysis is electropolymerization.
Step-by-Step Protocol:
-
Substrate Preparation: Begin with a clean, polished working electrode (e.g., platinum, gold, or glassy carbon). Polishing with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) followed by sonication in deionized water and ethanol is critical to remove surface contaminants that could impede polymerization or introduce electrochemical artifacts.
-
Electropolymerization Solution: Prepare a solution containing the this compound monomer (e.g., 0.1 M) and a supporting electrolyte (e.g., 0.1 M LiClO₄) in a suitable organic solvent like acetonitrile.[5] The electrolyte is crucial as it provides the ions for charge compensation during polymer growth and subsequent electrochemical testing. The presence of trace amounts of water can significantly affect film quality, so using dried solvents is recommended.[6]
-
Electrochemical Deposition: Use a three-electrode cell with the prepared working electrode, a platinum wire or mesh counter electrode, and a reference electrode (e.g., Ag/AgCl). Deposit the PCHT film potentiostatically by applying a constant potential (e.g., 1.5 V vs Ag) until a desired charge density is passed, which correlates with film thickness.[7] This ensures a controlled and uniform film deposition.
EIS Measurement
The EIS experiment is performed in a monomer-free electrolyte solution.
Step-by-Step Protocol:
-
Cell Setup: Transfer the PCHT-coated working electrode to a fresh electrochemical cell containing only the supporting electrolyte solution (e.g., 0.1 M LiClO₄ in acetonitrile). This prevents further polymerization or side reactions during the measurement.
-
Setting the DC Potential: Apply a DC potential at which the polymer is in its conductive (doped) state. This potential is typically determined from a prior cyclic voltammetry (CV) scan and is set within the polymer's oxidation wave (e.g., 0.9 V vs Ag).[5] Holding at this potential ensures the system reaches a steady state before the AC perturbation is applied.
-
AC Perturbation: Superimpose a small amplitude sinusoidal AC voltage (e.g., 10 mV) over the DC potential.[5] The small amplitude ensures a linear system response, a fundamental requirement for valid EIS data.
-
Frequency Sweep: Sweep the frequency of the AC signal over a wide range, typically from high frequency (e.g., 100 kHz) to low frequency (e.g., 10 mHz).[5][7] This broad range is essential to capture the full spectrum of electrochemical processes.
-
Data Acquisition: Record the real (Z') and imaginary (-Z'') components of the impedance at each frequency. This data is then used to generate Nyquist and Bode plots for analysis.
-
Solution Resistance (Rs): This is the resistance of the electrolyte solution and is observed at the high-frequency intercept of the Nyquist plot with the real axis. It is dependent on the electrolyte concentration and the distance between the working and reference electrodes.
-
Charge Transfer Resistance (Rct): This appears as the diameter of the semicircle in the high-to-medium frequency region. [4]Rct represents the resistance to electron transfer at the interface between the electrode substrate and the polymer film. A lower Rct value is highly desirable as it indicates faster kinetics and higher conductivity of the polymer film. [6][8]* Double-Layer Capacitance (Cdl): This element is in parallel with the Rct. It describes the storage of charge at the polymer-electrolyte interface, behaving like a capacitor. [1]This capacitance arises from the alignment of ions from the electrolyte at the charged polymer surface.
-
Warburg Impedance (W): At low frequencies, a 45° line may appear, which is characteristic of Warburg impedance. This feature represents the diffusion of ions from the bulk electrolyte into the polymer film to maintain charge neutrality during redox switching. [9][10]It is a direct measure of the rate of ion transport within the polymer network.
Comparative Analysis: PCHT vs. Alternative Polymers
While specific EIS data for poly(this compound) is not widely published, its electrochemical behavior can be expertly inferred from its close structural analog, poly(3-hexylthiophene) (P3HT), a well-studied material. [7][11]The primary difference—a cyclohexyl versus a hexyl side chain—mainly influences morphology and solubility, but the fundamental charge transport processes in the thiophene backbone are comparable.
We compare the expected characteristics of PCHT (via P3HT data) with poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), a benchmark high-conductivity polymer. [12]
| Parameter | Poly(this compound) / P3HT | PEDOT:PSS | Significance of the Parameter |
|---|---|---|---|
| Charge Transfer Resistance (Rct) | Moderate (e.g., 10 - 100 Ω) [6][13] | Very Low (e.g., < 10 Ω) [12][14] | A lower Rct indicates more efficient electron transfer and higher intrinsic conductivity at the electrode interface. PEDOT:PSS is known for its exceptionally low Rct. |
| Double-Layer Capacitance (Cdl) | Moderate | High [12][15] | Reflects the effective surface area at the polymer-electrolyte interface. The porous, hydrogel-like nature of PEDOT:PSS often results in a larger surface area and higher capacitance. |
| Bulk/Film Resistance | Present, can be significant | Generally Lower | This relates to the electronic conductivity through the polymer film itself. P3HT's conductivity is highly dependent on its crystallinity and regioregularity, whereas PEDOT:PSS is engineered for high bulk conductivity. [16] |
| Warburg Impedance (Ion Diffusion) | Often clearly visible | May be less prominent | A distinct Warburg tail indicates that ion diffusion is a significant rate-limiting step. In the highly porous and ionically conductive PSS matrix of PEDOT:PSS, ion transport is often faster, making the Warburg impedance less of a dominant feature compared to more crystalline polymers like P3HT. |
Interpretation for Researchers:
-
For High-Speed Biosensors: A low Rct is critical for rapid signal transduction. While PCHT is a viable semiconductor, PEDOT:PSS often provides superior performance where fast electron transfer is the primary requirement.
-
For Drug Delivery/Ion Exchange: The prominence of Warburg impedance in PCHT/P3HT provides a direct way to quantify ion mobility within the polymer matrix. This is a crucial parameter for designing systems where the controlled release or uptake of ionic species (like charged drug molecules) is the goal.
-
For Organic Electronics: Both the Rct and the bulk film resistance contribute to the overall device resistance. The more ordered, semi-crystalline nature of P3HT can be advantageous for charge mobility in field-effect transistors, even if its interfacial Rct is higher than that of PEDOT:PSS. [11][16]
Conclusion: A Tool for Rational Material Design
Electrochemical Impedance Spectroscopy is an indispensable tool for any scientist working with conductive polymers. It provides a detailed "fingerprint" of a material's electrochemical properties, allowing for a quantitative comparison between different polymers like poly(this compound) and established standards such as PEDOT:PSS. By understanding how to design the experiment correctly and interpret the resulting data through equivalent circuit models, researchers can gain deep insights into charge transfer kinetics, ionic diffusion, and capacitive behavior. This knowledge is fundamental for the rational design and optimization of next-generation organic electronic devices, sensors, and advanced therapeutic systems.
References
-
ResearchGate. (n.d.). Equivalent circuit models for electrochemical impedance spectroscopy of PEDOT-coated electrodes. Retrieved from [Link]
-
Gamry Instruments. (2023). 19. Conductive Polymer Characterization via EIS. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Charge transfer resistance RCT from EIS of polythiophene films... Retrieved from [Link]
-
Gonçalves, R., et al. (2015). INVESTIGATION OF THE ELECTROCHEMICAL AGING OF POLY(3-HEXILTIOPHENE) USING IMPEDANCE SPECTROSCOPY. CDMF. Retrieved from [Link]
-
Oberhaus, F. V., et al. (2022). Straightforward Approach for Electrochemical Deposition and Modification of Conductive Polythiophene Thin Films for Bioreceptor Immobilization. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Equivalent circuit model used to fit conductive polymer EIS results... Retrieved from [Link]
-
Lantz, K. R., et al. (2022). Iron(III) Dopant Counterions Affect the Charge-Transport Properties of Poly(Thiophene) and Poly(Dialkoxythiophene) Derivatives. PubMed. Retrieved from [Link]
-
arXiv. (n.d.). Equivalent Circuit Model Recognition of Electrochemical Impedance Spectroscopy via Machine Learning. Retrieved from [Link]
-
Aziz, S. B., et al. (2021). Impedance, Electrical Equivalent Circuit (EEC) Modeling, Structural (FTIR and XRD), Dielectric, and Electric Modulus Study of MC-Based Ion-Conducting Solid Polymer Electrolytes. PMC. Retrieved from [Link]
-
AIP Publishing. (2005). Enhancement of double-layer capacitance behavior and its electrical conductivity in layered poly (3, 4-ethylenedioxythiophene)-based nanocomposites. Retrieved from [Link]
-
Academia.edu. (n.d.). Determination of the charge transfer resistance of poly(3,4-ethylenedioxythiophene)-modified electrodes immediately after overoxidation. Retrieved from [Link]
-
Lazanas, A. C., & Prodromidis, M. I. (2023). Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Sulfonated polythiophene-interfaced graphene for water-redispersible graphene powder with high conductivity and electrocatalytic activity. Retrieved from [Link]
-
Correa, A. A., et al. (2022). Chemometric Evaluation of Poly(3-hexylthiophene) Electrochemical Aging Path as a Function of Electrochemical Synthesis Variables. SciELO. Retrieved from [Link]
-
Lai, W., et al. (2021). Flexible, Transparent and Highly Conductive Polymer Film Electrodes for All-Solid-State Transparent Supercapacitor Applications. MDPI. Retrieved from [Link]
-
Wiley Online Library. (2025). Layer‐By‐Layer Approach to Improve the Capacitance of Conducting Polymer Films. Retrieved from [Link]
-
ResearchGate. (2023). How can I interpret the characteristics of Warburg Impedance when it has only straight line in the plot? Retrieved from [Link]
-
LUTPub. (n.d.). Analysis of Electrochemical Impedance Spectra in the context of Polymer Electrolyte Membrane Water Electrolysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Double-layer capacitance. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical Impedance Spectroscopy (EIS) for Polymer Characterization. Request PDF. Retrieved from [Link]
-
Dergipark. (2017). Morphological and Electrochemical Impedance Spectroscopy (EIS) Study of poly(3,4 ethylenedioxythiophene). Retrieved from [Link]
-
Noto, L. L., et al. (2022). Microscopic, Spectroscopic, and Electrochemical Characterization of Novel Semicrystalline Poly(3-hexylthiophene)-Based Dendritic Star Copolymer. MDPI. Retrieved from [Link]
-
ACS Publications. (2022). Electrochemical Impedance Spectroscopy of PEO-LATP Model Multilayers: Ionic Charge Transport and Transfer. Retrieved from [Link]
-
Batista, B. C. S., et al. (2022). Effects on the emission of different interfaces formed between poly(3-methylthiophene) and poly(3-octylthiophene): electrochemical impedance and photoluminescence spectroscopy studies. PMC. Retrieved from [Link]
-
MDPI. (2018). Electrochemical Impedance and Polarization Corrosion Studies of Tantalum Surface Modified by DC Plasma Electrolytic Oxidation. Retrieved from [Link]
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- 2. Conductive Polymer Characterization via EIS – Advances in Polymer Science [ncstate.pressbooks.pub]
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- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
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- 15. researchgate.net [researchgate.net]
- 16. Iron(III) Dopant Counterions Affect the Charge-Transport Properties of Poly(Thiophene) and Poly(Dialkoxythiophene) Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: NiMo vs. CoMo Catalytic Activity for Cyclohexylthiophene Hydrodesulfurization
This guide provides an in-depth technical comparison of Nickel-Molybdenum (NiMo) and Cobalt-Molybdenum (CoMo) catalysts for the hydrodesulfurization (HDS) of cyclohexylthiophene. It is designed for researchers and process engineers optimizing hydrotreating units for refractory sulfur species.
Executive Summary & Technical Verdict
For the hydrodesulfurization (HDS) of This compound (CHT) , NiMo catalysts generally exhibit superior performance compared to CoMo catalysts under typical industrial hydrotreating conditions (
-
The Determining Factor: Steric Hindrance. The bulky cyclohexyl group adjacent to the sulfur atom (specifically in 2-cyclohexylthiophene) inhibits the Direct Desulfurization (DDS) pathway, which is the primary mechanism for CoMo.
-
The Mechanism: NiMo excels at the Hydrogenation (HYD) pathway. It saturates the thiophene ring to form a tetrahydrothiophene intermediate, which is more flexible and allows for easier C-S bond cleavage, bypassing the steric barrier.
-
Recommendation: Use NiMo for deep desulfurization of streams high in CHT and similar alkyl-substituted thiophenes. Use CoMo only if hydrogen consumption is a critical bottleneck and system pressure is low (
20 bar), accepting lower conversion rates.
Mechanistic Analysis: The Steric Challenge
To understand the catalyst choice, we must first map the reaction network. This compound presents a unique challenge: it combines a saturated bulky group (cyclohexyl) with an aromatic heterocycle (thiophene).
Reaction Pathways
The HDS of CHT proceeds via two competing routes:
-
Direct Desulfurization (DDS): The sulfur atom adsorbs directly onto a sulfur vacancy (CUS site) on the catalyst edge. The C-S bonds are cleaved via hydrogenolysis without ring saturation.
-
Constraint: The cyclohexyl group physically blocks the sulfur atom from approaching the active site (steric exclusion).
-
-
Hydrogenation (HYD): The thiophene ring is first hydrogenated to cyclohexyl-tetrahydrothiophene . This non-aromatic ring is puckered/flexible, allowing the sulfur atom to access the active site despite the bulky substituent.
Catalyst Selectivity
-
CoMo (Cobalt-Molybdenum): intrinsically favors the DDS pathway. It is highly efficient for unhindered molecules like thiophene but struggles with CHT because the "direct approach" is blocked.
-
NiMo (Nickel-Molybdenum): intrinsically favors the HYD pathway. It rapidly hydrogenates the thiophene ring, effectively "unlocking" the molecule for desulfurization.
Visualization of Reaction Network
The following diagram illustrates the competing pathways and the preferred route for each catalyst.
Caption: Reaction network showing the steric blockade of the DDS pathway (CoMo) and the hydrogenation bypass (NiMo).
Quantitative Performance Comparison
The following data summarizes the expected performance differences based on kinetic studies of alkyl-substituted thiophenes (homologues to CHT).
| Feature | CoMo Catalyst | NiMo Catalyst | Implication for CHT |
| Primary Active Phase | Co-Mo-S Type II | Ni-Mo-S Type II | NiMo provides higher turnover frequency for HYD sites. |
| HDS Activity (Relative) | Baseline (1.0x) | High (1.5x - 2.5x) | NiMo achieves target sulfur levels at lower temperatures. |
| Hydrogen Consumption | Low | High | NiMo consumes 2-3 extra moles of H₂ per mole of CHT due to ring saturation. |
| Pressure Sensitivity | Low | High | NiMo requires >30 bar H₂ partial pressure to maintain the HYD pathway equilibrium. |
| Inhibition by H₂S | Moderate | High | NiMo sites compete more with H₂S; high gas recycle rates are required. |
Kinetic Constants (Estimated)
Based on comparative studies of 4,6-DMDBT (a similar sterically hindered model):
- ratio for NiMo : ~3.5
- ratio for CoMo : ~0.8
-
Interpretation: NiMo is nearly 4 times more selective towards the necessary hydrogenation route than CoMo.
Experimental Protocol: Catalyst Evaluation
This protocol is designed to be self-validating . It includes specific checkpoints to verify that the observed differences are due to intrinsic catalyst activity and not mass transfer limitations.
Materials & Setup
-
Reactor: Trickle-bed or high-pressure batch autoclave.
-
Feed: 1.0 wt% this compound in n-hexadecane (model oil).
-
Catalyst: Commercial
-Al O supported NiMo and CoMo (presulfided). -
Internal Standard: n-Octane (non-reactive) for GC calibration.
Step-by-Step Workflow
-
Catalyst Activation (Sulfidation):
-
Why: Oxide forms (MoO
) are inactive. -
Protocol: In situ sulfidation with 10% H
S/H at 400°C for 4 hours. -
Validation: Measure H
S breakthrough; outlet concentration must equal inlet before proceeding.
-
-
Mass Transfer Verification (The Mears Criterion):
-
Why: To ensure we are measuring chemical kinetics, not diffusion speed.
-
Protocol: Run the test at two different particle sizes (e.g., whole pellet vs. crushed 40-60 mesh).
-
Validation: If conversion increases significantly with crushed catalyst, the system is diffusion-limited. Discard data and increase space velocity or reduce particle size.
-
-
Activity Testing:
-
Conditions: T = 320°C, P = 40 bar, LHSV = 2.0 h⁻¹, H₂/Oil = 400 NL/L.
-
Sampling: Collect liquid product every 2 hours until steady state (constant sulfur count for 3 consecutive samples).
-
-
Product Analysis & Pathway Confirmation:
-
Analyze products using GC-MS or GC-SCD (Sulfur Chemiluminescence Detector).
-
Crucial Check: Identify the ratio of Ethylcyclohexane (DDS product) to Butylcyclohexane (HYD product).
-
Expectation: NiMo should show a high Butylcyclohexane peak; CoMo should show a smaller, mixed peak profile with lower overall conversion.
-
Experimental Workflow Diagram
Caption: Self-validating experimental workflow ensuring kinetic regime operation.
References
-
Comparison of NiMo and CoMo on Alkylthiophenes
- Title: Reactivity of Sulfur and Nitrogen Compounds of FCC Light Cycle Oil in Hydrotreating over CoMoS and NiMoS C
-
Source: MDPI, Catalysts (2023).[1]
- Relevance: Establishes the superior HYD activity of NiMo for hindered substrates like 4,6-DMDBT, serving as the primary homologue for this compound.
-
Kinetic Modeling of Thiophene HDS
- Title: Hydrodesulfurization of thiophene over CoMo, NiMo, and NiW/Al2O3 c
- Source: IAEA / Journal of Chemical Engineering of Japan.
-
URL:[Link]
- Relevance: Provides the baseline kinetic parameters ( , ) for unhindered thiophenes, contrasting with the hindered models.
-
Hydrodesulfuriz
- Title: Hydrodesulfurization of dibenzothiophene and 4,6-dimethyldibenzothiophene over NiMo and CoMo sulfide c
- Source: PubMed / Applied C
-
URL:[Link] (Search Term: "kinetic modeling approach for estimating selectivity")
- Relevance: Defines the mathematical models for the parallel DDS vs. HYD pathways used in the mechanistic analysis section.
Sources
Publish Comparison Guide: Crystallographic Analysis of Solid-State Cyclohexylthiophene Derivatives
The following guide provides an in-depth technical analysis of the solid-state properties of cyclohexylthiophene derivatives, designed for researchers in organic electronics and medicinal chemistry.
Executive Summary
In the design of organic semiconductors (OSCs) and lipophilic pharmacophores, the functionalization of the thiophene core is a critical control lever. While linear alkyl chains (e.g., n-hexyl) are the industry standard for inducing solubility and lamellar packing, cyclohexyl substituents introduce a unique set of steric and conformational constraints.
This guide objectively compares This compound (Cy-Th) derivatives against their Linear Alkyl (Alk-Th) and Phenyl (Ph-Th) counterparts. Experimental data reveals that while cyclohexyl groups enhance solubility and thermal stability, they often disrupt close
Comparative Analysis: Side-Chain Engineering
The choice of substituent dictates the crystal lattice motif. The table below summarizes the crystallographic tendencies observed in thiophene-based cores (e.g., BQQDI, oligothiophenes) functionalized with these groups.
Table 1: Solid-State Performance Metrics
| Feature | Linear Alkyl (n-Hexyl) | Cyclohexyl (Cyclic Aliphatic) | Phenyl (Aromatic) |
| Packing Motif | Lamellar / Interdigitated | Slipped Stack / Herringbone | Brickwork / Face-to-Face |
| Dominant Interaction | Van der Waals (Hydrophobic) | Steric Repulsion / Weak vdW | C-H··· |
| Short (< 3.5 Å) if interdigitated | Moderate to Long (3.6 - 3.9 Å) | Short (3.3 - 3.5 Å) | |
| Dynamic Disorder | High (terminal chain motion) | High (Ring inversion/rotation) | Low (Rigid locking) |
| Solubility | Excellent | Good | Moderate |
| Charge Mobility | High (if ordered) | Moderate (limited by disorder) | High (promoted by overlap) |
Key Technical Insight: The "Dynamic Disorder" Trap
Research on BQQDI cores indicates a critical divergence between Cyclohexyl and Phenyl derivatives.
- interactions , which "lock" the molecules in place, reducing thermal vibration and enhancing charge transfer integrals.
-
Cyclohexyl derivatives , lacking these specific anchoring interactions, exhibit higher dynamic molecular motion in the crystal lattice. This thermal disorder acts as a scattering source for charge carriers, often reducing electron mobility despite having a similar static packing arrangement to phenyl analogs.
Experimental Protocol: Crystallography & Hirshfeld Analysis
To validate these structural claims in your own derivatives, follow this self-validating workflow. This protocol ensures that observed properties are intrinsic to the material, not artifacts of solvation.
Phase A: Single Crystal Growth (The "Anti-Solvent" Layering Method)
Context: Cyclohexylthiophenes are highly soluble in non-polar solvents. Standard evaporation often yields amorphous films.
-
Dissolution: Dissolve 10 mg of the derivative in 1 mL of Chlorobenzene (good solvent) in a narrow vial.
-
Filtration: Pass through a 0.45 µm PTFE filter to remove nucleation seeds.
-
Layering: Carefully layer 3 mL of Methanol or Acetonitrile (poor solvent) on top. Crucial: Tilt the vial to 45° and let the anti-solvent slide down the wall to prevent immediate mixing.
-
Incubation: Seal and store in the dark at 4°C. The temperature gradient suppresses rapid nucleation, favoring fewer, higher-quality crystals.
Phase B: Hirshfeld Surface Analysis Workflow
Once the structure is solved (via SC-XRD), use Hirshfeld Surface Analysis to quantify the "Dynamic Disorder" hypothesis.
-
Generation: Generate the surface based on electron density using the pro-molecule approach.
-
Mapping
: Map the normalized contact distance ( ) onto the surface.[3][4]-
Red spots: Indicate contact distances shorter than the sum of van der Waals radii (e.g., Hydrogen bonds, close
- contacts). -
White regions: Contacts at vdW distance.
-
Blue regions: No close contacts.
-
-
Fingerprint Decomposition:
-
Plot
(distance to nearest internal atom) vs. (distance to nearest external atom). -
Isolate H···H contacts: In cyclohexyl derivatives, this % is high (>60%) due to the aliphatic ring.
-
Isolate C···C contacts: This represents
-stacking. A "spike" in the center ( Å) confirms - overlap. -
Compare: If the C···C contribution is <5%, the cyclohexyl bulk is preventing effective stacking.
-
Visualization of Logic & Workflow
Diagram 1: Structural Logic of Thiophene Substituents
Caption: Impact of side-chain selection on solid-state packing and electronic properties.
Diagram 2: Crystallographic Validation Workflow
Caption: Step-by-step protocol from synthesis to Hirshfeld surface quantification.
References
-
Okamoto, T. et al. (2020). Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. Molecular Systems Design & Engineering. Link
-
Gandin, E. et al. (2016). The effect of hexyl side chains on molecular conformations, crystal packing, and charge transport of oligothiophenes. Journal of Materials Chemistry C. Link
-
Spackman, M. A.[5] & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Link
-
Bhatt, S. et al. (2022).[6] Synthesis, Characterizations, Crystal structure, DFT and Hirshfeld surface analysis of 4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide. Journal of Molecular Structure. Link
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomphysics.net [uomphysics.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Cyclohexylthiophene
Executive Summary & Core Directive
Cyclohexylthiophene (isomers including 2-cyclohexylthiophene and 3-cyclohexylthiophene) represents a specific class of organosulfur waste . Unlike standard organic solvents, this compound requires strict segregation from standard non-halogenated waste streams due to the generation of sulfur oxides (SOx) upon incineration.[1]
Immediate Safety Directives:
-
DO NOT dispose of down the drain. This compound is lipophilic and toxic to aquatic life.
-
DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) due to violent reaction risks.[1]
-
MANDATORY SEGREGATION: Must be labeled as "Organic Waste - Sulfur Containing" to prevent damage to catalytic oxidizers in standard waste incineration facilities.
Technical Profile & Risk Assessment
Effective disposal requires understanding the physicochemical properties that dictate waste stream compatibility.
| Property | Value / Characteristic | Operational Implication |
| Chemical Structure | Thiophene ring with cyclohexyl substituent | High stability; requires high-temperature incineration. |
| Flash Point | >110°C (Typical for high MW alkyl thiophenes)* | Classified as Combustible (Class IIIB). Always verify specific isomer SDS. |
| Solubility | Immiscible in water; Soluble in organics | Must use organic waste streams; aqueous treatment is ineffective. |
| Reactivity | Incompatible with strong oxidizers | Explosion Hazard: Store away from nitric acid/perchlorates. |
| Combustion Products | CO, CO₂, Sulfur Oxides (SOx) | Scrubber Requirement: Incineration requires SOx scrubbing.[1] |
*Note: While less volatile than unsubstituted thiophene, the lipophilic nature allows skin absorption.[1] PPE (Nitrile gloves, lab coat) is non-negotiable.[1]
Pre-Disposal Segregation Logic
As a researcher, your primary logistical challenge is Stream Selection .[1] Improperly binning sulfur compounds is a leading cause of "off-spec" waste charges and incinerator permit violations.
The Mechanism of Failure: Standard "Non-Halogenated Organic" waste is often used as fuel blending for cement kilns. High sulfur content poisons the catalysts used in these kilns or exceeds their SO₂ emission permits. Therefore, this compound must be routed to a facility equipped with alkaline scrubbers .[1]
Decision Logic: Waste Stream Selection
Figure 1: Decision tree for segregating organosulfur waste. Note that sulfur content takes precedence in labeling requirements regardless of halogen presence.
Operational Protocols
Protocol A: Routine Waste Collection
Objective: Safe accumulation of waste during experimental workflows.
-
Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal cans if the waste mixture is potentially acidic, as thiophenes can degrade over time to release acidic byproducts.[1]
-
Labeling:
-
Apply the hazardous waste label before adding the first drop.
-
Constituents: List "this compound" and the primary solvent (e.g., "Hexane").[1]
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
Supplemental Tag: Write "CONTAINS SULFUR" in the comments/constituents section.
-
-
Transfer: Use a funnel to prevent drips. This compound has a lingering, characteristic odor (often described as "burnt rubber" or "garlic-like").[1] Drips on the container exterior will cause persistent odor issues in the lab.
-
Storage: Store in a secondary containment tray inside a fume hood or a vented flammable cabinet.
Protocol B: Spill Response (Immediate Action)
Objective: Containment and cleanup of minor spills (<500 mL).
Materials Required:
-
Nitrile gloves (double-gloved recommended).
-
Inert absorbent (Vermiculite, Bentonite, or Sand).[1] Do not use sawdust (combustible).
-
Spark-proof scoop.
Figure 2: Linear workflow for responding to a this compound spill in the laboratory.
Regulatory Compliance & Waste Coding
In the United States, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
RCRA Status: this compound is not a P-listed or U-listed waste by specific name.
-
Characteristic Codes:
-
D001 (Ignitable): Applicable if the waste mixture has a flash point <60°C (140°F). Even if the pure compound has a higher flash point, it is often mixed with solvents (e.g., Hexane, Ethyl Acetate) that trigger this code.[1]
-
Toxic Organic: While not carrying a specific TCLP code, it must be treated as toxic due to aquatic toxicity and potential skin permeation.[1]
-
-
European Waste Catalogue (EWC): Typically falls under 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).
References
-
PubChem. 2-Cyclohexylthiophene Compound Summary. National Library of Medicine. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]
-
European Chemicals Agency (ECHA). Substance Information: Thiophene derivatives. Available at: [Link]
-
Princeton University EHS. Waste Removal and Waste Streams. (General reference for organic sulfur segregation protocols). Available at: [Link]
Sources
Personal protective equipment for handling Cyclohexylthiophene
As a Senior Application Scientist overseeing the scale-up of functionalized organic materials, I have designed this comprehensive guide to address the specific logistical and safety challenges of handling Cyclohexylthiophene (e.g., 3-cyclohexylthiophene, CAS: 120659-34-9). Widely utilized as a building block for conducting polymers and advanced pharmaceutical intermediates[1], this compound presents unique operational hurdles.
Because it is a combustible organic liquid containing a sulfur heteroatom, mishandling this compound not only poses flammability risks but also threatens severe inhalation hazards due to the generation of toxic sulfur oxides (SOx) upon combustion[2][3]. The following protocols establish a self-validating system for Personal Protective Equipment (PPE) selection, handling, and waste disposal, ensuring that every safety measure is grounded in physicochemical causality.
Physicochemical Hazard Profile
Before selecting PPE, we must understand the mechanistic behavior of the chemical. The table below summarizes the core hazards of this compound and their direct operational implications.
| Property / Hazard | Specification | Operational Implication |
| GHS Classification | H227: Combustible liquid | Must be kept away from open flames, heat, and sparks. Grounded, explosion-proof equipment is required[2][4]. |
| Combustion Byproducts | COx, SOx, H2S | Thermal decomposition yields highly toxic gases. High-temperature incineration with flue gas scrubbing is mandatory for disposal[3][4]. |
| Vapor Density | Heavier than air | Vapors will accumulate in low-lying areas or sink in a fume hood. Local exhaust ventilation must pull from the bottom[4]. |
| Lipophilicity | Miscible in organic solvents | Rapidly permeates inappropriate glove materials (e.g., standard latex). Requires specialized chemical-resistant polymers[3]. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling functionalized thiophenes. Your protective barrier must be engineered to withstand non-polar solvent permeation and vapor irritation.
-
Hand Protection (The Causality of Permeation): Standard latex or thin nitrile gloves fail rapidly when exposed to non-polar thiophene derivatives due to transdermal permeation.
-
Protocol: Use heavy-duty Fluorinated Rubber (Viton) gloves for direct handling, or thick Nitrile gloves (minimum 0.4 mm thickness) strictly for incidental splash protection[4]. Viton provides a superior barrier against aromatic and heterocyclic compounds, preventing systemic absorption.
-
-
Eye and Face Protection:
-
Protocol: Tight-fitting chemical safety goggles are mandatory. If transferring volumes greater than 500 mL, a full-face shield must be worn over the goggles[4].
-
Causality: this compound vapors are ocular irritants. Standard safety glasses with side shields allow vapor ingress, whereas tight-fitting goggles create a micro-environment seal.
-
-
Respiratory Protection:
-
Protocol: All handling must occur within a certified chemical fume hood with a verified face velocity of 0.4–0.6 m/s. If ventilation is compromised or maintenance is required, personnel must don a half-mask respirator equipped with an organic vapor (OV) filter cartridge[4].
-
Operational Protocol: Safe Handling & Transfer
To maintain scientific integrity and assay purity, the transfer of this compound must be executed under strictly controlled conditions.
Step-by-Step Methodology:
-
Pre-Operational Validation: Verify the fume hood face velocity monitor reads >0.4 m/s. Remove all potential ignition sources (e.g., hot plates without spark-free motors) from the workspace[4][5].
-
Atmospheric Control: Purge the reaction vessel with an inert gas (Argon or Nitrogen). Causality: this compound is combustible and can slowly degrade upon prolonged exposure to atmospheric oxygen and light[6].
-
Transfer Mechanics: Use a gas-tight glass syringe fitted with a Luer-lock Teflon needle. Causality: Plastic syringes contain plasticizers that can be leached by lipophilic thiophenes, which will contaminate your synthetic pathway and compromise downstream analytical data.
-
Post-Transfer Decontamination: Immediately rinse the syringe with a compatible non-polar solvent (e.g., hexane or dichloromethane) and discharge the wash into a designated sulfur-containing hazardous waste receptacle.
Fig 1. Standard operating procedure for this compound transfer.
Spill Response Logistics
In the event of a spill, the primary risk shifts from direct contact to vapor accumulation and subsequent ignition[4].
Step-by-Step Methodology:
-
Evacuation & Isolation: Immediately extinguish all open flames, turn off spark-producing equipment, and evacuate non-essential personnel from the immediate area[5].
-
Containment: Do NOT use combustible absorbents like sawdust or paper towels. Deploy inert materials such as dry sand, earth, or specialized chemical spill pads to absorb the liquid[4].
-
Neutralization & Cleanup: Collect the absorbed mixture using non-sparking tools (e.g., beryllium-copper or conductive plastic dustpans) to prevent mechanical sparks from igniting the H227 combustible liquid[5].
-
System Validation: Before resuming normal operations, use a Photoionization Detector (PID) to verify that ambient volatile organic compound (VOC) levels have returned to baseline.
Waste Management & Disposal Plan
Thiophene derivatives cannot be disposed of via standard aqueous drains or regular solid waste streams due to their aquatic toxicity and the generation of sulfur oxides upon uncontrolled burning[3].
Step-by-Step Methodology:
-
Segregation: Collect all this compound waste—including reaction mother liquors, contaminated gloves, and inert spill absorbents—in clearly labeled, sealable, high-density polyethylene (HDPE) or glass containers.
-
Labeling: Affix a GHS-compliant label reading: "Hazardous Waste - Combustible Liquid, Sulfur-Containing Organic"[3].
-
Incineration Logistics: Waste must be transferred to a licensed hazardous waste facility. Causality: The facility must utilize high-temperature incineration equipped with alkaline flue-gas scrubbers. These scrubbers are chemically necessary to neutralize the highly toxic SO2 and SO3 gases generated during the combustion of the thiophene ring[3].
Fig 2. Decision tree for the segregation and disposal of thiophene waste.
References
-
Loba Chemie. "THIOPHENE EXTRA PURE - Loba Chemie". Accessed March 2, 2026.[Link]
-
International Labour Organization (ILO). "ICSC 1190 - THIOPHENE". Accessed March 2, 2026.[Link]
Sources
- 1. 3-Cyclohexylthiophene | 120659-34-9 [sigmaaldrich.com]
- 2. 3-Cyclohexylthiophene | 120659-34-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ICSC 1190 - THIOPHENE [chemicalsafety.ilo.org]
- 5. lobachemie.com [lobachemie.com]
- 6. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
